2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWFCVEHTWKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986202 | |
| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67189-27-9 | |
| Record name | Thiazolidine, 2-(2,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from closely related analogues, and presents established methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science who are interested in the potential applications of this compound and its derivatives. The guide covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a thorough discussion of its expected physicochemical and spectroscopic properties.
Introduction
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and antidiabetic agents.[1] The introduction of a 2-aryl substituent, such as the 2,4-dichlorophenyl group, offers a versatile platform for the development of novel therapeutic agents and functional materials. The this compound molecule, in particular, serves as a key building block for more complex chemical entities.[2] Despite its significance as a synthetic intermediate, a comprehensive guide detailing its basic properties has been lacking. This document aims to fill that gap by providing a detailed analysis of its synthesis, and its chemical and physical characteristics.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a saturated five-membered ring containing both sulfur and nitrogen atoms, with a 2,4-dichlorophenyl group attached to the carbon atom positioned between the two heteroatoms.
Molecular Structure
The structural representation of this compound is depicted below.
Figure 1: Chemical structure of this compound.
Basic Chemical Data
| Property | Value | Source |
| CAS Number | 67189-27-9 | [2] |
| Molecular Formula | C₉H₉Cl₂NS | [2] |
| Molecular Weight | 234.14 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Synthesis
The synthesis of 2-aryl-1,3-thiazolidines is typically achieved through the condensation reaction of an aromatic aldehyde with cysteamine (2-aminoethanethiol).[3] This reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization.
Synthetic Pathway
The one-pot synthesis of this compound from 2,4-dichlorobenzaldehyde and cysteamine is a straightforward and efficient method.
Figure 2: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-aryl-1,3-thiazolidines and can be adapted for the specific synthesis of the title compound.
Materials:
-
2,4-Dichlorobenzaldehyde (1 equivalent)
-
Cysteamine hydrochloride (1 equivalent)
-
Triethylamine (1 equivalent)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1 equivalent).
-
Add triethylamine (1 equivalent) dropwise to the mixture at room temperature to neutralize the hydrochloride and liberate the free amine.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks |
| Melting Point | Solid at room temperature | Based on the molecular weight and aromatic nature. |
| Boiling Point | > 200 °C at atmospheric pressure | High boiling point is expected due to its molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate). Sparingly soluble in water. | The dichlorophenyl group imparts lipophilicity, while the thiazolidine ring provides some polarity. |
| pKa | Estimated to be around 6-7 | The nitrogen atom in the thiazolidine ring is basic. Thiazolidinediones, a related class, have pKa values in this range.[4] |
| logP | Predicted XlogP = 3.1 | This indicates a moderate level of lipophilicity, suggesting good membrane permeability.[2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral features based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the thiazolidine ring.
-
Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.5 ppm, with multiplicities and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.
-
CH Proton (at C2): A singlet or a multiplet in the region of δ 5.5-6.0 ppm.
-
CH₂ Protons (thiazolidine ring): Two multiplets corresponding to the two methylene groups of the thiazolidine ring, typically in the range of δ 3.0-4.0 ppm.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 2.0-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), including two carbons attached to chlorine atoms which will appear at lower field.
-
C2 Carbon: A signal in the range of δ 60-70 ppm.
-
Thiazolidine Methylene Carbons: Two signals in the aliphatic region (δ 30-50 ppm).
Studies on substituted 2-phenylthiazolidines indicate that the 1,3-thiazolid-2-yl group has a deshielding effect on the ipso-carbon of the phenyl ring and a shielding effect on the ortho and para positions.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-N Stretch: A peak in the region of 1250-1350 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (234.14 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).
-
Fragmentation: Common fragmentation pathways for thiazolidines involve cleavage of the thiazolidine ring and loss of substituents from the aromatic ring.
Potential Applications and Biological Activity
While studies on the biological activity of this compound itself are limited, the broader class of thiazolidine derivatives exhibits a wide range of pharmacological properties.[1] These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The title compound is primarily viewed as a valuable precursor for the synthesis of more complex and potentially bioactive molecules.[2] The presence of the 2,4-dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients, suggesting that derivatives of this compound could possess interesting biological profiles.
Conclusion
This technical guide has provided a detailed overview of the basic properties of this compound. While there is a notable lack of direct experimental data for this specific compound, by leveraging information from closely related analogues and established chemical principles, a comprehensive profile has been constructed. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic and physicochemical properties serve as a valuable reference for its characterization. It is hoped that this guide will facilitate further research into this compound and its potential applications in various scientific fields.
References
-
Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). ChemMedChem, 13(17), 1717-1750. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules, 26(23), 7293. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). ChemMedChem, 13(17), 1717-1750. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent‐induced chemical shift 13C NMR study of substituted 2‐phenylthiazolidines | Scilit [scilit.com]
An In-Depth Technical Guide to 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and detailed synthesis methodologies. A thorough examination of the reaction mechanism, including the critical condensation of 2,4-dichlorobenzaldehyde with cysteamine, is presented. Furthermore, this guide outlines the spectroscopic characterization of the molecule and discusses its potential biological activities, positioning it as a valuable scaffold for drug discovery and development.
Introduction: The Thiazolidine Scaffold in Medicinal Chemistry
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Its unique five-membered heterocyclic structure, containing both sulfur and nitrogen atoms, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of the thiazolidine nucleus have demonstrated significant potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[2][3] The incorporation of a 2,4-dichlorophenyl moiety into the thiazolidine ring at the 2-position introduces a lipophilic and electronically distinct substituent, which can significantly influence the compound's interaction with biological targets. This guide focuses specifically on this compound, providing a detailed exploration of its chemical synthesis and structural attributes.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound with the chemical formula C₉H₉Cl₂NS.[3] Its structure consists of a saturated 1,3-thiazolidine ring connected at the second carbon to a 2,4-dichlorophenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₉Cl₂NS | [3] |
| Molecular Weight | 234.14 g/mol | [3] |
| CAS Number | 67189-27-9 | [3] |
The presence of the dichlorinated phenyl ring significantly impacts the molecule's polarity and potential for intermolecular interactions, such as halogen bonding and π-π stacking. These features are crucial for its binding affinity to biological macromolecules.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the condensation reaction between 2,4-dichlorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction is a classic example of the formation of a thiazolidine ring from an aldehyde and an aminothiol.
Reaction Mechanism
The synthesis proceeds through a cyclocondensation mechanism. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The nucleophilic amino group of cysteamine then attacks the activated carbonyl carbon, forming a carbinolamine intermediate. Subsequently, the thiol group of the same molecule attacks the carbinolamine, leading to the formation of a five-membered ring and the elimination of a water molecule to yield the final thiazolidine product.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,4-Dichlorobenzaldehyde
-
Cysteamine hydrochloride
-
A suitable solvent (e.g., ethanol, methanol, or toluene)
-
A base (e.g., triethylamine or sodium acetate) to neutralize the hydrochloride salt of cysteamine.
-
An acid catalyst (optional, as the hydrochloride salt can serve this purpose)
Step-by-Step Procedure:
-
Dissolution of Reactants: Dissolve equimolar amounts of 2,4-dichlorobenzaldehyde and cysteamine hydrochloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add an equimolar amount of the base to the reaction mixture to liberate the free cysteamine.
-
Reaction: Stir the mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Although specific spectral data for this exact compound are not available in the provided search results, the expected characteristic signals can be inferred from data for closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl ring, typically in the range of δ 7.0-7.5 ppm. The proton at the C2 position of the thiazolidine ring will likely appear as a singlet or a multiplet further downfield. The methylene protons of the thiazolidine ring (at C4 and C5) will appear as multiplets in the upfield region, typically between δ 3.0 and 4.0 ppm. The N-H proton of the thiazolidine ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons attached to the chlorine atoms appearing at characteristic chemical shifts. The C2 carbon of the thiazolidine ring will be observed in the range of δ 60-75 ppm. The C4 and C5 methylene carbons will resonate at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibration around 3300-3400 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.
-
C-N stretching vibration around 1200-1350 cm⁻¹.
-
C-S stretching vibration, which is typically weak, in the fingerprint region.
-
C-Cl stretching vibrations in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 234.14 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms.
Potential Biological Activities and Applications
While specific biological activity studies on this compound are limited in the available literature, the broader class of thiazolidine derivatives has been extensively investigated for various therapeutic applications.[2] The presence of the 2,4-dichlorophenyl group is a common feature in many biologically active molecules, suggesting that this compound could serve as a valuable scaffold for drug discovery.
-
Antimicrobial Activity: Thiazolidine derivatives are known to possess antibacterial and antifungal properties.[4][5][6][7] The 2,4-dichlorophenyl moiety may enhance this activity by increasing the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
-
Anti-inflammatory Activity: Several thiazolidinone derivatives have shown potent anti-inflammatory effects.[1][8] The mechanism of action often involves the inhibition of key inflammatory mediators.
-
Cytotoxic Activity: The cytotoxic potential of thiazolidine derivatives against various cancer cell lines has been reported.[5][9] The dichlorophenyl group is a known pharmacophore in several anticancer agents, suggesting that this compound could be a promising starting point for the development of new anticancer drugs.
Diagram 2: Potential Applications of this compound
Caption: Potential therapeutic applications of the this compound scaffold.
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis via the condensation of 2,4-dichlorobenzaldehyde and cysteamine makes it an attractive scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities, the known pharmacological profiles of related thiazolidine derivatives suggest that this compound warrants further investigation as a potential antimicrobial, anti-inflammatory, and cytotoxic agent. This technical guide provides a foundational understanding of its chemical structure, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development.
References
Sources
- 1. rsc.org [rsc.org]
- 2. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 67189-27-9 [smolecule.com]
- 4. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of direct published spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally related analogs to provide a robust predictive analysis of the expected spectral features. By synthesizing theoretical knowledge with practical, field-proven methodologies, this whitepaper serves as an essential resource for the unambiguous structural elucidation and analytical validation of this compound.
Introduction: The Significance of this compound
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of a 2,4-dichlorophenyl moiety introduces specific steric and electronic properties that can significantly influence the pharmacological profile of the molecule. As such, the synthesis and study of derivatives like this compound are of considerable interest in the pursuit of novel therapeutic agents.
Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where molecular architecture dictates function. Spectroscopic analysis provides a definitive, non-destructive means to elucidate the precise connectivity and chemical environment of each atom within a molecule. This guide provides the necessary protocols and interpretive framework to confidently characterize this compound, ensuring the integrity and reproducibility of subsequent research.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the numbering convention used throughout this guide for NMR spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Spectroscopy
Rationale: The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Decoupling: Proton broadband decoupling.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including 2-phenyl-1,3-thiazolidine and 2,4-dichloroaniline.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (thiazolidine) | 5.5 - 5.8 | Singlet (or triplet if coupled to NH) | - |
| H-4 (thiazolidine) | 3.8 - 4.2 | Triplet | 6-8 |
| H-5 (thiazolidine) | 3.1 - 3.5 | Triplet | 6-8 |
| NH (thiazolidine) | 2.0 - 4.0 | Broad Singlet | - |
| H-3' (aromatic) | 7.4 - 7.6 | Doublet | ~2 |
| H-5' (aromatic) | 7.2 - 7.4 | Doublet of Doublets | ~8, ~2 |
| H-6' (aromatic) | 7.1 - 7.3 | Doublet | ~8 |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are derived from data for 2,4-dichloroaniline and general knowledge of thiazolidine derivatives.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (thiazolidine) | 65 - 75 |
| C-4 (thiazolidine) | 50 - 60 |
| C-5 (thiazolidine) | 30 - 40 |
| C-1' (aromatic) | 135 - 140 |
| C-2' (aromatic) | 130 - 135 |
| C-3' (aromatic) | 129 - 132 |
| C-4' (aromatic) | 133 - 138 |
| C-5' (aromatic) | 127 - 130 |
| C-6' (aromatic) | 128 - 131 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
Rationale: For solid samples, the thin solid film method is often preferred for its simplicity and the quality of the resulting spectra.[5][6] This avoids the characteristic peaks of mulling agents like Nujol.
Caption: Workflow for Thin Solid Film IR Spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Formation: Apply one or two drops of the solution onto the surface of a clean, dry NaCl or KBr salt plate.[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plate should be run and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The predicted IR absorption frequencies are based on characteristic group frequencies for aromatic compounds and thiazolidine derivatives.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3400 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-Cl | 700 - 850 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Rationale: Electron Ionization (EI) is a classic, robust method for the analysis of relatively low molecular weight, thermally stable organic compounds. It is a "hard" ionization technique that induces fragmentation, which is useful for structural elucidation.[7][8]
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum.[7]
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Predicted Mass Spectrum
The predicted mass spectrum is based on the molecular formula C₉H₉Cl₂NS and common fragmentation pathways. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 233/235/237 | Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes). The expected ratio is approximately 9:6:1. |
| [M-Cl]⁺ | 198/200 | Loss of a chlorine atom. |
| [C₆H₃Cl₂]⁺ | 145/147/149 | 2,4-Dichlorophenyl cation. |
| [C₇H₆NS]⁺ | 136 | Thiazolidine ring fragmentation. |
Conclusion
This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By following the detailed experimental protocols for NMR, IR, and Mass Spectrometry, researchers can obtain high-quality data. The predictive analyses, based on established spectroscopic principles and data from analogous structures, offer a reliable framework for the interpretation of these spectra, enabling confident structural elucidation. This ensures the foundational integrity of any research and development efforts involving this promising heterocyclic compound.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
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A Technical Guide to the Initial Bioactivity Screening of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Abstract
This guide provides a comprehensive framework for the initial in vitro bioactivity screening of the novel synthetic compound, 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological properties including antimicrobial, anticancer, and antioxidant effects.[1][2][3] The incorporation of a 2,4-dichlorophenyl moiety, a common feature in many bioactive molecules, suggests a high potential for discovering potent biological activity. This document details the scientific rationale for selecting a primary screening panel, provides validated, step-by-step protocols for key assays, and outlines a logical framework for data interpretation and hit prioritization. It is intended for researchers, scientists, and drug development professionals initiating discovery campaigns on novel heterocyclic compounds.
Introduction and Rationale
The 1,3-thiazolidine ring system is a core component of numerous compounds with significant therapeutic value.[4][5] Its derivatives are known to possess a wide spectrum of biological activities, making them a focal point of extensive research in drug discovery.[1][6] The structure of the target compound, this compound, combines this versatile heterocyclic core with a dichlorinated phenyl ring. Halogen substitutions, particularly chlorine, on aromatic rings are known to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing potency.[7]
Therefore, a rational initial screening approach for this molecule should investigate a diverse set of potential bioactivities. While specific biological data for this compound is limited, its structural motifs provide a strong basis for hypothesis-driven screening.[8] This guide proposes a Tier 1 screening cascade focusing on three key areas with a high probability of yielding positive results: antimicrobial/antifungal activity , cytotoxicity (anticancer potential) , and antioxidant activity .
Figure 1: Rationale for selecting primary bioactivity screening targets.
Tier 1: Primary Screening Protocols
The following protocols represent robust, validated, and cost-effective methods for an initial assessment of the compound's bioactivity. Each protocol includes critical controls to ensure data integrity.
Antimicrobial and Antifungal Susceptibility Testing
Principle: The Kirby-Bauer disk diffusion method is a qualitative assay used to determine the susceptibility of a microorganism to an antimicrobial agent.[9] The agent diffuses from a saturated paper disk into an agar medium inoculated with a lawn of the test organism. The presence of a "zone of inhibition" (a clear area where no growth occurs) around the disk indicates antimicrobial activity.[10][11]
Step-by-Step Protocol:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.[13] Remove excess fluid by pressing the swab against the inside of the tube.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[13]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[13] Using sterile forceps, place a sterile blank paper disk impregnated with a known concentration of this compound (e.g., 30 µg, dissolved in a suitable solvent like DMSO) onto the agar surface. Gently press the disk to ensure complete contact.[12]
-
Control Application: On the same plate, apply the following control disks:
-
Positive Control: A disk containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]
-
Data Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A zone around the test compound disk (and not the negative control) indicates activity. The size of the zone provides a qualitative measure of potency.
Cytotoxicity Screening via MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16][17] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[18]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) and a normal human cell line (e.g., HEK293 embryonic kidney cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).
-
Vehicle Control: Treat cells with medium containing the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
Untreated Control: Cells treated with culture medium only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16] Incubate for 3-4 hours at 37°C until purple precipitate is visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.[19]
Antioxidant Activity via DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.[20] DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, resulting in a decrease in absorbance.[21][22] The degree of discoloration is proportional to the scavenging activity.[23]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[24]
-
Sample Preparation: Prepare a serial dilution of this compound in methanol (e.g., from 10 µg/mL to 500 µg/mL).
-
Reaction Setup: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[24]
-
Controls:
-
Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.
-
Blank Control: 50 µL of methanol mixed with 150 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100.[23]
-
Plot the results to determine the IC₅₀ (the concentration of compound that scavenges 50% of the DPPH radicals).
-
Data Synthesis and Hit Prioritization
The data from the Tier 1 screening should be compiled to form a comprehensive bioactivity profile of the compound. This initial profile is crucial for making informed decisions about the future direction of the research.
Summary of Bioactivity Data
The results should be summarized in a clear, concise table to allow for easy comparison across the different assays.
| Assay Type | Test System | Endpoint | Result (Example) |
| Antimicrobial | S. aureus | Zone of Inhibition (mm) | 18 mm |
| E. coli | Zone of Inhibition (mm) | 6 mm (Inactive) | |
| Antifungal | C. albicans | Zone of Inhibition (mm) | 14 mm |
| Cytotoxicity | MCF-7 (Cancer) | IC₅₀ (µM) | 8.5 µM |
| HEK293 (Normal) | IC₅₀ (µM) | > 100 µM | |
| Antioxidant | DPPH Scavenging | IC₅₀ (µg/mL) | 150 µg/mL |
Hit Prioritization Workflow
The synthesized data allows for a logical decision-making process. The goal is to identify the most promising therapeutic avenue to pursue for lead optimization. A compound that demonstrates high potency in one area with good selectivity is an ideal "hit."
Figure 2: Decision-making workflow for hit prioritization after Tier 1 screening.
Interpretation of the Workflow:
-
Anticancer Prioritization: A compound is a high-priority anticancer hit if it shows potent cytotoxicity against a cancer cell line and significantly lower activity against a normal cell line (high Selectivity Index, SI = IC₅₀ normal / IC₅₀ cancer).[25]
-
Antimicrobial Prioritization: A compound with significant zones of inhibition, particularly against both Gram-positive and Gram-negative bacteria, is a strong candidate for antimicrobial development.[26]
-
Further Studies: Compounds with moderate or highly specific activity (e.g., only against Gram-positive bacteria, or cytotoxic but not selective) are valuable candidates for Structure-Activity Relationship (SAR) studies to improve their desired properties.
-
Deprioritization: A compound that shows no significant activity in any of the primary assays may be deprioritized.
Conclusion and Future Directions
This guide outlines a logical and efficient strategy for the initial bioactivity screening of this compound. By employing a hypothesis-driven approach based on the compound's chemical scaffolds, researchers can effectively probe its therapeutic potential. The Tier 1 assays described—antimicrobial susceptibility, cytotoxicity, and antioxidant potential—provide a foundational dataset for making critical go/no-go decisions. A promising "hit" identified from this primary screen would proceed to Tier 2 confirmatory assays, including determination of minimal inhibitory concentrations (MICs) for antimicrobial hits, screening against a broader panel of cancer cell lines for cytotoxic hits, and mechanistic studies (e.g., enzyme inhibition, apoptosis assays) to elucidate the mode of action.
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The Evolving Landscape of 2-Aryl-1,3-Thiazolidines: A Synthetic and Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazolidine ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly the 2-aryl substituted class, have garnered significant attention due to their broad and potent pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, and diverse biological applications of 2-aryl-1,3-thiazolidine compounds, offering insights for researchers and professionals engaged in drug discovery and development. The versatility of this core structure allows for extensive chemical modifications, leading to a wide array of biological responses, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3]
Synthetic Strategies: Building the Thiazolidine Core
The construction of the 2-aryl-1,3-thiazolidine scaffold is primarily achieved through a one-pot three-component condensation-cyclization reaction.[4] This efficient methodology involves the reaction of an aromatic or aliphatic primary amine, an aromatic aldehyde, and thioglycolic acid.[4] The reaction typically proceeds in a suitable solvent, such as polypropylene glycol, at elevated temperatures.[4]
The general mechanism involves the initial formation of an imine intermediate from the reaction between the primary amine and the aromatic aldehyde. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, leading to the formation of the 4-thiazolidinone ring.
Caption: Mechanism of apoptosis induction by thiazolidinone hybrids.
Antimicrobial and Antifungal Activity
The thiazolidine scaffold is a key component in many compounds with significant antimicrobial and antifungal properties. [5][6][7]The antibacterial action of some 2,3-diaryl-thiazolidin-4-ones is attributed to the inhibition of bacterial MurB enzyme, which is crucial for peptidoglycan biosynthesis. [8]Docking studies have suggested that the antifungal activity may involve the inhibition of CYP51. [9] A series of novel 2-arylthiazolidin-4-one derivatives have shown significant antibacterial efficacy against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. [4]Other derivatives have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.008 to 0.24 mg/mL. [9]Notably, some of these compounds were more potent than the standard antibiotic ampicillin against resistant strains like MRSA, P. aeruginosa, and E. coli. [9]Antifungal activity has also been observed against various pathogenic fungal strains, including Sporothrix schenckii, Trichophyton mentagrophytes, and Aspergillus fumigatus. [4]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(4-(1H-imidazolylmethyl)phenyl)-substituted | Klebsiella pneumoniae | 12.5 | [4] |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 8 - 240 | [9]|
Caption: Inhibition of bacterial cell wall synthesis.
Anti-inflammatory and Antioxidant Activities
Certain 2-aryl-1,3-thiazolidine derivatives have demonstrated notable anti-inflammatory and analgesic properties. [10][11]For instance, 2-aryl-3-(naphtha-2-yl)thiazolidin-4-ones with chloro, fluoro, and nitro substituents showed potent anti-inflammatory activity in a carrageenan-induced paw edema test in rats. [10]These compounds also exhibited significant analgesic effects in tail immersion and writhing tests in mice. [10] The antioxidant potential of thiazolidine derivatives has also been investigated. [10]Some compounds have shown the ability to inhibit lipid peroxidation, with their activity being influenced by the nature and position of substituents on the aryl ring. [10]For example, the presence of a 4-hydroxyphenyl substituent significantly increased the antioxidant activity. [10]The mechanism of antioxidant action is believed to involve the donation of a proton to reactive oxygen species (ROS), thereby preventing the propagation of oxidative damage. [12]
Conclusion
The 2-aryl-1,3-thiazolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification of this core allow for the generation of large libraries of compounds with diverse pharmacological profiles. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in medicinal chemistry. Future research in this area should focus on elucidating the structure-activity relationships to design more potent and selective derivatives, as well as conducting in-depth mechanistic studies to fully understand their mode of action. The continued exploration of this "wonder nucleus" holds great promise for the development of new and effective treatments for a wide range of diseases. [13]
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Unlocking the Therapeutic Potential of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The heterocyclic compound 2-(2,4-dichlorophenyl)-1,3-thiazolidine represents a molecule of significant interest within the landscape of medicinal chemistry. While direct biological activity studies on this specific entity are limited, its structural motifs—the thiazolidine ring and the dichlorophenyl group—are well-represented in a plethora of pharmacologically active agents. This technical guide serves as an in-depth roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of this compound. Acknowledging its primary role as a synthetic intermediate, we pivot towards a forward-looking exploration of its latent therapeutic applications.[1] This document outlines a comprehensive, multi-pronged strategy for identifying and validating its potential molecular targets, thereby paving the way for novel drug discovery initiatives.
Introduction: The Case for Investigating this compound
This compound is a molecule at the intersection of two key pharmacophores. The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The dichlorophenyl moiety is also a common feature in many approved drugs and clinical candidates, often contributing to enhanced binding affinity and metabolic stability.
Despite its potential, this compound remains largely uncharacterized in terms of its own biological effects, having been primarily utilized as a building block for more complex molecules.[1] This guide posits that a systematic investigation into its intrinsic bioactivity is a meritorious endeavor. By leveraging our understanding of related compounds, we can formulate a rational and efficient approach to unearthing its therapeutic targets.
Proposed Therapeutic Arenas and Potential Molecular Targets
Based on the established pharmacological profiles of thiazolidine and dichlorophenyl-containing congeners, we propose a focused investigation into three primary therapeutic areas: infectious diseases, oncology, and inflammatory disorders.
Antimicrobial and Antifungal Activity
The thiazolidine nucleus is a cornerstone of many antimicrobial and antifungal agents.[2][3][5] The presence of a dichlorophenyl group can further enhance this activity.[6]
Potential Molecular Targets:
-
Bacterial Cell Wall Synthesis Enzymes: Penicillin-Binding Proteins (PBPs) and other enzymes involved in peptidoglycan synthesis are validated targets for many antibiotics. The thiazolidine ring bears some structural resemblance to the β-lactam core.
-
Fungal Ergosterol Biosynthesis Pathway: Enzymes such as lanosterol 14α-demethylase (CYP51) are critical for fungal cell membrane integrity and are the targets of azole antifungals.[7]
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are targeted by quinolone antibiotics.
Anticancer Activity
Thiazolidinone derivatives have demonstrated significant anticancer effects through various mechanisms.[8][9][10] Dichlorophenyl-containing compounds have also shown promise in oncology.[11]
Potential Molecular Targets:
-
Protein Kinases: Many kinases are dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs) are plausible targets.[8]
-
Apoptosis Regulators: The Bcl-2 family of proteins and caspases are central to programmed cell death, a pathway often subverted in cancer.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): While the subject compound is not a thiazolidinedione (TZD), the potential for interaction with PPARγ, a known target for some anticancer TZDs, should not be dismissed.[12][13] Some non-TZD compounds have also been shown to activate PPARγ.[14] It is important to note that many anticancer effects of TZDs are also PPARγ-independent.[15]
-
Translation Initiation Factors: Inhibition of protein synthesis is a valid anticancer strategy. Eukaryotic Initiation Factor-2 (eIF2α) has been identified as a target for some thiazolidine derivatives.[16]
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is well-documented.[3][17]
Potential Molecular Targets:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.[18]
-
Pro-inflammatory Cytokine Signaling Pathways: Inhibition of cytokines like TNF-α and various interleukins, or their downstream signaling components, is a major focus of anti-inflammatory drug development.
-
Nuclear Factor-kappa B (NF-κB) Signaling: This transcription factor is a master regulator of the inflammatory response.
A Strategic Framework for Target Identification and Validation
A systematic and tiered approach is essential for the efficient evaluation of this compound. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.
Figure 1. A phased approach to target identification and validation.
Detailed Experimental Protocols
Phase 1: Phenotypic Screening
Objective: To ascertain the primary biological activity of this compound.
4.1.1. Protocol: Antimicrobial Susceptibility Testing
-
Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) will be used.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. Serially dilute the compound in a 96-well plate containing appropriate growth medium. c. Inoculate each well with a standardized suspension of the microorganism. d. Incubate under optimal conditions. e. Determine the MIC as the lowest concentration that inhibits visible growth.
-
Positive Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
4.1.2. Protocol: In Vitro Anticancer Activity Assay
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[8][19]
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[19]
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with serial dilutions of the test compound for 48-72 hours. c. Add MTT solution and incubate to allow for formazan crystal formation by viable cells.[20] d. Solubilize the formazan crystals with a suitable solvent. e. Measure the absorbance at 570 nm.
-
Positive Control: Doxorubicin.
4.1.3. Protocol: In Vitro Anti-inflammatory Screening
-
Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
-
Method: Griess assay for nitrite determination.
-
Procedure: a. Culture RAW 264.7 cells in 96-well plates. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the cell supernatant. e. Add Griess reagent to the supernatant and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
Positive Control: Dexamethasone.
Phase 2: Target Deconvolution
Objective: To identify potential protein targets of this compound.
4.2.1. Protocol: Affinity-Based Target Identification
-
Probe Synthesis: Synthesize a derivative of the test compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare protein extracts from a cell line that showed high sensitivity in the phenotypic screen.
-
Affinity Chromatography: a. Incubate the cell lysate with the immobilized compound. b. Wash away non-specifically bound proteins. c. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Phase 3: Target Validation
Objective: To confirm that the identified proteins are indeed the functional targets of the compound.
4.3.1. Protocol: Enzymatic Assays
-
Enzyme Source: Obtain purified recombinant enzyme (identified in Phase 2).
-
Assay Principle: Develop a specific assay to measure the activity of the target enzyme (e.g., fluorescence-based, luminescence-based, or colorimetric assays).[21][22]
-
Procedure: a. Incubate the enzyme with its substrate in the presence of varying concentrations of the test compound. b. Measure the rate of product formation. c. Determine the IC50 value of the compound.
-
Controls: A known inhibitor of the enzyme (if available).
Figure 2. Workflow for a typical enzymatic inhibition assay.
4.3.2. Protocol: Cell-Based Target Engagement
-
Method: Cellular Thermal Shift Assay (CETSA).
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure: a. Treat intact cells with the test compound. b. Heat the cells at a range of temperatures. c. Lyse the cells and separate soluble and aggregated proteins. d. Detect the amount of soluble target protein at each temperature using Western blotting. e. Compare the melting curves in the presence and absence of the compound.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be tabulated for clear comparison and analysis.
Table 1: Example Data Summary for Phenotypic Screening
| Assay Type | Cell Line/Organism | Endpoint | IC50/MIC (µM) |
| Antibacterial | S. aureus | Growth Inhibition | 15.2 |
| Anticancer | MCF-7 | Cell Viability | 8.7 |
| Anti-inflammatory | RAW 264.7 | NO Inhibition | 22.5 |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the systematic investigation of the therapeutic potential of this compound. While its current application is primarily in chemical synthesis, the inherent pharmacological potential of its constituent moieties warrants a dedicated exploration of its bioactivity. The successful execution of the outlined research plan will not only elucidate the mechanism of action of this compound but also potentially unveil novel therapeutic targets and lead compounds for the development of next-generation medicines for infectious diseases, cancer, and inflammatory conditions. The journey from a synthetic intermediate to a clinical candidate is arduous, but it begins with a rational and well-designed exploratory phase, as detailed herein.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological significance of the heterocyclic compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. While experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information, draws logical inferences from closely related analogues, and presents predicted properties to offer a valuable resource for researchers, scientists, and professionals in drug development. The guide details probable synthetic routes, analytical characterization methodologies, and explores the potential for this compound as a scaffold in medicinal chemistry, particularly in the context of antimicrobial and anticancer research, based on the well-documented activities of the broader thiazolidine class.
Introduction and Molecular Overview
This compound belongs to the thiazolidine class of saturated five-membered heterocyclic compounds, featuring a sulfur and a nitrogen atom at positions 1 and 3 of the ring, respectively. The presence of a 2,4-dichlorophenyl substituent at the second position of the thiazolidine ring is a key structural feature, likely influencing its steric and electronic properties, and consequently, its chemical reactivity and biological activity. The thiazolidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents, including antibiotics and antidiabetic drugs.[1][2] This guide aims to provide a detailed profile of this compound to facilitate its further investigation and application in research and development.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 67189-27-9 | [2] |
| Molecular Formula | C₉H₉Cl₂NS | [3] |
| Molecular Weight | 234.14 g/mol | [2] |
| Canonical SMILES | C1CSC(N1)C2=C(C=C(C=C2)Cl)Cl | [3] |
| InChI Key | ZWZWFCVEHTWKIS-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks |
| XlogP | 3.1 | A predicted value indicating moderate lipophilicity.[3] |
| Melting Point | Not available | Data for related 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione is 210-212°C, suggesting the target compound is a solid at room temperature.[4] |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |
| Solubility | Moderately soluble in organic solvents. | The presence of both polar (N-H, S) and non-polar (dichlorophenyl) moieties suggests solubility in solvents like DMSO, methanol, ethanol, and ethyl ether, similar to related thiazolidinediones.[5] |
| pKa | Not available | The nitrogen atom in the thiazolidine ring is expected to be weakly basic. |
Synthesis and Purification
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a standard and logical approach for the synthesis of 2-aryl-1,3-thiazolidines involves the condensation reaction between the corresponding aryl aldehyde and cysteamine (2-aminoethanethiol).
Proposed Synthetic Pathway
The synthesis is predicated on the formation of a thiazolidine ring through the reaction of 2,4-dichlorobenzaldehyde with cysteamine. This reaction is a classic example of cyclocondensation.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general methods for synthesizing similar thiazolidine derivatives. Optimization of reaction conditions, solvent, and catalyst may be necessary.
-
Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add cysteamine hydrochloride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to neutralize the hydrochloride salt.
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. Purification is typically achieved by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane.[6]
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.
Analytical Characterization
While specific spectra for this compound are not available, this section outlines the expected analytical data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, likely in the range of δ 7.0-8.0 ppm. The protons of the thiazolidine ring would appear as multiplets in the upfield region, typically between δ 3.0-4.5 ppm. A broad singlet corresponding to the N-H proton is also anticipated.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with those bonded to chlorine atoms shifted downfield. The carbons of the thiazolidine ring would resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
-
N-H stretch: A peak in the region of 3300-3400 cm⁻¹.
-
Aromatic C-H stretch: Bands around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretch: Bands in the 2850-2960 cm⁻¹ region.
-
C=C aromatic stretch: Peaks around 1600 cm⁻¹ and 1470 cm⁻¹.
-
C-N stretch: An absorption band in the 1250-1350 cm⁻¹ range.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis, likely using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 234.14, consistent with the compound's molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with a possible addition of a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection could be performed using a UV detector at a wavelength where the dichlorophenyl chromophore absorbs, for instance, around 254 nm.[7]
Potential Biological Activity and Applications
Direct studies on the biological activity of this compound are scarce.[2] However, the thiazolidine scaffold is a cornerstone in many biologically active molecules, and the activity of its derivatives can provide insights into its potential.
Antimicrobial and Antifungal Potential
Thiazolidinone derivatives, which are oxidized forms of thiazolidines, have demonstrated a broad spectrum of antimicrobial and antifungal activities.[8][9][10][11] The presence of the dichlorophenyl group is a common feature in many active antimicrobial compounds, suggesting that this compound could serve as a valuable precursor for or possess intrinsic antimicrobial properties.
Anticancer and Cytotoxic Potential
Numerous studies have reported the cytotoxic effects of thiazolidinone derivatives against various cancer cell lines.[8][12][13] The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest. Given that this compound is a direct precursor to some of these active thiazolidinones, it holds potential as a key intermediate in the synthesis of novel anticancer agents.
Role as a Synthetic Intermediate
The primary and most immediate application of this compound is as a versatile building block in synthetic organic chemistry.[2] The thiazolidine ring can be chemically modified at the nitrogen atom or undergo ring-opening reactions to generate a variety of other heterocyclic systems or functionalized linear molecules, making it a valuable starting material for the synthesis of compound libraries for drug discovery screening.
Caption: Potential applications of this compound.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of this specific molecule is yet to be published, this guide has provided a robust framework based on its chemical structure, predicted properties, and the extensive data available for its close analogues. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in working with this compound. The established biological activities of the broader thiazolidine and thiazolidinone classes strongly suggest that this compound is a promising scaffold for the development of new therapeutic agents. Further empirical studies are warranted to fully elucidate its physicochemical properties and biological activity profile.
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International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Retrieved from [Link]
-
PubMed Central. (2012). Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Retrieved from [Link]
-
PubMed Central. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]
-
NIH. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). “NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Retrieved from [Link]
-
ResearchGate. (2021). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Retrieved from [Link]
-
NIH. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]
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- 7. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
An Application Note and Detailed Protocol for the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol details a robust and reproducible method centered on the condensation reaction between 2,4-dichlorobenzaldehyde and cysteamine hydrochloride. This guide is designed for researchers, scientists, and professionals in the field of synthetic and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and safety protocols. The information is grounded in established chemical principles to ensure reliability and successful replication.
Introduction
Thiazolidine derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a dichlorophenyl moiety at the 2-position of the thiazolidine ring can confer unique physicochemical properties, potentially enhancing biological efficacy and metabolic stability. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
The synthesis described herein is a classic example of a cyclocondensation reaction, a fundamental transformation in organic chemistry for the formation of heterocyclic systems. The reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde group of 2,4-dichlorobenzaldehyde and the primary amine of cysteamine. This is followed by an intramolecular cyclization via the nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the five-membered thiazolidine ring.
Reaction Scheme & Mechanism
The synthesis of this compound is achieved through the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with cysteamine. The overall reaction is depicted below:
Figure 1: Overall Reaction Scheme
The reaction mechanism can be broken down into two key stages:
-
Imine Formation: The amine group of cysteamine performs a nucleophilic attack on the carbonyl carbon of 2,4-dichlorobenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This results in the formation of the five-membered thiazolidine ring.
Materials and Reagents
It is imperative that all reagents are of high purity to ensure a successful reaction and minimize side-product formation.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier (Example) |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.75 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Cysteamine Hydrochloride | C₂H₇NS·HCl | 113.61 | 1.14 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.4 mL (10 mmol) | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | ≥99.5% | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | Reagent Grade | VWR Chemicals |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Reagent Grade | VWR Chemicals |
| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade | VWR Chemicals |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.
-
To this solution, add cysteamine hydrochloride (1.14 g, 10 mmol). The solution may become cloudy.
-
Carefully add triethylamine (1.4 mL, 10 mmol) dropwise to the reaction mixture. Triethylamine acts as a base to neutralize the hydrochloride salt of cysteamine, liberating the free amine which is necessary for the reaction.
Step 2: Reaction Execution
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer (top layer) and wash it sequentially with 2 x 25 mL of deionized water and 1 x 25 mL of brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification and Characterization
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
-
The purity of the final product should be assessed by melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Expected Results and Characterization
The final product, this compound, is expected to be a solid at room temperature. The following are typical characterization data, which should be confirmed experimentally:
-
Appearance: White to off-white solid.
-
Melting Point: The melting point should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the dichlorophenyl ring, as well as the protons of the thiazolidine ring. The methine proton at the 2-position will appear as a singlet, and the methylene protons of the thiazolidine ring will typically appear as multiplets.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₉Cl₂NS, M.W. = 234.15 g/mol ), along with a characteristic isotopic pattern for the two chlorine atoms.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Impure reagents | Ensure the purity of starting materials. | |
| Insufficient base | Ensure the correct stoichiometry of triethylamine is used to neutralize the cysteamine hydrochloride. | |
| Oily product | Presence of impurities or residual solvent | Repeat the purification step (recrystallization). Ensure the product is thoroughly dried under vacuum. |
| Broad melting point | Impure product | Purify the product again by recrystallization or column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate. The provided framework for characterization and troubleshooting will further aid in obtaining a pure and well-characterized final product, suitable for subsequent applications in drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Sigma-Aldrich. Safety Data Sheet for 2,4-Dichlorobenzaldehyde.
- Sigma-Aldrich. Safety Data Sheet for Cysteamine Hydrochloride.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (While not a direct protocol, this text provides context for the stability and reactivity of functional groups involved).
Application Note: A Detailed Protocol for the Knoevenagel Condensation of 2,4-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed experimental procedure for the Knoevenagel condensation of 2,4-dichlorobenzaldehyde with malononitrile. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding α,β-unsaturated compounds that are valuable precursors in the development of pharmaceuticals and functional materials. We will delve into a classic and robust protocol utilizing piperidine as a catalyst, and also explore alternative green chemistry approaches. The causality behind experimental choices, a thorough discussion of the reaction mechanism, and detailed characterization of the product are presented to ensure scientific integrity and reproducibility.
Introduction
The Knoevenagel condensation, first reported by Emil Knoevenagel, is a modification of the aldol condensation.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to form a new carbon-carbon double bond.[2] The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of its protons.[1] This heightened acidity allows for deprotonation by a mild base, a crucial step that prevents the self-condensation of the aldehyde or ketone reactant.[1]
The resulting α,β-unsaturated products are versatile intermediates in organic synthesis. For instance, benzylidenemalononitrile derivatives are known to possess a range of biological activities and serve as key building blocks in the synthesis of diverse heterocyclic compounds with applications in pharmaceuticals, cosmetics, and agrochemicals.[3] The presence of the dichloro-substituted phenyl ring in the target molecule, 2-(2,4-dichlorobenzylidene)malononitrile, offers multiple sites for further functionalization, making it a particularly interesting substrate for drug discovery and materials science.
This guide will provide a step-by-step protocol for the synthesis of 2-(2,4-dichlorobenzylidene)malononitrile, offering insights into the mechanistic underpinnings and practical considerations for a successful reaction.
Reaction Mechanism and Causality
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).
-
Deprotonation: The basic catalyst, typically a weak amine like piperidine, abstracts an acidic proton from the active methylene compound (malononitrile) to form a resonance-stabilized carbanion (enolate). The choice of a weak base is critical to selectively deprotonate the highly acidic methylene protons of malononitrile without promoting the self-condensation of the 2,4-dichlorobenzaldehyde.
-
Nucleophilic Addition: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation and Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or a protic solvent, if present, to yield an aldol-type adduct. This intermediate then readily undergoes dehydration, facilitated by the abstraction of a proton from the carbon that originally bore the active methylene group, leading to the elimination of a water molecule and the formation of the final α,β-unsaturated product.
The overall workflow can be visualized as follows:
Caption: Experimental workflow for the Knoevenagel condensation.
Experimental Protocols
Two primary protocols are presented: a classical approach using a piperidine catalyst in ethanol and a solvent-free method, which aligns with green chemistry principles.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol is a standard and highly effective method for the Knoevenagel condensation of 2,4-dichlorobenzaldehyde with malononitrile.
Materials:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq, catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Heating mantle or oil bath (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a suitable volume of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: The reaction can often proceed at room temperature. Stir the reaction mixture and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-(2,4-dichlorobenzylidene)malononitrile.[4]
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol avoids the use of organic solvents.[5][6][7][8]
Materials:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (catalytic amount)
-
Mortar and pestle or a sonicator
-
Standard laboratory glassware for work-up
Procedure:
-
Mixing: In a mortar, combine 2,4-dichlorobenzaldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and a catalytic amount of ammonium acetate.
-
Grinding/Sonication: Grind the mixture vigorously with a pestle at room temperature. Alternatively, the mixture can be subjected to ultrasonication for a short period (e.g., 5-7 minutes).[9]
-
Monitoring: The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.
-
Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.
-
Purification: If necessary, the product can be purified by recrystallization.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 2,4-Dichlorobenzaldehyde | 2-Cyanoacetamide | Piperidine (10 mol%) | - | Room Temp. | 6 h | 80% | [10] |
| Aromatic Aldehydes | Malononitrile | Alum (20 mol%) | Water | 60 °C | - | High | [3] |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | - | Room Temp. | 5-7 min (sonication) | High | [9] |
| Carbonyl Compounds | Malononitrile | DBU/Water Complex | Water | Room Temp. | - | High | [2] |
Results and Discussion
The successful synthesis of 2-(2,4-dichlorobenzylidene)malononitrile should yield a solid product. The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
Expected Characterization Data for 2-(2,4-Dichlorobenzylidene)malononitrile:
-
Molecular Formula: C₁₀H₄Cl₂N₂[11]
-
Molecular Weight: 223.06 g/mol [12]
-
Appearance: Typically a white or off-white solid.
-
Melting Point: The melting point should be determined and compared to literature values.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N) around 2220-2230 cm⁻¹, the carbon-carbon double bond (C=C) of the alkene, and aromatic C-H and C=C stretching vibrations.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the protons. Key signals to expect include those for the aromatic protons and the vinylic proton.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical shifts, including the carbons of the nitrile groups, the aromatic ring, and the double bond.[4]
Troubleshooting:
-
Low Yield: If the yield is low, ensure the purity of the starting materials. The reaction time may need to be extended, or gentle heating could be applied in the case of the solvent-based protocol. For the solvent-free method, ensure thorough mixing and grinding.
-
Incomplete Reaction: Monitor the reaction closely with TLC. If the starting materials are not fully consumed, consider adding a slightly larger catalytic amount of the base or increasing the reaction time/temperature.
-
Side Product Formation: The use of a mild base is crucial to minimize the self-condensation of the aldehyde. If side products are observed, purification by column chromatography may be necessary.
Conclusion
This application note has provided a detailed and practical guide for the synthesis of 2-(2,4-dichlorobenzylidene)malononitrile via the Knoevenagel condensation. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently and efficiently perform this important C-C bond-forming reaction. The protocols offered, including a classic and a green alternative, provide flexibility and cater to different laboratory settings and environmental considerations. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound, a valuable intermediate for further research and development in medicinal chemistry and materials science.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1533-1539. [Link]
- Gawande, M. B., & Kadu, P. V. (2008).
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18089, 2,4-Dichlorobenzylidenemalononitrile. Retrieved from [Link]
- Wang, C., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 30(9), 2143-2146.
- Kumar, S., et al. (2015).
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ChemistrySelect, 2(30), 9643-9647.
-
Castillo, J. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-15. [Link]
- Surrey, A. R. (1949). Malononitrile. Organic Syntheses, 29, 63.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure, 2(30), 9643-9647.
- Reddy, T. J., et al. (2007). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, 46B, 1367-1371.
- Supporting Information.
- Pande, A., et al. (2006). A Novel Eco-Friendly Process for the Synthesis of 2-Chlorobenzylidenemalononitrile and ITS Analogues Using Water As a Solvent. Organic Process Research & Development, 10(5), 957-959.
- Waghmode, S. B., & Shaikh, R. U. (2018). Solvent-free Knoevenagel Condensation over Amino Acid Amide based Ionic Liquid as an Efficient and Eco-friendly Catalyst. Journal of Applicable Chemistry, 7(6), 1648-1655.
- Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Malononitrile. Organic Syntheses, Coll. Vol. 1, p. 379.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 519-523.
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Castillo, J. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed, PMC12757768.
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Assay Methods for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Introduction
2-(2,4-Dichlorophenyl)-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine ring linked to a dichlorophenyl group. The thiazolidine scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds. Derivatives of thiazolidine have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's potential therapeutic activities.
Compound Handling and Preparation
Prior to initiating any in-vitro studies, it is critical to understand the physicochemical properties of this compound, particularly its solubility. For most in-vitro assays, a stock solution is prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). It is crucial to ensure that the final concentration of the solvent in the assay medium is non-toxic to the cells or microorganisms being tested, typically below 0.5%.[5] A preliminary solubility test in the intended assay buffer is recommended. For instance, the limit of solubility for a similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), in Hanks' Balanced Salt Solution (HBSS) was found to be around 250 µM.[6]
I. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][8]
Scientific Rationale
The conversion of MTT to formazan is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of this compound on a given cell line. It is advisable to test the compound on a panel of cancer cell lines to identify potential anti-cancer activity and on a non-cancerous cell line to assess general cytotoxicity and selectivity.
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma, A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Concentration (µM) | % Cell Viability (HepG2) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 97.8 ± 2.5 | 99.5 ± 1.5 |
| 1 | 95.2 ± 3.0 | 96.5 ± 2.2 | 94.3 ± 3.1 | 98.1 ± 2.0 |
| 10 | 75.8 ± 4.5 | 80.1 ± 3.8 | 72.5 ± 4.9 | 90.3 ± 3.5 |
| 50 | 48.2 ± 5.1 | 55.3 ± 4.5 | 45.1 ± 5.5 | 75.6 ± 4.8 |
| 100 | 20.1 ± 3.9 | 25.8 ± 3.2 | 18.7 ± 3.8 | 50.2 ± 5.1 |
| 250 | 5.3 ± 1.5 | 8.9 ± 2.1 | 4.5 ± 1.8 | 25.4 ± 4.2 |
| IC₅₀ (µM) | ~50 | ~60 | ~45 | >100 |
II. Antimicrobial and Antifungal Activity Assessment
The antimicrobial and antifungal potential of this compound can be evaluated using standard methods such as the agar well diffusion assay for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10]
A. Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of the compound.
Protocol:
-
Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Inoculate the agar surface with a standardized microbial suspension (0.5 McFarland standard).
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]
-
Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration to each well.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (solvent).
-
Incubate the plates at 37°C for 24 hours (bacteria) or at 25-28°C for 48-72 hours (fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[12]
B. Broth Microdilution Assay for MIC Determination
This quantitative assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[14]
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Data Presentation:
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | 32 |
| Candida albicans | Fungus | 8 |
| Aspergillus niger | Fungus | 16 |
III. Mechanistic Assays
To delve deeper into the biological activity of this compound, more specific in-vitro assays can be employed to elucidate its mechanism of action.
A. Apoptosis Induction: Caspase-3/7 Activity Assay
If the cytotoxicity assay reveals potent activity, it is crucial to determine if the cell death is mediated by apoptosis. Caspases are key executioners of apoptosis, and measuring the activity of caspase-3 and -7 is a reliable indicator of this process.[15][16] Luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method for this determination.[1]
Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase (in luminescent assays) or a fluorescent molecule, generating a signal that is proportional to the caspase activity.[1][15]
Protocol (based on Caspase-Glo® 3/7 Assay):
-
Seed cells in a white-walled 96-well plate and treat them with the compound as described in the MTT assay protocol.
-
After the desired incubation period, add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
B. Anti-inflammatory Potential: COX-2 Inhibition and TNF-α Release Assays
Thiazolidine derivatives have been reported to possess anti-inflammatory properties.[3] Two key in-vitro assays to evaluate this potential are the cyclooxygenase-2 (COX-2) inhibition assay and the tumor necrosis factor-alpha (TNF-α) release assay.
1. COX-2 Inhibition Assay
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation.[17] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.
Principle: A colorimetric or fluorometric assay can be used to measure the peroxidase activity of COX-2. The inhibition of this activity by the test compound is quantified.[17][18]
Protocol (Colorimetric):
-
In a 96-well plate, add Tris-HCl buffer, hematin (a cofactor), and the COX-2 enzyme solution.
-
Add the test compound at various concentrations.
-
Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate (e.g., TMPD).
-
Measure the increase in absorbance at a specific wavelength (e.g., 590 nm) over time.[17][18]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
2. TNF-α Release Assay
TNF-α is a pro-inflammatory cytokine. Inhibiting its release from immune cells is another important anti-inflammatory mechanism.
Principle: Immune cells, such as the human monocytic cell line THP-1, can be stimulated with lipopolysaccharide (LPS) to produce and release TNF-α. The amount of TNF-α in the cell supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[19][20]
Protocol (ELISA):
-
Culture THP-1 cells and differentiate them into macrophage-like cells using PMA.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific period (e.g., 17 hours).[19]
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[3]
-
A reduction in TNF-α levels in the treated and stimulated cells compared to the stimulated control indicates anti-inflammatory activity.
Data Analysis and Interpretation Pathway
Caption: Data analysis pathway for in vitro assays of this compound.
Conclusion
The in-vitro assays detailed in this document provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and anti-inflammatory potential, researchers can gain valuable insights into its therapeutic promise. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the results. Further investigations, including more in-depth mechanistic studies and in-vivo models, will be necessary to fully elucidate the pharmacological profile of this compound.
References
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link]
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Yilanci, V., & Uslu, B. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(7), 649-657. Retrieved from [Link]
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Liu, B., Zhang, J. Y., & Zhang, J. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 96, 296–301. Retrieved from [Link]
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Li, W., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4705. Retrieved from [Link]
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LIS-TEK. (n.d.). MTT (Thiazolyl Blue Tetrazolium Bromide) Product Number. Retrieved from [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(10), 844. Retrieved from [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
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Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone--a biologically active scaffold. European journal of medicinal chemistry, 43(5), 897–905. Retrieved from [Link]
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Singh, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107(17), 5365-5384. Retrieved from [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. Retrieved from [Link]
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JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]
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Lab Tech. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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Rejo Jacob Joseph. (2020). Agar well diffusion assay. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 128, 106079. Retrieved from [Link]
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Frederick, C. B., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(8), 1636-1642. Retrieved from [Link]
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Kumar, A., et al. (2017). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC chemistry, 11(1), 93. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of Thiazolidine Derivatives
Introduction: The Therapeutic Potential of Thiazolidine Derivatives
Thiazolidine and its derivatives, particularly thiazolidin-4-ones, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This is due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][4][5][6] The "wonder nucleus" of 4-thiazolidinone, in particular, serves as a key scaffold in the development of novel therapeutic agents.[7] The growing threat of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents, making the robust screening of compound libraries, such as those comprised of thiazolidine derivatives, a critical endeavor in drug discovery.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for screening thiazolidine derivatives for antimicrobial activity. The protocols herein are grounded in established methodologies and informed by insights from the scientific literature to ensure reliable and reproducible results.
Part 1: Foundational Screening Methodologies
The preliminary assessment of antimicrobial activity for newly synthesized thiazolidine derivatives is typically conducted using diffusion-based assays, followed by dilution methods to quantify the potency of active compounds. The choice of method depends on the specific research question, throughput requirements, and the physicochemical properties of the compounds being tested.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a widely used qualitative technique to screen for antimicrobial activity. It is a simple, cost-effective, and rapid method for preliminary screening of a large number of compounds.
Scientific Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk, where microbial growth is visibly absent, indicates the antimicrobial activity of the compound. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Method.
Protocol 1: Agar Disk Diffusion
Materials:
-
Thiazolidine derivative stock solution (in a suitable solvent like DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Petri dishes (90 mm or 150 mm)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the thiazolidine derivative onto the surface of the inoculated agar.[9]
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).[10]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[11]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm).[10]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.
-
Agar Well Diffusion Method
Similar to the disk diffusion method, the agar well diffusion technique is another effective method for preliminary antimicrobial screening.
Scientific Principle: Instead of a paper disk, a well is created in the agar, and the test compound is introduced into the well. The compound then diffuses into the agar, and its antimicrobial effect is observed as a zone of inhibition. This method can accommodate a larger volume of the test compound compared to the disk diffusion method.
Protocol 2: Agar Well Diffusion
Materials:
-
Same as for the Agar Disk Diffusion method, with the addition of a sterile cork borer (6-8 mm diameter).
Procedure:
-
Preparation and Inoculation of Plates: Follow steps 1 and 2 from the Agar Disk Diffusion protocol.
-
Creating Wells:
-
Use a sterile cork borer to create wells in the agar.[12]
-
Carefully remove the agar plugs from the wells.
-
-
Application of Test Compound:
-
Pipette a specific volume (e.g., 50-100 µL) of the thiazolidine derivative solution into each well.[13]
-
Include positive and negative controls in separate wells.
-
-
Incubation and Interpretation: Follow steps 4 and 5 from the Agar Disk Diffusion protocol.
Part 2: Quantitative Antimicrobial Susceptibility Testing
Once a thiazolidine derivative has demonstrated activity in diffusion-based assays, it is essential to quantify its potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[14]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Scientific Principle: This method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[15]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for the Broth Microdilution Method.
Protocol 3: Broth Microdilution for MIC Determination
Materials:
-
Thiazolidine derivative stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the thiazolidine derivative stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.[16]
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.[15]
-
Determination of Minimum Bactericidal Concentration (MBC)
Scientific Principle: The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium. It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium.
Protocol 4: Determination of MBC
Materials:
-
Completed MIC microtiter plate
-
Agar plates (e.g., MHA)
-
Sterile pipette tips or loops
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and spread it onto an agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial incubation.
-
-
MBC Determination:
-
The MBC is the lowest concentration that results in no microbial growth on the agar plate.
-
Part 3: Data Interpretation and Reporting
Consistent and accurate data interpretation is crucial for the successful screening of thiazolidine derivatives.
| Parameter | Description | Typical Units |
| Zone of Inhibition | The diameter of the area around the disk or well where microbial growth is inhibited. | mm |
| MIC | The lowest concentration of the compound that inhibits visible microbial growth. | µg/mL or µM |
| MBC | The lowest concentration of the compound that kills the microorganism. | µg/mL or µM |
Interpretation of MIC and MBC values:
-
Bacteriostatic: If the MBC is significantly higher than the MIC (e.g., MBC/MIC > 4), the compound is considered bacteriostatic.
-
Bactericidal: If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is considered bactericidal.
Part 4: Quality Control and Best Practices
To ensure the validity of the screening results, strict adherence to quality control measures is essential.
-
Reference Strains: Always include well-characterized reference strains (e.g., ATCC strains) in each assay.
-
Standardized Procedures: Follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for inoculum preparation, incubation conditions, and interpretation criteria.[8][14][17][18][19]
-
Controls: Always include positive, negative, and sterility controls in each experiment.
-
Solvent Effects: Ensure that the solvent used to dissolve the thiazolidine derivatives does not have any intrinsic antimicrobial activity at the concentrations used.
Conclusion
The antimicrobial screening of thiazolidine derivatives is a critical step in the identification of new therapeutic agents. By employing a systematic approach that begins with qualitative diffusion-based assays and progresses to quantitative broth microdilution methods, researchers can effectively identify and characterize the antimicrobial potential of these versatile compounds. Adherence to standardized protocols and rigorous quality control will ensure the generation of reliable and reproducible data, paving the way for further preclinical and clinical development.
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Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). PubMed. Retrieved from [Link]
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Recent Advances and Potential Antimicrobial Activities of Thiazolidinone Derivatives: A Review. (n.d.). ProQuest. Retrieved from [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI. Retrieved from [Link]
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Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. (n.d.). Retrieved from [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Retrieved from [Link]
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Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (n.d.). IJSDR. Retrieved from [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). Retrieved from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. (n.d.). Retrieved from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. (2011). Retrieved from [Link]
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Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Retrieved from [Link]
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4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014). ResearchGate. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives. (2016). ResearchGate. Retrieved from [Link]
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(PDF) Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. (2025). ResearchGate. Retrieved from [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
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Cell-based assays for cytotoxicity of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Determining the In Vitro Cytotoxic Profile of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the cytotoxic profile of the heterocyclic compound this compound. Thiazolidine-based scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2][3][4] However, their therapeutic potential is intrinsically linked to their safety profile and cellular toxicity.[5][6][7][8] This guide details the scientific rationale and step-by-step protocols for a multi-assay strategy to generate a robust and reliable assessment of cytotoxicity. We will cover three distinct, well-validated cell-based assays—MTT, Lactate Dehydrogenase (LDH) release, and Neutral Red (NR) Uptake—each interrogating a different aspect of cellular health, from metabolic activity to membrane and lysosomal integrity.
Introduction: The Rationale for Cytotoxicity Profiling
The compound this compound belongs to a class of molecules that are of significant interest in drug discovery. The thiazolidine ring is a key pharmacophore in various approved drugs and experimental agents.[4][9] While some derivatives are explored for anti-proliferative effects against cancer cells, it is critical to quantify their potential for off-target toxicity.[2][10] Cytotoxicity assays are fundamental to this process, serving as an early-stage screen to evaluate a compound's potential to cause cell damage or death.[11][12][13]
A comprehensive understanding of a compound's cytotoxic mechanism cannot be gleaned from a single assay. A compound may, for instance, compromise mitochondrial function without immediately destroying plasma membrane integrity. Therefore, a multi-parametric approach is essential. This guide focuses on three distinct colorimetric assays that provide a holistic view of the cytotoxic effects of this compound:
-
Metabolic Viability (MTT Assay): Assesses mitochondrial dehydrogenase activity in living cells.[14]
-
Membrane Integrity (LDH Assay): Measures the release of a cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of necrosis.[15][16]
-
Lysosomal Integrity (Neutral Red Assay): Quantifies the uptake of a supravital dye by lysosomes in healthy cells.[17][18][19]
By comparing the results from these assays, researchers can begin to deduce the primary mechanism of cytotoxicity.
Foundational Experimental Design
The Critical Choice of Cell Lines
The selection of appropriate cell lines is a cornerstone of meaningful cytotoxicity testing.[20][21][22] The choice is dictated by the ultimate research question. To assess both potential anticancer efficacy and general toxicity, a dual cell line strategy is recommended:
-
Cancer Cell Line (e.g., HepG2): A human hepatocellular carcinoma line. The liver is a primary site of drug metabolism and a common target for drug-induced toxicity. Several thiazolidinedione derivatives have been specifically studied for hepatotoxicity, making HepG2 a highly relevant choice.[5][7][8][23]
-
Normal, Non-Transformed Cell Line (e.g., MRC-5 or 3T3 Fibroblasts): Human lung or mouse embryonic fibroblasts, respectively. These cell lines provide a baseline for toxicity against healthy, non-cancerous cells.[24] Comparing the IC₅₀ (half-maximal inhibitory concentration) values between the cancer and normal cell lines allows for the calculation of a Selectivity Index (SI) , a crucial metric in drug development.
General Experimental Workflow
A standardized workflow ensures reproducibility and accuracy across different assays. The process involves cell preparation, compound treatment, execution of the specific cytotoxicity assay, and finally, data acquisition and analysis.
Protocol 1: MTT Assay for Metabolic Viability
Principle
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[25] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple formazan crystals, which are insoluble in aqueous solutions.[14][26] These crystals are then dissolved using a solubilizing agent, and the intensity of the resulting purple solution is quantified by measuring its absorbance. This absorbance is directly proportional to the number of viable cells.[27]
Materials
-
MTT reagent (5 mg/mL in sterile PBS), store protected from light at 4°C.[14][26]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in anhydrous isopropanol).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom sterile culture plates.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Multi-channel pipette and sterile tips.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[28] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include Controls:
-
Untreated Control: 100 µL of medium without the compound.
-
Vehicle Control: 100 µL of medium with the highest concentration of the solvent (e.g., 0.5% DMSO).
-
Blank Control: 100 µL of medium in wells with no cells to measure background absorbance.[26]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[27] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization:
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[27]
Data Analysis
-
Correct for Background: Subtract the average OD of the blank control wells from all other OD readings.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Sample / OD of Vehicle Control) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[16] The LDH assay quantitatively measures this released enzyme activity through a coupled enzymatic reaction.[15][29] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed, measured by its absorbance, is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[29]
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents) or individual components (Tris buffer, lithium lactate, NAD, INT, PMS).
-
Lysis Buffer (often 10X, provided in kits, typically contains Triton X-100).[15]
-
Stop Solution (often provided in kits).
-
96-well flat-bottom sterile culture plates.
-
96-well flat-bottom assay plate (for transferring supernatant).
-
Microplate reader capable of measuring absorbance at ~490 nm.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the following controls for each plate:[29]
-
Untreated Control (Spontaneous LDH Release): Cells in medium only.
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
Maximum LDH Release Control (Positive Control): Untreated cells that will be lysed with Lysis Buffer before supernatant collection.[15]
-
Background Control: Medium without cells.
-
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[30]
-
Collect Supernatant:
-
Centrifuge the 96-well culture plate at ~250 x g for 5 minutes. This pellets any detached cells and debris.
-
Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom assay plate.
-
-
LDH Reaction:
-
Stop Reaction: Add 50 µL of Stop Solution to each well. Gently tap the plate to mix.
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour. Use 680 nm as a reference wavelength to correct for background.[30]
Data Analysis
-
Correct for Background: Subtract the average OD of the background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = ([OD of Treated Sample - OD of Spontaneous Release] / [OD of Maximum Release - OD of Spontaneous Release]) x 100
-
-
Determine IC₅₀: Plot the percent cytotoxicity against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
Principle
The Neutral Red (NR) Uptake assay is based on the ability of viable cells to take up and accumulate the supravital dye Neutral Red in their lysosomes via active transport.[18][31] The dye is a weak cationic chromophore that penetrates cell membranes and concentrates in the acidic environment of the lysosomes. In dead or damaged cells, lysosomal membranes are compromised, and they cannot retain the dye. After an incubation period, the dye is extracted from the viable cells with a solubilizing solution, and the amount of retained dye is measured by its absorbance, which correlates directly with the number of viable cells.[32]
Materials
-
Neutral Red solution (e.g., 50 µg/mL in warm culture medium, prepared fresh).[19]
-
PBS (Phosphate-Buffered Saline).
-
Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol).[32]
-
96-well flat-bottom sterile culture plates.
-
Microplate reader capable of measuring absorbance at ~540 nm.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Dye Incubation:
-
After the compound treatment period, remove the medium containing the test compound.
-
Add 100 µL of pre-warmed Neutral Red medium to each well.
-
Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.[17]
-
-
Wash and Destain:
-
Solubilization: Place the plate on an orbital shaker for 10-20 minutes to extract the dye from the cells and form a homogenous solution.[18][32]
-
Data Acquisition: Measure the absorbance at 540 nm.
Data Analysis
-
Correct for Background: Subtract the average OD of blank wells (containing no cells but subjected to the same dye and destain steps) from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Sample / OD of Vehicle Control) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Data Presentation and Interpretation
Results from the three assays should be compiled to provide a comprehensive cytotoxic profile. Calculating the IC₅₀ value from each assay allows for a direct comparison of the compound's potency in affecting different cellular functions.
Example Data Summary
| Cell Line | Assay | Endpoint Measured | Hypothetical IC₅₀ (µM) for this compound |
| HepG2 | MTT | Metabolic Activity | 25 µM |
| (Cancer) | LDH | Membrane Integrity | >100 µM |
| Neutral Red | Lysosomal Integrity | 30 µM | |
| MRC-5 | MTT | Metabolic Activity | 80 µM |
| (Normal) | LDH | Membrane Integrity | >100 µM |
| Neutral Red | Lysosomal Integrity | 95 µM |
Drawing Mechanistic Inferences
-
Interpreting the Table: In the hypothetical data above, the compound shows a significantly lower IC₅₀ in the MTT and Neutral Red assays compared to the LDH assay. This suggests that at concentrations around 25-30 µM, the compound impairs mitochondrial and lysosomal function without causing immediate necrotic cell death (plasma membrane rupture).
-
Calculating Selectivity: The Selectivity Index (SI) can be calculated as: SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells.
-
Based on the MTT data: SI = 80 µM / 25 µM = 3.2.
-
An SI value greater than 1 suggests the compound is selectively more toxic to cancer cells, a desirable trait for a potential anticancer agent.
-
Concluding Remarks and Future Directions
This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing assays that probe metabolic health, membrane integrity, and lysosomal function, researchers can obtain a nuanced understanding of the compound's effects on cells.
If significant cytotoxicity is observed, particularly with a favorable selectivity index, further studies are warranted to elucidate the precise mode of cell death. Advanced assays such as Annexin V/PI staining for apoptosis and necrosis, or Caspase-Glo® assays for specific caspase activation, can provide deeper mechanistic insights into the compound's biological activity.[33][34]
References
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Frederick, C. B., et al. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. PMC - NIH. [Link]
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ResearchTweet. Cell Viability Assay: Neutral Red Uptake Assay Protocol. [Link]
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Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal Human Cells (Wi-38), Expressed as EC 100 (μM). [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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protocols.io. (2018). LDH cytotoxicity assay. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Prince Sattam bin Abdulaziz University. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. [Link]
-
MDPI. (2024). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. [Link]
-
National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
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National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Center for Biotechnology Information. (2017). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]
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BMG Labtech. (2024). Apoptosis – what assay should I use?. [Link]
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ResearchGate. (2015). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]
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ResearchGate. (2015). Assays to Detect Apoptosis. [Link]
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Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
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Horizon Discovery. 5 tips for choosing the right cell line for your experiment. [Link]
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faCellitate. (2023). How to choose the right cell line for your experiments. [Link]
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National Center for Biotechnology Information. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]
-
ResearchGate. Mechanism of action of 2,4‐thiazolidinediones. [Link]
-
National Center for Biotechnology Information. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. [Link]
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ResearchGate. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. [Link]
-
PubMed Central. (2022). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. [Link]
-
National Center for Biotechnology Information. (2008). Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats. [Link]
-
MDPI Encyclopedia. Mechanism of Action of Thiazolidin-2,4-dione. [Link]
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Application Note & Protocol: Synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazolidine Scaffold in Medicinal Chemistry
The thiazolidine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Thiazolidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] The versatility of the thiazolidine core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This adaptability makes it a cornerstone for the development of novel therapeutic agents.
This application note provides a detailed protocol for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, a key intermediate for the generation of a library of analog compounds. The presence of the 2,4-dichlorophenyl moiety is of particular interest as halogenated aromatic rings are prevalent in many marketed drugs, often enhancing binding affinity and metabolic stability. The subsequent sections will delve into the mechanistic underpinnings of the synthesis, a step-by-step experimental procedure, characterization of the final product, and potential challenges.
Reaction Mechanism: The Chemistry Behind Thiazolidine Formation
The synthesis of 2-substituted-1,3-thiazolidines proceeds via a well-established condensation reaction between an aldehyde and an amino-thiol, in this case, cysteamine.[7][8] The reaction mechanism can be understood as a two-step process:
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. This is typically acid-catalyzed, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the five-membered thiazolidine ring.
The overall reaction is a reversible process, and the equilibrium can be driven towards the product by removing water, often accomplished through the use of a Dean-Stark apparatus or by conducting the reaction in a suitable solvent.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Reagents
-
2,4-Dichlorobenzaldehyde
-
Cysteamine hydrochloride
-
Anhydrous ethanol
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) in anhydrous ethanol (40 mL). To this solution, add cysteamine hydrochloride (1.14 g, 10 mmol).
-
Base Addition: Slowly add triethylamine (1.4 mL, 10 mmol) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloride salt of cysteamine, liberating the free amine for reaction.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), methine proton of the thiazolidine ring (singlet or triplet, ~5.5-6.0 ppm), methylene protons adjacent to sulfur (triplet, ~3.0-3.3 ppm), methylene protons adjacent to nitrogen (triplet, ~3.3-3.6 ppm), and a broad singlet for the NH proton. |
| ¹³C NMR | Aromatic carbons (~127-135 ppm), methine carbon of the thiazolidine ring (~60-70 ppm), methylene carbon adjacent to sulfur (~30-35 ppm), and methylene carbon adjacent to nitrogen (~45-50 ppm). |
| IR (KBr) | N-H stretching (~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C-H aliphatic stretching (~2950-2850 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-Cl stretching (~800-700 cm⁻¹). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₉H₉Cl₂NS). |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, additional refluxing may be necessary. Ensure that the triethylamine was added to free the cysteamine.
-
Low Yield: Yields can be affected by incomplete reaction or losses during work-up and purification. Ensure efficient extraction and careful column chromatography. The reaction is also an equilibrium, so removal of water could be considered for optimization.
-
Purification Challenges: The polarity of the product is moderate. A careful selection of the eluent system for column chromatography is crucial for good separation from any by-products or unreacted starting materials.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound analogs. The straightforward condensation reaction and purification procedure make this an accessible method for researchers in drug discovery and medicinal chemistry. The synthesized compound serves as a valuable building block for the creation of diverse libraries of thiazolidine derivatives for biological screening.
References
-
Huang, T.-C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. Available at: [Link]
- Yasuhara, A., & Shibamoto, T. (1995). Volatile compounds formed from a cysteamine-glucose model system. Journal of Agricultural and Food Chemistry, 43(1), 94-97.
-
Hatim, C., et al. (2024). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. Available at: [Link]
-
Krasovska, N., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(16), 4998. Available at: [Link]
-
de Albuquerque, J. F. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Medicinal Chemistry, 12(10), 1736-1745. Available at: [Link]
-
Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 432-438. Available at: [Link]
-
Hatim, C., et al. (2024). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. Available at: [Link]
-
Singh, S., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(23), 7359. Available at: [Link]
-
Kumar, A., et al. (2018). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Serbian Chemical Society, 83(10), 1141-1151. Available at: [Link]
- van der Meij, A., et al. (2018).
- Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.
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Structural Elucidation of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: An Integrated NMR and Mass Spectrometry Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the structural characterization of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery as a potential synthetic intermediate.[1] The thiazolidine scaffold is a core component in various clinically relevant molecules, making the unambiguous characterization of its derivatives crucial.[2][3] This document outlines comprehensive protocols for the analysis of the title compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). We delve into the rationale behind experimental parameters and provide an in-depth interpretation of the expected spectral data, including predicted chemical shifts, coupling constants, and fragmentation patterns. This integrated approach ensures a self-validating system for structural confirmation, essential for regulatory compliance and advancing research.
Introduction and Significance
This compound (Molecular Formula: C₉H₉Cl₂NS, Molecular Weight: 234.14 g/mol ) is a member of the 2-aryl-1,3-thiazolidine family.[1] This class of compounds serves as a vital building block for synthesizing more complex molecules with diverse biological activities.[1] The thiazolidine ring, in particular, is a privileged scaffold found in drugs targeting a range of conditions, from diabetes to microbial infections.[4][5]
Given its role as a precursor, verifying the identity and purity of this compound is a critical first step in any synthetic campaign. Spectroscopic techniques like NMR and MS are indispensable tools for this purpose, providing orthogonal data that, when combined, offer definitive structural proof.[6][7] This guide is designed for researchers in synthetic chemistry and drug development, offering both theoretical grounding and practical, field-tested protocols.
Synthesis Overview: A Foundational Step
The characterization of a compound begins with its synthesis. This compound is typically synthesized via a condensation reaction between 2,4-dichlorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction forms the five-membered thiazolidine ring in a single, efficient step.
The causality of this reaction lies in the nucleophilic nature of the thiol (-SH) and amine (-NH₂) groups of cysteamine attacking the electrophilic carbonyl carbon of the aldehyde. An initial imine formation is followed by an intramolecular cyclization by the thiol group. Understanding this mechanism is key to predicting potential side products and impurities.
Figure 1: General workflow for the synthesis of the title compound.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are required for full characterization.
Rationale and Predicted Spectra
The expected NMR spectra are predicted based on established principles of chemical shifts and spin-spin coupling, corroborated by data from analogous thiazolidinone and thiazolidine derivatives.[8][9][10]
¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons (Ar-H): The three protons on the dichlorophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the chlorine substitution pattern, they will exhibit a characteristic set of splitting patterns (doublet, doublet of doublets).
-
Methine Proton (C2-H): The single proton at the C2 position of the thiazolidine ring is positioned between a sulfur and a nitrogen atom and is attached to the aromatic ring. It is expected to be a singlet (or a narrowly split triplet if coupling to the NH proton is observed) and will be significantly downfield, likely in the δ 5.5-6.5 ppm range.
-
Methylene Protons (C4-H₂ and C5-H₂): The two sets of CH₂ protons in the thiazolidine ring will appear as triplets, assuming free rotation. The protons at C5 (adjacent to sulfur) are expected around δ 3.0-3.5 ppm, while the protons at C4 (adjacent to nitrogen) will be slightly further downfield, around δ 3.3-3.8 ppm.
-
Amine Proton (N-H): The NH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can typically be found between δ 2.0-4.0 ppm and can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Aromatic Carbons: Six signals are expected for the dichlorophenyl ring. The two carbons bearing chlorine atoms will be significantly downfield.
-
Methine Carbon (C2): This carbon, bonded to N, S, and the aromatic ring, will be found in the δ 65-75 ppm region.[11]
-
Methylene Carbons (C4 and C5): The C4 carbon (adjacent to N) is expected around δ 45-55 ppm, while the C5 carbon (adjacent to S) will be further upfield, typically in the δ 30-40 ppm range.[12]
Protocol: NMR Data Acquisition
Figure 2: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and helps in observing exchangeable protons like N-H.[11]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Vortex briefly to ensure homogeneity.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency must be locked onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H).
Data Interpretation Summary
The following tables summarize the predicted data for unambiguous identification.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | ~7.5 | d | 1H |
| Ar-H | ~7.3 | dd | 1H |
| Ar-H | ~7.2 | d | 1H |
| C2-H | ~6.0 | s | 1H |
| C4-H₂ | ~3.6 | t | 2H |
| C5-H₂ | ~3.2 | t | 2H |
| N-H | ~2.5 | br s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| Ar-C (Quaternary) | 130-140 |
| Ar-CH | 127-135 |
| C2 | 65-75 |
| C4 | 45-55 |
| C5 | 30-40 |
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the compound's structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for determining the molecular weight, while Electron Impact (EI) can provide detailed fragmentation patterns.[6][13]
Rationale and Predicted Spectra
High-Resolution MS (HRMS-ESI): Under positive ion ESI conditions, the compound is expected to be protonated to form the pseudomolecular ion [M+H]⁺.[14] The most critical diagnostic feature will be the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M+H peak: (containing two ³⁵Cl atoms) - Highest intensity
-
M+2+H peak: (containing one ³⁵Cl and one ³⁷Cl) - ~65% of M+H
-
M+4+H peak: (containing two ³⁷Cl atoms) - ~10% of M+H
This unique isotopic signature is a powerful confirmation of the presence of two chlorine atoms.
Fragmentation Pathway (EI-MS): Under the higher energy conditions of EI-MS, the molecular ion (M⁺˙) will fragment in predictable ways. The fragmentation pattern provides a fingerprint that helps confirm the connectivity of the molecule.[15][16]
-
Alpha-Cleavage: The bonds adjacent to the heteroatoms (N and S) are common cleavage points. Cleavage of the C-S bond can lead to the loss of the thiazolidine ring portion.
-
Dichlorophenyl Cation: A very stable and likely prominent fragment will be the dichlorophenylmethylium ion or a related species.
-
Ring Fragmentation: The thiazolidine ring itself can undergo fragmentation, for example, through a retro-Diels-Alder-type mechanism or loss of small neutral molecules like ethylene (C₂H₄).
Figure 3: A simplified proposed fragmentation pathway for the title compound.
Protocol: MS Data Acquisition
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Application Notes and Protocols: High-Throughput Screening of a 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Library
Introduction: The Strategic Value of the Thiazolidine Scaffold in Drug Discovery
The 1,3-thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives, particularly those substituted at the 2- and 4-positions, have garnered significant attention for their therapeutic potential, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer and antidiabetic.[2][3][4] The 2-(2,4-Dichlorophenyl)-1,3-thiazolidine moiety, in particular, presents a synthetically tractable starting point for the generation of diverse chemical libraries.[5][6] The dichlorophenyl group offers specific steric and electronic features that can drive interactions with biological targets, while the thiazolidine core provides a versatile framework for further chemical elaboration.[5]
High-throughput screening (HTS) is an indispensable engine in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate a specific biological target or pathway.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign targeting a custom library of this compound derivatives. We will delve into the critical phases of the HTS workflow, from library design and assay development to hit validation and confirmation, emphasizing the scientific rationale behind each step to ensure a robust and successful screening campaign.
Part 1: Library Design and Synthesis - Building a High-Quality Screening Collection
The quality and diversity of the screening library are paramount to the success of any HTS campaign. A well-designed library maximizes the chemical space explored, increasing the probability of identifying novel and potent hits.
Core Scaffold and Diversification Strategy
The foundational structure for this library is this compound.[5] The diversification strategy should focus on substitutions at key positions of the thiazolidine ring to generate a library with a broad range of physicochemical properties. Common synthetic routes involve the condensation of 2,4-dichlorobenzaldehyde with a primary amine and a thiol-containing compound.[9]
Key Diversification Points:
-
N-3 Position: Substitution at the nitrogen atom of the thiazolidine ring is a primary route for introducing diversity. A variety of commercially available primary amines can be utilized to append different functional groups, including alkyl chains, aromatic rings, and heterocyclic systems.[10]
-
C-4 Position: The introduction of a carbonyl group at the C-4 position to form a 4-thiazolidinone is a common and synthetically accessible modification.[11] This creates a new point for diversification and has been shown to be important for the biological activity of many thiazolidinone-containing drugs.[3][12]
-
C-5 Position: Further derivatization at the C-5 position of the 4-thiazolidinone ring, often through Knoevenagel condensation with various aldehydes, can introduce additional diversity and modulate the electronic properties of the molecule.[9]
Synthesis Protocol: One-Pot Synthesis of this compound-4-one Derivatives
This protocol outlines a general one-pot synthesis for creating a diverse library of N-substituted 2-(2,4-dichlorophenyl)-1,3-thiazolidin-4-ones.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Various primary amines (R-NH₂)
-
Thioglycolic acid
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,4-dichlorobenzaldehyde (1 equivalent), a selected primary amine (1 equivalent), and thioglycolic acid (1.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until the reaction is complete (typically 4-8 hours), as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired 2-(2,4-dichlorophenyl)-3-(substituted)-1,3-thiazolidin-4-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Part 2: Assay Development and Validation - The Cornerstone of a Successful Screen
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[13] The choice of assay format depends on the biological target and the desired endpoint.[14] Both biochemical and cell-based assays are widely used in HTS.[15]
Assay Selection and Design Considerations
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[7] They are generally simpler to develop and have lower variability than cell-based assays.[16] Common formats include:
-
Enzyme Activity Assays: Measure the inhibition or activation of an enzyme.[7]
-
Binding Assays: Detect the binding of a compound to a target protein.[7]
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[17][18] Common formats include:
-
Reporter Gene Assays: Measure the expression of a reporter gene (e.g., luciferase) under the control of a specific promoter.[17]
-
Cell Viability Assays: Assess the cytotoxic or cytostatic effects of compounds.[19]
-
High-Content Screening (HCS): Utilizes automated microscopy to measure multiple cellular parameters simultaneously.[8]
Key Considerations for Assay Design:
-
Physiological Relevance: The assay should mimic the biological context of the target as closely as possible.[20]
-
Robustness and Reproducibility: The assay must be reliable and produce consistent results over time.[14]
-
Signal Window: A large difference between the positive and negative control signals is essential for identifying true hits.
-
Miniaturization: The assay should be adaptable to low-volume formats (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput.[21]
-
Automation Compatibility: The assay protocol should be compatible with robotic liquid handling systems.[8]
Assay Validation Protocol: Ensuring Data Quality
Before initiating the full HTS, the assay must be rigorously validated to ensure its performance.[22] A key metric for assay validation is the Z'-factor, which provides a statistical measure of the assay's quality.
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[22]
Protocol for Assay Validation:
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
The positive control should be a known inhibitor or activator of the target, while the negative control is typically the vehicle (e.g., DMSO).
-
Run the assay according to the established protocol.
-
Measure the signal in each well.
-
Calculate the mean and standard deviation for both the positive and negative controls.
-
Calculate the Z'-factor using the formula above.
-
Repeat the experiment on multiple days to assess inter-day variability.
Part 3: High-Throughput Screening Workflow
The HTS workflow involves a series of integrated steps designed to efficiently screen the compound library and identify promising hits.[18]
Primary Screen
The primary screen is the initial screen of the entire compound library at a single concentration. The goal is to identify all compounds that exhibit activity in the assay.
Protocol for Primary Screening:
-
Compound Plating: Transfer compounds from the library source plates to the assay plates using an automated liquid handler. Typically, compounds are tested at a final concentration of 10-20 µM.[22]
-
Reagent Addition: Add cells (for cell-based assays) or the target protein and substrate (for biochemical assays) to the assay plates.
-
Incubation: Incubate the plates for a predetermined period to allow for compound-target interaction or cellular response.
-
Signal Detection: Read the plates using a plate reader appropriate for the assay format (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Analyze the raw data to identify "hits" that meet a predefined activity threshold (e.g., >50% inhibition).
Hit Confirmation and Validation
The primary screen will inevitably generate a number of false positives.[23] Therefore, a rigorous hit confirmation and validation process is essential to eliminate these artifacts and confirm the activity of true hits.[24]
Workflow for Hit Confirmation and Validation:
Caption: HTS Hit Validation Workflow.
Protocols for Hit Confirmation and Validation:
-
Hit Re-test: Re-test all initial hits from the primary screen at the same single concentration to confirm their activity.[24]
-
Dose-Response Analysis: Generate concentration-response curves for all confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Test the hits in a secondary assay that measures the same biological endpoint but uses a different technology or format.[25] This helps to eliminate technology-specific artifacts.
-
Counter-Screens: Employ counter-screens to assess the specificity of the hits and identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).[25]
-
Structure-Activity Relationship (SAR) Analysis: If analogs of the hit compounds are available in the library, analyze their activity to establish an initial SAR.[2][26] This can provide early insights into the chemical features required for activity.
Data Analysis and Interpretation
HTS generates vast amounts of data that require sophisticated analysis tools.[27] The primary goal is to identify true hits while minimizing the number of false positives and false negatives.
Key Data Analysis Steps:
-
Data Normalization: Normalize the raw data to account for plate-to-plate and day-to-day variability. Common normalization methods include percent inhibition or Z-score.
-
Hit Selection: Apply a statistical cutoff to identify compounds with significant activity. A common approach is to use a Z-score cutoff of >3 or <-3.
-
Data Visualization: Use various graphical representations, such as scatter plots and heat maps, to visualize the data and identify potential systematic errors.
-
Cheminformatics Analysis: Analyze the chemical structures of the hits to identify common scaffolds and potential liabilities, such as Pan-Assay Interference Compounds (PAINS).[23]
Part 4: Structure-Activity Relationship (SAR) and Hit-to-Lead Optimization
Following the identification of validated hits, the next phase is to explore the SAR and optimize the most promising compounds into lead candidates.[28]
SAR by Analog
The initial SAR can be established by testing commercially available or synthetically accessible analogs of the validated hits.[26] This process helps to identify the key structural features responsible for the observed biological activity.[2]
Example SAR Table for a Hypothetical Hit Series:
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) |
| Hit-1 | -H | -CH₃ | 5.2 |
| Analog-1A | -Cl | -CH₃ | 2.1 |
| Analog-1B | -OCH₃ | -CH₃ | 8.9 |
| Analog-1C | -H | -CH₂CH₃ | 4.8 |
| Analog-1D | -H | -Phenyl | >20 |
Hit-to-Lead Optimization
The goal of hit-to-lead optimization is to improve the potency, selectivity, and drug-like properties of the initial hits through iterative cycles of chemical synthesis and biological testing. This involves a close collaboration between medicinal chemists and biologists.
Key Optimization Strategies:
-
Potency Enhancement: Modify the chemical structure to improve binding affinity to the target.
-
Selectivity Improvement: Modify the structure to reduce off-target activities.
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.
-
Intellectual Property: Design novel chemical matter to secure patent protection.
Conclusion
The high-throughput screening of a this compound library offers a promising avenue for the discovery of novel therapeutic agents. A successful HTS campaign requires a multidisciplinary approach, integrating expertise in chemistry, biology, and data science. By following the detailed protocols and strategic guidance outlined in this application note, researchers can effectively navigate the complexities of HTS and maximize the potential for identifying high-quality lead compounds for further drug development.
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Application Notes & Protocols: The 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The thiazolidine ring system is a prominent member of this class, recognized for its versatile biological activities and synthetic tractability.[1][2][3] This document provides an in-depth guide to the use of a specific, halogenated derivative—the 2-(2,4-Dichlorophenyl)-1,3-thiazolidine core—as a foundational scaffold for designing novel therapeutic candidates. The dichlorophenyl moiety often enhances lipophilicity and can engage in specific binding interactions within target proteins, making this a particularly interesting scaffold for further elaboration.
These notes are intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying rationale of synthetic choices and analytical validation, reflecting a field-proven approach to scaffold-based drug design. We will detail the synthesis of the core scaffold, its elaboration into a bioactive derivative, and a representative protocol for evaluating its biological potential, specifically focusing on its well-documented antimicrobial properties.[4][5][6]
Part 1: Synthesis of the Core Scaffold and a Key Derivative
The strategic value of a scaffold lies in its accessibility and the ease with which it can be diversified. Here, we present a robust, two-stage synthetic workflow: first, the synthesis of the parent this compound, followed by its conversion to a 4-thiazolidinone derivative, a class of compounds known for a wide array of biological activities.[2]
Logical Workflow for Synthesis
The following diagram illustrates the planned synthetic pathway. This multi-step process is designed for efficiency and modularity, allowing for the introduction of diversity at later stages.
Caption: Synthetic workflow for the core scaffold and a thiazolidin-4-one derivative.
Protocol 1.1: Synthesis of this compound (Core Scaffold)
This protocol describes the classic cyclocondensation reaction to form the thiazolidine ring.
Principle: The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde group of 2,4-dichlorobenzaldehyde and the primary amine of cysteamine. The thiol group of cysteamine then acts as an intramolecular nucleophile, attacking the imine carbon to form the stable five-membered thiazolidine ring. Toluene is used as the solvent with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards product formation.
Materials:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Cysteamine hydrochloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,4-dichlorobenzaldehyde (1.0 eq) and toluene (approx. 0.2 M solution).
-
In a separate beaker, dissolve cysteamine hydrochloride (1.05 eq) in a minimal amount of water and add toluene. Neutralize with triethylamine (1.1 eq) to free the amine. Separate the organic layer containing the free cysteamine.
-
Add the toluene solution of cysteamine to the reaction flask.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until thin-layer chromatography (TLC) analysis (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.
Validation:
-
TLC: Monitor reaction progress.
-
NMR (¹H, ¹³C): Confirm the structure by identifying characteristic peaks for the thiazolidine ring protons and the dichlorophenyl group.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₉H₉Cl₂NS, MW: 234.14 g/mol ).[7]
Protocol 1.2: Synthesis of a 2,3-Disubstituted-1,3-thiazolidin-4-one Derivative
This protocol details a one-pot, three-component reaction to generate a bioactive thiazolidin-4-one derivative, a scaffold frequently associated with antimicrobial activity.[4][8]
Principle: This efficient synthesis involves the reaction of an amine (p-toluidine), an aldehyde (2,4-dichlorobenzaldehyde), and a thiol-containing acid (thioglycolic acid). The initial step is the formation of a Schiff base between the aldehyde and the amine. Subsequently, the thiol group of thioglycolic acid attacks the imine, and an intramolecular cyclization with the loss of a water molecule yields the final thiazolidin-4-one product.
Materials:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
p-Toluidine (1.0 eq)
-
Thioglycolic acid (1.2 eq)
-
Toluene or Benzene
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
Combine 2,4-dichlorobenzaldehyde (1.0 eq), p-toluidine (1.0 eq), and a catalytic amount of anhydrous ZnCl₂ in a round-bottom flask with toluene.
-
Reflux the mixture using a Dean-Stark apparatus for 2-3 hours to form the Schiff base, evidenced by the collection of water.
-
Cool the reaction mixture slightly and add thioglycolic acid (1.2 eq) dropwise.
-
Resume refluxing and continue for another 5-7 hours, monitoring the reaction by TLC until completion.
-
After cooling, dilute the mixture with ethyl acetate and wash with 10% NaHCO₃ solution to remove unreacted thioglycolic acid, followed by a brine wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude solid by recrystallization from ethanol to obtain the target compound, 2-(2,4-dichlorophenyl)-3-(p-tolyl)-1,3-thiazolidin-4-one.[9]
Validation:
-
TLC: Monitor the disappearance of reactants and the appearance of the product spot.
-
FT-IR: Look for the characteristic C=O stretch of the lactam ring around 1670-1700 cm⁻¹.
-
NMR & MS: Confirm the final structure and molecular weight.
Part 2: Biological Evaluation - Antimicrobial Activity Profiling
Thiazolidine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[5][10][11][12] The protocol below outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against representative bacterial strains.
Mechanism of Action Insight: Potential Targets
While the exact mechanism can vary, thiazolidinone derivatives have been shown to interfere with essential bacterial processes. Docking studies suggest that some derivatives may act by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][8] For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for fungal cell membrane synthesis, is a proposed mechanism.[4]
The following diagram conceptualizes the inhibitory action on a bacterial enzyme.
Caption: Proposed inhibition of MurB enzyme by a thiazolidinone derivative.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate, where a standardized bacterial inoculum is exposed to serial dilutions of the test compound.
Materials:
-
Synthesized thiazolidinone derivative
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the synthesized compound in sterile DMSO.
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to the highest desired starting concentration) to well 1.
-
-
Serial Dilution:
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density (OD) at 600 nm.
Data Presentation and Interpretation
Results should be tabulated for clarity, comparing the activity of new derivatives against standard controls.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative A | S. aureus | 16 | 32 |
| (Example Data) | E. coli | 64 | >128 |
| Ciprofloxacin | S. aureus | 0.5 | 1 |
| (Control) | E. coli | 0.25 | 0.5 |
-
MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.
-
MBC (Minimum Bactericidal Concentration): Determined by sub-culturing from clear MIC wells onto agar plates. The lowest concentration that results in ≥99.9% killing is the MBC.
Conclusion and Future Directions
The this compound scaffold represents a validated starting point for the development of new therapeutic agents. Its straightforward synthesis and amenability to diversification make it an attractive core for lead generation campaigns. The protocols provided herein offer a robust framework for synthesizing and evaluating novel derivatives. Future work should focus on expanding the structural diversity around the core, particularly at the N-3 and C-5 positions of the thiazolidinone ring, to optimize potency and selectivity against a broader range of biological targets, including viral, parasitic, and cancer-related proteins.[2][13]
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Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. [Link]
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Thiazolidinediones – mechanisms of action. (n.d.). Australian Prescriber. [Link]
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The mode of action of thiazolidinediones. (2002). PubMed. [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. [Link]
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4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). National Institutes of Health. [Link]
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Unraveling the mechanism of action of thiazolidinediones. (n.d.). Journal of Clinical Investigation. [Link]
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Antibacterial and antibiofilm activities of thiazolidine‐2,4‐dione and 4‐thioxo‐thiazolidin‐2‐one derivatives against multidrug‐resistant Staphylococcus aureus clinical isolates. (n.d.). Oxford Academic. [Link]
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Synthesis of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-yl methyl)-3-acetyl thiazolidine. (n.d.). Molbase. [Link]
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Biological Activities of Thiazolidine - A Review. (n.d.). SciSpace. [Link]
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Evaluation of 2, 3-Diphenyl-4-thiazolidinone Derivatives as Antifungal Agents. (n.d.). CNKI. [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). National Institutes of Health. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). National Institutes of Health. [Link]
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]
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Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking, and Biological Evaluation. (n.d.). Royal Society of Chemistry. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]
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4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). ScienceDirect. [Link]
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A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.). ResearchGate. [Link]
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Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2022). National Institutes of Health. [Link]
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Application Notes and Protocols for the Antimicrobial Investigation of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Authored by: A Senior Application Scientist
Introduction and Scientific Context
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel anti-infective agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazolidine scaffold being a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[3][4][5] Derivatives of the thiazolidine core, particularly thiazolidin-4-ones, have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][6][7][8][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in antimicrobial research. While direct studies on the antimicrobial properties of this specific molecule are limited, its structural features—a thiazolidine ring and a dichlorophenyl moiety—are present in other compounds with known antimicrobial efficacy.[6][8][11] The dichlorophenyl group, in particular, is a common substituent in potent antimicrobial agents, suggesting that this compound warrants thorough investigation.[5][8]
These application notes are designed to provide a robust framework for the systematic evaluation of this compound, from initial in vitro screening to preliminary safety assessment. The protocols herein are based on established methodologies for the broader class of thiazolidine derivatives and are intended to be adapted and optimized for the specific compound of interest.
Part 1: Preliminary Characterization and Synthesis
While detailed synthetic organic chemistry is beyond the scope of these application notes, a brief overview of the synthesis of the parent 1,3-thiazolidine ring is relevant. Thiazolidine derivatives are typically synthesized through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a β-aminothiol. For 2-substituted-1,3-thiazolidines, this involves the reaction of an aldehyde with cysteamine (2-aminoethanethiol). The general synthetic scheme for related thiazolidin-4-ones often involves a one-pot reaction of an amine, a carbonyl compound, and thioglycolic acid.[10][12] The specific synthesis of this compound would likely involve the reaction of 2,4-dichlorobenzaldehyde with cysteamine.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial step in evaluating a novel compound's antimicrobial potential is to determine its ability to inhibit the growth of clinically relevant microorganisms.[13] The following protocols describe two standard methods for assessing the in vitro antibacterial and antifungal activity of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Causality Behind Experimental Choices: This method is preferred for its efficiency, reproducibility, and the small quantities of compound required. It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different compounds and for guiding further studies.
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14]
-
Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms (typically ≤1%).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include the following controls:
-
Positive Control: Microorganism in broth without the test compound.
-
Negative Control: Broth medium only.
-
Solvent Control: Microorganism in broth with the highest concentration of the solvent used.
-
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity. It relies on the diffusion of the compound from a well or a disk through an agar medium seeded with the test microorganism.
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculation of Plates:
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a lawn of bacteria.
-
-
Application of Compound:
-
Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.
-
Include a solvent control and a positive control (a known antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Presentation: Antimicrobial Activity
The results of the in vitro antimicrobial screening should be summarized in a clear and concise table.
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) of this compound | Zone of Inhibition (mm) at X µ g/well |
| Staphylococcus aureus | ATCC 29213 | Positive | ||
| Escherichia coli | ATCC 25922 | Negative | ||
| Candida albicans | ATCC 10231 | N/A | ||
| Pseudomonas aeruginosa | ATCC 27853 | Negative |
Part 3: Elucidating the Mechanism of Action (A Hypothetical Framework)
Based on studies of other thiazolidine derivatives, a plausible mechanism of action for this compound could involve the inhibition of essential bacterial enzymes.[1][15] For instance, some thiazolidin-4-ones are proposed to inhibit MurB, an enzyme involved in peptidoglycan biosynthesis, or DNA gyrase.[1][16] Another potential target is CYP51 (lanosterol 14α-demethylase) in fungi.[1]
Workflow for Mechanism of Action Studies
Caption: A general workflow for investigating the mechanism of action.
Part 4: Cytotoxicity Assessment
Before a compound can be considered for further development, its potential toxicity to mammalian cells must be evaluated.[17][18] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][17][18]
Protocol 3: MTT Cytotoxicity Assay
Causality Behind Experimental Choices: The MTT assay is a robust, sensitive, and high-throughput method for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Part 5: In Vivo Efficacy Models (Future Directions)
Should this compound demonstrate potent in vitro antimicrobial activity and low cytotoxicity, the next logical step would be to evaluate its efficacy in an in vivo model of infection.[2][19][20]
Potential In Vivo Models:
-
Invertebrate Models: Models such as Caenorhabditis elegans or Galleria mellonella are increasingly used for initial in vivo screening due to their low cost, high-throughput nature, and reduced ethical concerns.[19][21]
-
Murine Models: Rodent models of infection (e.g., sepsis, pneumonia, skin infection) are the gold standard for preclinical evaluation of antimicrobial agents, providing valuable data on pharmacokinetics, pharmacodynamics, and efficacy.[2]
Workflow for In Vivo Efficacy Testing
Caption: A streamlined workflow for in vivo evaluation.
References
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- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). Chemistry & Medicinal Chemistry.
- Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). BenchChem.
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- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). Frontiers in Microbiology.
- Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Frontiers in Microbiology.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). Journal of the Iranian Chemical Society.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Microbiology.
- Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (n.d.). International Journal of Scientific Development and Research.
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). Archiv der Pharmazie.
- Synthesis of 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazole-1-yl methyl)-3-acetyl thiazolidine. (n.d.). Mol-Instincts.
- Application Notes and Protocols for Thiazolidinone Derivatives as Antimicrobial Agents. (n.d.). BenchChem.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). Antibiotics.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
- This compound. (2023). Smolecule.
- Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
- The Spectrum of Thiazolidinediones against Respiratory Tract Pathogenic Bacteria: An In Vitro and In Silico Approach. (n.d.). Anti-Infective Agents.
- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research.
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). Molecules.
- A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). Mini-Reviews in Organic Chemistry.
- Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Comput
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules.
- Synthesis and antimicrobial activity of some novel 4-oxo-1,3-thiazolidines tethered to phthalimido moiety. (n.d.). Der Pharma Chemica.
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- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting low yield in 2-(2,4-Dichlorophenyl)-1,3-thiazolidine synthesis
Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The thiazolidine ring is a key scaffold in numerous pharmacologically active compounds, and mastering its synthesis is crucial for drug discovery and development.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Overcoming Low Yields
Low yield is the most frequently reported issue in the synthesis of 2-aryl-1,3-thiazolidines. The core of this synthesis is the acid-catalyzed condensation reaction between 2,4-dichlorobenzaldehyde and cysteamine. While seemingly straightforward, the reaction is sensitive to several parameters that can lead to incomplete conversion or the formation of unwanted byproducts.
Q1: My reaction yield is very low or I'm isolating only starting material. What are the likely causes?
This is a common issue that typically points to problems with reaction setup, reagent quality, or reaction conditions.
Potential Causes & Solutions:
-
Incorrect pH: The reaction mechanism requires a delicate pH balance. The aldehyde's carbonyl group needs protonation to become a better electrophile, but the amine of cysteamine must be in its free base form to act as a nucleophile.[4]
-
Diagnostic: Check the pH of your reaction mixture. If you are using cysteamine hydrochloride, the release of HCl will make the solution acidic. However, excessively strong acidic conditions can fully protonate the amine, rendering it non-nucleophilic.
-
Solution: Add a mild, non-nucleophilic base to neutralize the HCl salt of cysteamine. A common strategy is to add one equivalent of a base like sodium acetate or triethylamine. Alternatively, performing the reaction in a buffered system (e.g., acetic acid/sodium acetate) can maintain an optimal pH.[5] Some procedures successfully use a piperidine catalyst in ethanol, which acts as a base to free the amine while also catalyzing the condensation.[5][6]
-
-
Poor Reagent Quality: The purity of both the aldehyde and cysteamine is critical.
-
Diagnostic: Analyze your starting materials via NMR, melting point, or another suitable technique. 2,4-Dichlorobenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Cysteamine is notoriously prone to oxidation, forming the disulfide, cystamine.[7]
-
Solution: Use freshly opened or purified reagents. 2,4-Dichlorobenzaldehyde can be recrystallized from a suitable solvent. Cysteamine hydrochloride is more stable than the free base and is the preferred reagent. Ensure solvents are anhydrous, as water can interfere with the formation of the key iminium intermediate.[8]
-
-
Suboptimal Temperature or Reaction Time: Condensation reactions often require heat to drive the dehydration step to completion.
-
Diagnostic: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see both starting materials present with little product formation even after several hours, the reaction is likely stalled.
-
Solution: Increase the reaction temperature. Refluxing in solvents like ethanol or methanol is a common and effective strategy.[9] Ensure the reaction is allowed to run for a sufficient duration, which can range from a few hours to overnight, depending on the scale and specific conditions.
-
Q2: My TLC plate shows multiple spots, including my product. What are these byproducts and how can I prevent them?
The formation of multiple products is a clear sign of side reactions, which directly impacts both yield and purification difficulty.
Potential Causes & Solutions:
-
Unreacted Intermediates: The reaction proceeds through a hemiaminal intermediate, followed by an imine (Schiff base), which then undergoes intramolecular cyclization.[4] Incomplete cyclization can leave imine in the reaction mixture.
-
Diagnostic: The imine intermediate will have a different Rf value on TLC than the starting materials or the final product.
-
Solution: Ensure acidic conditions are sufficient to catalyze the final cyclization step. Prolonging the reaction time or increasing the temperature can help drive the reaction to completion.
-
-
Oxidation of Cysteamine: As mentioned, cysteamine can oxidize to cystamine. This disulfide will not react with the aldehyde, effectively reducing the concentration of one of your key reactants.
-
Diagnostic: The presence of cystamine can be difficult to spot on TLC. However, if you have ruled out other issues, using old or improperly stored cysteamine is a likely culprit.
-
Solution: Use high-quality cysteamine hydrochloride from a reliable supplier. Store it in a cool, dark, and dry place.
-
-
Formation of Dimers or Polymers: Under certain conditions, aldehydes can undergo self-condensation or polymerization.
-
Diagnostic: These byproducts often appear as baseline material or spots with very low Rf on TLC.
-
Solution: Maintain a controlled temperature and avoid excessively harsh conditions. Ensure proper stoichiometry; a slight excess of cysteamine can sometimes help to ensure all the aldehyde is consumed in the desired reaction pathway.
-
Visualizing the Path to Success
To better understand the synthesis and troubleshooting logic, refer to the diagrams below.
Reaction Mechanism
The synthesis proceeds via a well-established pathway involving nucleophilic attack, dehydration to form a Schiff base, and subsequent intramolecular cyclization.
Sources
- 1. Buy this compound | 67189-27-9 [smolecule.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-Dichlorobenzaldehyde 4-methylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the common and complex challenges associated with its purification, providing detailed, experience-driven solutions and protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The primary impurities are typically related to the starting materials and intermediates from its synthesis, which commonly involves the condensation of 2,4-dichlorobenzaldehyde and cysteamine.[1] Expect to find:
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Unreacted 2,4-dichlorobenzaldehyde: A common starting material that can persist if the reaction does not go to completion.
-
Unreacted Cysteamine: Another starting material, which is relatively polar and can sometimes be removed with an aqueous wash.
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N-(2,4-dichlorobenzylidene)ethan-1-amine-2-thiol (Schiff Base Intermediate): The initial imine formed before cyclization. Its presence indicates an incomplete reaction.
-
Oxidation Products: The thiol group in cysteamine and the thiazolidine ring can be susceptible to oxidation, leading to disulfide byproducts or other related impurities.
Q2: What is the recommended first-pass purification strategy for a crude reaction mixture?
A2: For a typical crude solid, a well-executed recrystallization is the most efficient first-pass strategy. It is cost-effective and can significantly improve purity by removing most unreacted starting materials and reaction byproducts.[2] Ethanol or a mixed solvent system like ethanol/water is often a good starting point for thiazolidine derivatives.[2] If the crude product is an oil or if recrystallization fails to remove closely related impurities, flash column chromatography is the recommended next step.[3]
Q3: Which analytical techniques are essential for assessing the purity of this compound?
A3: A multi-technique approach is crucial for a definitive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of purification steps.[4] It helps in selecting a solvent system for column chromatography.
-
¹H NMR Spectroscopy: Provides structural confirmation and an excellent overview of purity. The presence of signals corresponding to impurities like residual aldehydes (CHO proton ~9-10 ppm) or other unexpected aromatic or aliphatic protons can be quantified if an internal standard is used.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[5] Techniques like LC-MS are particularly powerful for identifying and quantifying trace impurities.[6]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.
Q4: Can I use an acid/base wash to purify the crude product?
A4: Yes, a carefully controlled acid/base workup can be effective. The thiazolidine nitrogen is basic and can be protonated. A wash with a dilute acid (e.g., 1M HCl) can help remove non-basic impurities. However, be aware that the thiazolidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heat. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) is necessary to neutralize any excess acid and remove acidic byproducts before extraction with an organic solvent.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Causality: This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Solution 1 (Adjust Solvent System): The polarity of the solvent may be too high or too low. If using a single solvent like ethanol, try a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and add a "poor" hot solvent (e.g., water, hexanes) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. A common and effective pair for thiazolidinone derivatives is ethanol-water.[2]
-
Solution 2 (Reduce Cooling Rate): Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.
-
Solution 3 (Lower the Concentration): The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
Problem 2: After purification by column chromatography, NMR analysis still shows impurities.
-
Causality: The impurities have a polarity very similar to the product, causing them to co-elute. This is common if the impurity is a structurally related byproduct.
-
Solution 1 (Optimize TLC): Before running the column, test multiple solvent systems with TLC. Aim for a system that gives your product an Rf value of ~0.3 and provides the best possible separation from the impurity spots.
-
Solution 2 (Use a Shallow Gradient): If using an automated flash chromatography system, run a shallow gradient of the eluent. A slow, gradual increase in the polar solvent can resolve compounds with very similar Rf values.
-
Solution 3 (Change the Stationary Phase): If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very non-polar compounds, reversed-phase silica (C18) might be an option, though it requires different solvent systems (e.g., acetonitrile/water or methanol/water).[7]
Problem 3: The yield is significantly low after recrystallization.
-
Causality: Low yield is often due to using too much solvent, premature crystallization during filtration, or the product having significant solubility in the cold solvent.
-
Solution 1 (Minimize Solvent Volume): Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Using an excessive volume will leave a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution 2 (Pre-heat Funnel): To prevent premature crystallization in the funnel during hot filtration (if performed), use a pre-heated funnel and filter flask.[8]
-
Solution 3 (Recover from Mother Liquor): Concentrate the mother liquor (the filtrate after collecting your crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover additional product.
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for purifying the crude product and troubleshooting common issues.
Caption: A decision workflow for purifying crude this compound.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a standard procedure for purifying thiazolidine derivatives that are solids at room temperature.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (start with 5-10 mL) while heating on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Abundant crystal formation should occur.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (with a slightly higher water ratio than the crystallization solvent) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by NMR, MS, and melting point analysis.
Protocol 2: Flash Column Chromatography
This method is used when recrystallization is ineffective or the crude product is an oil.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a common choice. Find a ratio that gives the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the mobile phase.
-
-
Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
The following table summarizes key physical and chemical properties of the target compound and its common precursors. This data is essential for planning purification and analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role | Notes |
| This compound | C₉H₉Cl₂NS | 234.14[9] | Product | Moderately polar; solubility in ethanol, ethyl acetate, DCM. |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | Starting Material | Less polar than the product; can be removed by chromatography. |
| Cysteamine (2-Aminoethanethiol) | C₂H₇NS | 77.15 | Starting Material | Very polar; often removed by aqueous workup. |
References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). PubMed Central. [Link]
-
Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4-one Derivatives and their Analogs. (2018). Journal of Chromatographic Science, 56(8), 709-715. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Compounds, 2(3), 13. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). PubMed Central. [Link]
-
Shukla, K. S., et al. (2016). Synthesis, Characterization and Screening of Thiazolidine-2,4-Dione Derivatives as Antimicrobial Agents. Journal of Microbiology Research, 8(12), 807-812. [Link]
-
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (2013). European Journal of Medicinal Chemistry, 65, 345-352. [Link]
-
Thiazolidine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione (5a). (n.d.). [Source not further specified].
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar. [Link]
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- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4-one Derivatives and their Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy this compound | 67189-27-9 [smolecule.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Welcome to the technical support center for the synthesis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products in this important synthetic reaction. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently characterize your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a classic heterocyclic condensation reaction. It involves the reaction of 2,4-dichlorobenzaldehyde with cysteamine (also known as 2-aminoethanethiol). The reaction proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes a rapid intramolecular cyclization to form the stable five-membered thiazolidine ring. This reaction is typically carried out under mild conditions.[1][2]
Q2: What are the most common and theoretically likely side products in this synthesis?
The most prevalent side products arise from the inherent reactivity of the starting materials, particularly cysteamine. The primary side product to anticipate is cystamine , which is the disulfide dimer formed by the oxidation of two cysteamine molecules.[3][4] Other potential byproducts include unreacted starting materials and, under certain conditions, small amounts of hydrolysis products if the thiazolidine is exposed to aqueous acidic conditions post-synthesis.[2]
Q3: Why is it critical to control the reaction atmosphere?
Controlling the reaction atmosphere, typically by using an inert gas like nitrogen or argon, is paramount to prevent the oxidation of cysteamine.[5] The thiol group (-SH) in cysteamine is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide bond (-S-S-) and generating cystamine.[3][4] This not only consumes the cysteamine, reducing the potential yield of the desired product, but also introduces a significant impurity that can complicate purification.
Troubleshooting Guide: From Low Yields to Unexpected Peaks
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Problem 1: My reaction yield is consistently low, and my TLC/LC-MS analysis shows a complex mixture of spots/peaks.
-
Question: I'm getting a poor yield, and my initial analysis indicates multiple products. What are the most likely causes and how can I troubleshoot this?
-
Answer: A low yield accompanied by a complex product mixture points to several potential issues, often related to reagent stability and reaction conditions.[6][7]
-
Cause A: Cysteamine Oxidation. This is the most common culprit. If the reaction is not performed under an inert atmosphere, a significant portion of your cysteamine will be converted to cystamine.
-
Troubleshooting:
-
Ensure all glassware is oven-dried to remove moisture.
-
Degas your solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding reagents.
-
Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[5]
-
-
-
Cause B: Impure Starting Materials. Impurities in either the 2,4-dichlorobenzaldehyde or cysteamine can introduce competing side reactions.
-
Troubleshooting:
-
Check the purity of your starting materials by NMR or melting point analysis.
-
2,4-dichlorobenzaldehyde can oxidize to the corresponding carboxylic acid over time. Consider purifying it by recrystallization if necessary.
-
Cysteamine is often supplied as a hydrochloride salt to improve its stability.[4] Ensure you are using the free base or adding an appropriate amount of a non-nucleophilic base (like triethylamine) to liberate the free amine in situ if starting from the salt.
-
-
-
Cause C: Suboptimal Reaction Conditions. Incorrect temperature or reaction time can lead to incomplete reactions or degradation.[5]
-
Troubleshooting:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials to track the consumption of reactants and the formation of the product.[8]
-
Most thiazolidine formations from aldehydes are relatively fast and can be run at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial, but excessive heat should be avoided.
-
-
-
Problem 2: I'm seeing an unexpected peak in my mass spectrometry analysis.
-
Question: My LC-MS results show a prominent peak with an [M+H]⁺ ion at approximately m/z 153. What is this impurity?
-
Answer: An [M+H]⁺ peak at m/z 153 strongly suggests the presence of cystamine .
-
Identification:
-
Cysteamine (C₂H₇NS) has a molecular weight of 77.15 g/mol .
-
Cystamine (C₄H₁₂N₂S₂) is the disulfide dimer of cysteamine. Its molecular weight is 152.28 g/mol .
-
In positive-ion mass spectrometry (ESI+), cystamine will be protonated to give an [M+H]⁺ ion with a mass-to-charge ratio (m/z) of approximately 153.29.
-
-
Confirmation: To confirm, you can acquire a mass spectrum of a cystamine standard under the same conditions for comparison.
-
Mitigation: The presence of cystamine is a direct result of oxidation. Refer to the troubleshooting steps in Problem 1 (Cause A) to minimize its formation by rigorously excluding oxygen from your reaction.
-
Problem 3: My crude ¹H NMR spectrum is showing unexpected signals.
-
Question: How can I use the ¹H NMR spectrum of my crude product to identify unreacted starting materials or the presence of cystamine?
-
Answer: ¹H NMR is a powerful tool for identifying components in your crude reaction mixture by looking for their characteristic signals.
-
Identifying Unreacted 2,4-Dichlorobenzaldehyde: Look for the sharp singlet of the aldehyde proton (-CHO), which will appear far downfield, typically between δ 9.5 and 10.5 ppm . Its disappearance is a key indicator of reaction completion.
-
Identifying Unreacted Cysteamine: Cysteamine has a complex spectrum due to its -SH and -NH₂ protons, which can exchange and have broad signals. However, you will see characteristic multiplets for the two methylene groups (-CH₂SH and -CH₂NH₂) between approximately δ 2.5 and 3.0 ppm .
-
Identifying Cystamine: Cystamine has a symmetrical structure (H₂N-CH₂-CH₂-S-S-CH₂-CH₂-NH₂). This symmetry simplifies its ¹H NMR spectrum compared to cysteamine. You will typically observe two clean triplets in the region of δ 2.7 to 3.2 ppm , corresponding to the two distinct methylene groups. The symmetrical nature of these signals can be a clear fingerprint for its presence.
-
Identifying the Product: The desired product, this compound, will have characteristic signals for the aromatic protons on the dichlorophenyl ring (typically between δ 7.2-7.6 ppm), a singlet or multiplet for the proton at the C2 position of the thiazolidine ring (often between δ 5.5-6.5 ppm), and multiplets for the methylene protons of the thiazolidine ring.
-
Visualizing the Chemistry: Reaction Pathways
The following diagrams illustrate the primary synthesis route and the most common side reaction.
Caption: Primary reaction pathway for the synthesis.
Caption: Formation of cystamine via oxidation.
Data Summary for Quick Identification
Use the following table to quickly reference the molecular weights and expected mass spectrometry ions for the key species involved in the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 174.96 |
| Cysteamine | C₂H₇NS | 77.15 | 78.03 |
| Cystamine (Side Product) | C₄H₁₂N₂S₂ | 152.28 | 153.05 |
| Product | C₉H₉Cl₂NS | 234.14 | 233.99 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a baseline method. Optimization may be required.
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser (or a gas inlet adapter). Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable degassed solvent (e.g., ethanol or toluene, approx. 0.5 M concentration).
-
Reactant Addition: To the stirring solution, add cysteamine (1.05 equivalents) dropwise at room temperature. If using cysteamine hydrochloride, add triethylamine (1.1 equivalents) to the aldehyde solution before adding the cysteamine salt.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the aldehyde spot is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.[9]
Protocol 2: Analytical Workflow for Side Product Identification
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., methanol or the reaction solvent) to an appropriate concentration for analysis.
-
TLC Analysis: Spot the diluted sample, along with co-spots of the starting aldehyde and cysteamine, on a silica gel TLC plate. Develop the plate and visualize under UV light to observe the formation of new products and the consumption of starting materials.
-
LC-MS Analysis: Inject the diluted sample into an LC-MS system. Use a standard C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor the total ion chromatogram (TIC) and extract the ions corresponding to the expected masses of the product, starting materials, and potential side products as listed in the table above.[10]
-
NMR Analysis: For structural confirmation, evaporate the solvent from the crude reaction mixture. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Analyze the spectrum for the characteristic chemical shifts outlined in Problem 3 .[11]
Caption: A decision workflow for troubleshooting synthesis issues.
References
-
Bespalov, A. Y., & Zheldakov, A. M. (2013). Cysteamine: an old drug with new potential. Fundamental & Clinical Pharmacology, 28(3), 257-263. Available from: [Link]
-
Chánez-Paredes, S., et al. (2022). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Pharmaceuticals, 15(7), 839. Available from: [Link]
-
Edelmann, F. T. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Available from: [Link]
-
Mounika, P., et al. (2017). A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research, 7(2), 115. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cysteamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of cysteamine and aldehydes. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Improving the stability of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in aqueous solution
Welcome to the dedicated technical support guide for 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and foundational knowledge for improving the stability of this compound in aqueous solutions. Our goal is to move beyond simple instructions and explain the causal chemical principles, enabling you to design robust and reliable experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?
A1: The most common cause of degradation for 2-substituted-1,3-thiazolidines is acid-catalyzed hydrolysis. The thiazolidine ring is particularly susceptible to cleavage in weakly acidic environments, typically in a pH range of 3 to 5.[1] This occurs because the ring nitrogen can be protonated, initiating a ring-opening to form a reactive iminium intermediate, which is then readily hydrolyzed by water.
Q2: What are the primary degradation products I should be looking for?
A2: The hydrolysis of this compound will break the ring structure to yield cysteamine and 2,4-dichlorobenzaldehyde. Your analytical method, such as LC-MS, should be configured to monitor for the disappearance of the parent compound and the appearance of these two specific degradation products.
Q3: Is the compound sensitive to oxidation?
A3: While the primary degradation pathway is hydrolysis, the thioether group in the thiazolidine ring can be susceptible to oxidation under certain conditions, forming a sulfoxide or sulfone.[2] This is typically a secondary concern compared to hydrolysis but should be considered if your experimental conditions involve oxidizing agents or prolonged exposure to air without antioxidants.
Q4: Can I heat my solution to increase the solubility of the compound?
A4: Caution is strongly advised. Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Heating the aqueous solution, especially if it is within the unstable pH range, will significantly accelerate the degradation of the compound.[2] Gentle warming to room temperature is acceptable, but prolonged heating should be avoided.
Q5: How should I prepare stock solutions for long-term storage?
A5: For long-term storage, it is best to avoid aqueous solutions altogether. Prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent like DMSO or absolute ethanol. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The working aqueous solution should be prepared fresh from the organic stock immediately before each experiment.
Part 2: Scientific Background: The Mechanism of Instability
Understanding the "why" behind the instability is crucial for effective troubleshooting. The stability of the this compound is governed by a chemical equilibrium between the closed-ring thiazolidine and the open-chain Schiff base (or iminium ion).
The key steps in the acid-catalyzed hydrolysis are:
-
Protonation: The nitrogen atom (N-3) of the thiazolidine ring is protonated in an acidic medium.
-
Ring Opening: The protonation weakens the C-N bond, facilitating the opening of the ring to form a resonance-stabilized iminium cation.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.
-
Hydrolysis: This leads to the formation of an unstable intermediate that quickly dissociates into the final degradation products: cysteamine and 2,4-dichlorobenzaldehyde.
This equilibrium is highly dependent on pH. In neutral or basic conditions, the ring form is favored. In weakly acidic conditions (pH 3-5), the equilibrium shifts towards the reactive iminium ion, leading to rapid degradation.[1]
Caption: Acid-catalyzed hydrolysis pathway of 2-aryl-1,3-thiazolidine.
Part 3: Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a systematic approach to identifying and resolving stability problems during your experiments.
Symptom: Loss of compound activity or concentration over a short period (minutes to hours).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect pH of Solution | Measure the pH of your final aqueous solution. Buffers like citrate or acetate can create a pH in the unstable 3-5 range. | Primary Solution: Adjust the pH of your solution to be neutral (pH 7.0-7.5) or slightly basic (pH 7.5-8.0) using a non-nucleophilic buffer like Phosphate or Borate.[3] Alternative: If the experiment allows, use unbuffered saline and ensure the pH is neutral. |
| Inappropriate Buffer System | Review the composition of your buffer. Some buffer components (e.g., carboxylates) can potentially act as nucleophiles, accelerating degradation. | Switch to a non-nucleophilic buffer system. Phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point for many biological experiments. |
| High Experimental Temperature | Check the temperature at which you are running your experiment and incubating your solutions. | If possible, conduct the experiment at a lower temperature (e.g., 4°C or on ice) to slow the rate of hydrolysis. If the experiment must be at 37°C, minimize the incubation time and prepare solutions immediately before use. |
| Oxidative Degradation | If you have ruled out hydrolysis, consider oxidation. This is more likely if your solution contains trace metals or is exposed to intense light or oxygen. | Solution: Degas your buffer before use. Prepare solutions with freshly deionized, high-purity water. Add a small amount of an antioxidant like EDTA (to chelate metals) or Dithiothreitol (DTT), if compatible with your assay. |
Data Summary: Impact of Key Factors on Stability
The following table summarizes the expected impact of various experimental parameters on the stability of this compound in aqueous solution.
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | pH 3.0 - 5.0 | Very Low | Acid-catalyzed ring opening to the reactive iminium intermediate is maximal in this range.[1] |
| pH 6.0 - 8.0 | Good to Excellent | The concentration of H⁺ is too low to efficiently catalyze ring opening. The closed, stable form is favored.[3][4] | |
| pH > 8.0 | Good | Stable against hydrolysis, but other base-catalyzed reactions could potentially occur over long periods. | |
| Temperature | 4°C | High | Reduces the kinetic rate of the hydrolysis reaction. |
| 25°C (Room Temp) | Moderate | Baseline temperature for many experiments; stability is highly pH-dependent. | |
| 37°C | Low | Increased thermal energy significantly accelerates the rate of hydrolysis. | |
| Aqueous Content | 100% Aqueous Buffer | Lowest | High concentration of water available for nucleophilic attack on the iminium intermediate. |
| Aqueous with Co-solvents (e.g., 10% DMSO, Ethanol) | Improved | Reduces water activity, thereby slowing the rate of hydrolysis. | |
| Solution Age | Freshly Prepared (< 1 hr) | High | Minimal time for degradation to occur. |
| Aged (> 4 hrs) | Variable to Low | Significant degradation may have occurred, especially under suboptimal pH or temperature conditions. |
Part 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol details the recommended procedure for preparing a working solution of this compound for use in cellular or biochemical assays.
-
Prepare Anhydrous Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Aliquot into single-use tubes and store at -80°C.
-
Select Appropriate Buffer: Prepare a sterile, non-nucleophilic buffer such as 1x Phosphate-Buffered Saline (PBS).
-
Verify and Adjust pH: Ensure the final pH of the buffer is between 7.2 and 7.4. Adjust if necessary using dilute NaOH or HCl.
-
Prepare Working Solution: Immediately before the experiment, thaw a single aliquot of the DMSO stock. Perform a serial dilution into your pH 7.4 buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your assay.
-
Immediate Use: Use the freshly prepared aqueous solution without delay. Do not store the diluted aqueous solution for later use.
Protocol 2: Monitoring Compound Stability via HPLC-UV
This protocol provides a general framework for a forced degradation study to assess the stability of your compound under different conditions.
-
Instrument and Column: Use a standard HPLC system with UV detection. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[3][5][6]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes to elute the parent compound and its more non-polar degradation product (2,4-dichlorobenzaldehyde).
-
-
Detection: The dichlorophenyl group provides a strong UV chromophore. Monitor at a wavelength around 254 nm or perform a UV scan to find the absorbance maximum.
-
Sample Preparation for Stability Test:
-
Prepare a solution of the compound (e.g., 100 µM) in different buffers (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 9.0 borate).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At specified time points (t=0, 1h, 2h, 4h, 8h, 24h), take an aliquot of each solution.
-
Quench any further reaction by diluting the aliquot in the initial mobile phase (95% A: 5% B).
-
Inject immediately onto the HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural log of the peak area versus time. The slope of this line will give you the observed degradation rate constant (k_obs).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
Caption: Experimental workflow for a kinetic stability study using HPLC.
References
-
Alhashimi, R. T., Ahmed, T. A., Alghanem, L., Pagare, P. P., Huang, B., Ghatge, M. S., Omar, A. M., Abdulmalik, O., Zhang, Y., & Safo, M. K. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Pharmaceutics, 15(11), 2547. [Link]
-
Gaweł, M., Głowacki, R., Kubalczyk, P., & Piechocka, J. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. [Link]
-
Li, W., Liu, G., Li, S., & Chen, Y. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 53(7), 1149-1153. [Link]
-
Vanbeneden, N., Baert, J., Cooman, L. D., & Aerts, G. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(3), 941-949. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 725-731. [Link]
-
Ozturk, S., Bagdigen, S. G., & Yilmaz, S. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2), 186-191. [Link]
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Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Hydrolysis. In Environmental Organic Chemistry (pp. 321-360). John Wiley & Sons, Inc. [Link]
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Jencks, W. P. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(8), 3071-3079. [Link]
-
Gawel, M., & Głowacki, R. (2022). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 27(15), 4887. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 102(9), 3059-3076. [Link]
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Faraone, A., Balletti, M., Jeandin, A., Tu, H. F., & Suero, M. G. (2021). (a) Thiazolidine formation and stability at various pH values. (b) Left... Angewandte Chemie International Edition, 60(48), 25287-25292. [Link]
-
Anderson, D. W., & Anderson, C. L. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B, 945-946, 169-174. [Link]
-
Singh, S., & Sharma, P. K. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. Current Pharmaceutical Analysis, 19(5), 334-345. [Link]
-
Ansari, B., Ali, A., & Shamsuzzaman. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-9. [Link]
-
Prabhakar, Y. S., Solomon, V. R., & Rawal, R. K. (2009). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. In Quantitative Structure-Activity Relationships (QSAR) (pp. 161-201). Springer, Berlin, Heidelberg. [Link]
-
Jain, A. K., Sharma, S., & Vaidya, A. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(23), 7356. [Link]
-
Nagasawa, H. T., Goon, D. J., & Yost, G. S. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. [Link]
-
Taylor, C. G., & Taylor, R. D. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 9(7), 718-733. [Link]
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- 5. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in various bioassay formats. As a Senior Application Scientist, my goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. The protocols and advice herein are grounded in established principles of formulation science and in-vitro pharmacology.
I. Understanding the Challenge: Physicochemical Properties of this compound
While specific experimental solubility data for this compound is not extensively reported in publicly available literature, we can infer its likely behavior based on its chemical structure and the properties of analogous compounds.[1] The presence of a dichlorophenyl group suggests significant hydrophobicity, which is a primary driver of poor aqueous solubility. Such characteristics are common among contemporary drug candidates, with over 70% of new chemical entities in development pipelines exhibiting poor aqueous solubility.[2] This inherent low solubility is a critical hurdle as it can lead to underestimated biological activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[3]
II. Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the handling and solubilization of this compound.
Q1: What is the best initial solvent for preparing a high-concentration stock solution of this compound?
A1: For a hydrophobic compound like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[4][5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5] It is crucial to prepare a stock solution at a concentration that is well within the compound's solubility limit in DMSO to prevent precipitation upon storage.[6]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening?
A2: This phenomenon, often termed "shock precipitation," is the most common issue encountered with poorly soluble compounds.[7] It occurs when a concentrated DMSO stock is rapidly diluted into an aqueous environment where the compound's solubility is significantly lower. The compound, which was stable in the organic solvent, is forced out of solution. To mitigate this, a step-wise dilution protocol is highly recommended.[7]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[8][9] However, the tolerance to DMSO is cell-line specific.[10][11] It is best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[9] Concentrations above 1% can inhibit cell growth, and levels of 5% or higher are often cytotoxic.[8][11]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or N,N-Dimethylacetamide (DMAc) can be used.[4][5][12] However, their compatibility with your specific assay and their potential for cytotoxicity must be evaluated. For some applications, co-solvent systems, where a combination of solvents is used, can be beneficial.[12]
III. Troubleshooting Guide: Diagnosing and Solving Solubility Issues
This section provides a systematic approach to troubleshooting common problems related to the solubility of this compound during bioassays.
Issue 1: Visible Precipitate in the Well Plate After Compound Addition
Possible Causes:
-
High Final Compound Concentration: The final concentration in the assay exceeds the aqueous solubility limit.[7]
-
"Shock" Precipitation: Rapid dilution of the DMSO stock into the aqueous medium.[7]
-
Temperature Effects: Addition of a room temperature stock solution to a cold (4°C) medium can decrease solubility.[7]
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in Fetal Bovine Serum (FBS), can sometimes contribute to precipitation.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Causes:
-
Micro-precipitation: The compound may be forming small, invisible precipitates, leading to an inaccurate concentration in solution.
-
Variable Stock Solution Quality: The stock solution may not be homogeneous or may have degraded over time.
-
Assay Interference: The compound or the solubilizing agent may be interfering with the assay technology (e.g., absorbance, fluorescence).
Solutions:
-
Verify Stock Solution Integrity: Before each experiment, visually inspect the stock solution for any signs of precipitation. Thaw frozen stocks completely and vortex thoroughly before use.[4]
-
Filter Working Solutions: For non-cell-based assays, consider filtering the final working solution through a 0.22 µm filter to remove any micro-precipitates.
-
Run Solvent Interference Controls: Always include a control with the highest concentration of the solvent system used to ensure it does not interfere with the assay readout.[7]
IV. Experimental Protocols
Here are detailed, step-by-step protocols for enhancing the solubility of this compound.
Protocol 1: Standard Operating Procedure for Stock and Working Solution Preparation
This protocol outlines the best practices for preparing solutions to minimize solubility issues.[6][13]
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO): a. Bring the vial of this compound and high-purity DMSO to room temperature. b. Weigh the required amount of the compound. c. Add the appropriate volume of DMSO to achieve the target concentration. d. Vortex vigorously for at least 30 seconds to ensure complete dissolution. Gentle warming (to 37°C) can be applied if necessary, but monitor for any signs of degradation. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][14]
-
Preparation of Working Solutions using Step-wise Dilution: a. Create an intermediate dilution of the stock solution in 100% DMSO. b. In a separate tube, prepare a second intermediate dilution by adding the DMSO-diluted compound to a small volume of pre-warmed (37°C) assay buffer or cell culture medium. Mix gently but thoroughly.[7] c. Add this second intermediate dilution to the final volume of the assay buffer or to the wells of the assay plate.
Workflow for Step-wise Dilution:
Caption: Step-wise dilution workflow.
Protocol 2: Utilizing Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[16][]
-
Determine Optimal Cyclodextrin Concentration: a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0.5%, 1%, 2%, 5% w/v). b. Add a fixed amount of this compound to each solution. c. Stir or shake the solutions for 24-48 hours to reach equilibrium. d. Filter the solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). e. Select the lowest concentration of cyclodextrin that provides the desired solubility.
-
Preparation of Compound-Cyclodextrin Formulation: a. Prepare the optimal concentration of the chosen cyclodextrin in your assay buffer. b. Add the this compound (either as a solid or from a minimal amount of a concentrated organic stock) to the cyclodextrin solution. c. Allow sufficient time for complexation to occur (this can range from minutes to hours). d. This solution can then be used to prepare the final dilutions for your assay.
V. Data Summaries and Reference Tables
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Final Concentration in Assay | Advantages | Disadvantages |
| DMSO | < 0.5%[8][9] | Excellent solubilizing power for a wide range of compounds.[5] | Can be cytotoxic at higher concentrations and may interfere with some assays.[8][10][11][20] |
| Ethanol | < 1% | Biocompatible at low concentrations. | Less effective than DMSO for highly hydrophobic compounds; can be cytotoxic.[10] |
| PEG 400 | 1-5% | Low toxicity. | Higher viscosity; may not be suitable for all applications. |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Co-solvency | Increasing the polarity of the solvent system.[12] | Initial screening and assays where low concentrations are effective. | Risk of "shock" precipitation and solvent toxicity.[7] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in a hydrophilic shell.[15][18] | Achieving higher aqueous concentrations; reducing solvent toxicity. | May alter the free concentration of the drug; potential for assay interference.[21] |
| Solid Dispersion | Dispersing the compound in an amorphous form within a carrier matrix.[22][23] | More advanced formulations, typically for in vivo studies. | Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).[22] |
| Lipid-Based Formulations | Solubilizing the compound in lipidic excipients.[24][25] | Highly lipophilic compounds; in vivo delivery. | Complex formulations (e.g., SEDDS, SMEDDS); may not be suitable for simple in vitro assays.[24] |
VI. Concluding Remarks
Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. It is imperative to begin with proper stock solution preparation and employ a step-wise dilution technique. Should solubility issues persist, the use of cyclodextrins offers a robust alternative. Always validate your chosen solubilization method to ensure it does not interfere with your bioassay or compromise the integrity of your results.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Popara, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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Wurm, F. R., & Kessel, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
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Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Negative Results. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). AAPS. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
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Goldsmith, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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What effects does DMSO have on cell assays? (2017). Quora. [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
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Cell viability following exposure to DMSO. (n.d.). ResearchGate. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Dental Journal. [Link]
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Patel, J., & Patel, A. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015). SlideShare. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Life. [Link]
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How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026). Solarbio. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2010). Cytotechnology. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. [Link]
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Co-solvent and Complexation Systems. (2014). ResearchGate. [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). Indian Journal of Pharmaceutical Sciences. [Link]
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Preparing Solutions and Making Dilutions. (n.d.). CUNY. [Link]
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How to minimize byproducts in the cyclocondensation for thiazolidine synthesis
Welcome to the Technical Support Center for thiazolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the cyclocondensation reaction for forming the thiazolidine scaffold. Here, we will address common challenges, with a focus on minimizing byproduct formation to enhance yield and purity. This resource is built upon established scientific principles and field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Common Issues in Thiazolidine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: I'm observing a significant, unexpected peak in my LC-MS analysis when synthesizing a 2,4-thiazolidinedione from a Schiff base and mercaptoacetic acid. What could this byproduct be?
Answer:
A common byproduct in this specific synthesis is the corresponding 1,3-oxathiolan-5-one.[1] This arises from an alternative cyclization pathway.
Causality: The formation of the 1,3-oxathiolan-5-one versus the desired thiazolidinone is often a result of harsh reaction conditions. High temperatures can favor the formation of this byproduct.
Troubleshooting Protocol:
-
Temperature Optimization: Lower the reaction temperature. Gradual heating and careful monitoring can significantly favor the desired thiazolidinone formation.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can drastically reduce reaction times, which in turn minimizes the formation of thermal decomposition products and byproducts like 1,3-oxathiolan-5-one.[1]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. While there are no universal rules, experimenting with different solvents of varying polarity may help to suppress the formation of the 1,3-oxathiolan-5-one.
Question 2: My Knoevenagel condensation to produce a 5-arylidene-2,4-thiazolidinedione is resulting in a mixture of E/Z isomers. How can I obtain the desired isomer?
Answer:
The formation of E/Z isomers is a common challenge in Knoevenagel condensations.[1] The Z-isomer is generally the more thermodynamically stable product.
Causality: The ratio of E/Z isomers is influenced by reaction kinetics and thermodynamics. Shorter reaction times may yield a kinetic product mixture, while longer times or heating can allow for equilibration to the more stable isomer.
Troubleshooting Protocol:
-
Prolonged Reaction Time: Increase the reaction time to allow the reaction to reach thermodynamic equilibrium, which typically favors the Z-isomer.
-
Thermal Equilibration: Gentle heating of the reaction mixture can facilitate the conversion of the less stable E-isomer to the more stable Z-isomer.
-
Solvent Effects: The polarity of the solvent can influence the isomeric ratio. Experiment with a range of solvents to optimize for the desired isomer.
-
Catalyst Choice: The type and amount of catalyst can affect the rate of isomerization. Milder bases may provide better control over the isomeric ratio.
Question 3: My thiazolidine product appears to be degrading during workup and purification. What is causing this instability?
Answer:
Thiazolidines can be susceptible to hydrolysis, especially in aqueous solutions.[2] The condensation reaction to form thiazolidines is reversible, and the ring can open to regenerate the starting thiol and carbonyl compound.
Causality: The stability of the thiazolidine ring is highly dependent on pH.[3][4] Both acidic and basic conditions can promote hydrolysis. The substitution pattern on the thiazolidine ring also plays a significant role in its stability.
Troubleshooting Protocol:
-
pH Control: Maintain a neutral or near-neutral pH during workup and purification. Avoid strongly acidic or basic aqueous washes.
-
Anhydrous Conditions: Whenever possible, perform workup and purification under anhydrous conditions to minimize exposure to water.
-
Temperature Management: Perform purification steps at lower temperatures to reduce the rate of degradation.
-
Rapid Isolation: Minimize the time the product is in solution. Prompt isolation and drying of the final product are crucial.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of thiazolidine synthesis.
What is the optimal pH for thiazolidine synthesis?
The optimal pH for thiazolidine synthesis can vary depending on the specific substrates. However, the reaction is often carried out under mildly acidic to neutral conditions. The initial formation of the iminium ion from the aldehyde or ketone and the amine is generally acid-catalyzed. However, strongly acidic conditions can lead to unwanted side reactions or degradation of the product.[5][6] The stability of the final thiazolidine is also pH-dependent, with degradation observed at lower pH values.[3] Therefore, a careful optimization of pH is often necessary for each specific reaction.
How does the choice of solvent affect byproduct formation?
The solvent plays a critical role in thiazolidine synthesis and can influence reaction rates, yields, and even the stereochemical outcome.[7]
-
Polarity: Solvent polarity can impact the stability of intermediates and transition states. For instance, in some cases, polar aprotic solvents like DMSO may favor the formation of a particular diastereomer, while less polar solvents like chloroform might favor another.[7]
-
Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may facilitate proton transfer steps. However, they can also promote side reactions like epimerization at the C-2 position through a ring-opening/closing mechanism.[7]
-
Green Solvents: The use of "green" solvents like ionic liquids or even solvent-free conditions has been explored to develop more environmentally friendly protocols and in some cases, has led to improved yields and reduced byproducts.[8]
What are the advantages of a one-pot synthesis for thiazolidine derivatives?
One-pot, multicomponent reactions (MCRs) for synthesizing thiazolidine derivatives offer several advantages:[8]
-
Efficiency: Combining multiple reaction steps into a single operation saves time, reagents, and solvents.
-
Reduced Waste: By eliminating the need to isolate and purify intermediates, MCRs generate less waste.
-
Atom Economy: These reactions often have a high atom economy, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product.
Can reactant purity affect byproduct formation?
Absolutely. The purity of the starting materials, particularly the aldehyde or ketone and the aminothiol, is crucial for a clean reaction. Impurities in the carbonyl compound can lead to the formation of undesired side products. Similarly, oxidized aminothiol can result in disulfide byproducts and lower yields of the desired thiazolidine. It is always recommended to use freshly purified or high-purity starting materials.
Visualizing Reaction Pathways
To better understand the formation of the desired product and a common byproduct, the following diagrams illustrate the key mechanistic steps.
Caption: Desired reaction pathway for thiazolidine synthesis.
Caption: Competing pathways in thiazolidinone synthesis.
Experimental Protocols
General Protocol for Optimizing Thiazolidine Synthesis
This protocol provides a systematic approach to minimizing byproducts and maximizing the yield of the desired thiazolidine.
-
Reactant Purity:
-
Ensure the aldehyde or ketone is free from acidic or peroxidic impurities. Distillation or recrystallization may be necessary.
-
Use high-purity aminothiol. If necessary, purify by recrystallization.
-
-
Stoichiometry:
-
Start with a 1:1 molar ratio of the carbonyl compound and the aminothiol.
-
If starting material remains, a slight excess (1.1 equivalents) of one reactant can be explored.
-
-
Solvent Screening:
-
Begin with a common solvent such as ethanol, methanol, or toluene.
-
If byproduct formation is an issue, screen other solvents including polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., dichloromethane, THF) options.
-
-
Temperature and Time Optimization:
-
Initiate the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature (e.g., to 50 °C, then reflux).
-
Monitor for the appearance of byproducts at higher temperatures.
-
Once the optimal temperature is determined, run time-course experiments to find the point of maximum product formation before significant byproduct accumulation.
-
-
pH and Catalyst Optimization:
-
If the reaction is sluggish, a catalytic amount of a mild acid (e.g., acetic acid) can be added.
-
For Knoevenagel condensations, screen mild bases like piperidine or pyrrolidine.[9]
-
If the product is acid or base-sensitive, maintain a neutral pH.
-
Data Summary
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Temperature | Start at room temperature and increase gradually if necessary. | High temperatures can promote side reactions and decomposition.[1] |
| pH | Mildly acidic to neutral conditions are often optimal. | Balances the need for catalysis with product stability.[3][5][6] |
| Solvent | Screen a range of solvents with varying polarities. | Solvent can influence reaction pathways and stereoselectivity.[7][8] |
| Reactant Purity | Use high-purity, freshly purified starting materials. | Impurities can lead to the formation of undesired side products. |
| Reaction Time | Monitor the reaction to determine the optimal duration. | Prolonged reaction times can lead to byproduct formation and decomposition.[1] |
References
-
Constantin, S., et al. (2016). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. FARMACIA, 64(5), 705-711. [Link]
-
Wahan, S. K., et al. (2022). Optimization of the Reaction Conditions for the Synthesis of Functionalized Thiazolidin-4-ones. ResearchGate. [Link]
-
McCann, J. L., & Basit, A. W. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(1), 57-75. [Link]
-
de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5), 173-177. [Link]
-
de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave online. [Link]
-
Sharma, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4983. [Link]
-
Wikipedia contributors. (2023, December 27). Thiazolidine. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2,4-dione (1b). [Link]
-
Bustillo Trueba, S., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 67(10), 2923-2931. [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left... [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. [Link]
-
Shestakova, T. S., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(7), 861. [Link]
-
Karayiannis, D., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 25(11), 5707. [Link]
-
Al-Hafeeth, E., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 27(19), 6667. [Link]
-
ResearchGate. (n.d.). (a) 2 steps synthesis with thiazolidine deprotection mediated by either... [Link]
-
ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. [Link]
-
Mounika, P., et al. (2017). A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research, 7(2), 119-125. [Link]
-
ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]
-
Ferreira, L. G., et al. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 8(1), 1-13. [Link]
-
Shestakova, T. S., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals (Basel), 15(7), 861. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. [Link]
-
ResearchGate. (n.d.). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. [Link]
-
Al-Harthy, T., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 778-791. [Link]
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Technical Support Center: Refinement of Purification Protocol for Crude 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Welcome to the technical support guide for the purification of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block.[1] Achieving high purity for this intermediate is paramount, as residual impurities can propagate through subsequent synthetic steps, impacting the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[2][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common and complex purification challenges, grounded in established chemical principles and field-proven experience.
Section 1: Initial Assessment & Strategic Planning
A successful purification begins with a thorough assessment of the crude material. The physical state, color, and preliminary analytical data (e.g., TLC, ¹H NMR) of your crude product will dictate the most effective purification strategy.
FAQ: My crude product is a dark, oily residue. What is the first step?
Answer: An oily or deeply colored crude product often indicates the presence of non-polar, high molecular weight byproducts or baseline impurities from the synthesis. Before attempting a high-resolution technique like column chromatography or recrystallization, a preliminary cleanup is highly recommended.
Causality: Forcing a highly impure mixture directly onto a chromatography column can lead to irreversible adsorption of impurities, poor separation, and column deactivation.[3] Similarly, such impurities can inhibit crystallization or cause the desired compound to "oil out".[4]
Recommended Action: Liquid-Liquid Extraction or a Silica Plug Filtration.
-
Liquid-Liquid Extraction: Dissolve the crude oil in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water. This simple extraction can dramatically improve the purity and physical state of your material.
-
Silica Plug Filtration: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., Dichloromethane or Hexane/Ethyl Acetate mixture). Pass this solution through a short, wide pad of silica gel (a "plug") under light vacuum or pressure. The highly polar, colored impurities will adsorb strongly to the top of the silica, while your less polar product will elute quickly. This is not a separation of fine impurities but an effective method for removing "baseline" material.[3]
FAQ: How do I choose between recrystallization and chromatography for the primary purification?
Answer: The choice depends on the specific impurity profile and the desired scale. Recrystallization is often preferred for large-scale purification due to its cost-effectiveness and simplicity, provided the compound is a stable solid and a suitable solvent can be found.[2][4] Flash column chromatography offers higher resolution for complex mixtures or for separating impurities with similar polarities to the product.[5]
Below is a decision-making framework to guide your choice.
Caption: Troubleshooting Flowchart for Recrystallization.
Section 3: Optimizing Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately complex mixtures in a research setting. Success hinges on a well-developed solvent system and proper technique. [6]
FAQ: How do I develop an effective solvent system for column chromatography?
Answer: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.25 - 0.40 on a TLC plate. This Rf range provides the optimal balance between separation and elution time.
Systematic Approach:
-
Start with a moderately non-polar eluent. Given the dichlorophenyl group, a good starting point is 20% Ethyl Acetate in Hexane .
-
Run a TLC of your crude material in this system.
-
Analyze the TLC:
-
If all spots are at the baseline (Rf ≈ 0): The solvent is not polar enough. Increase the percentage of the polar component (e.g., try 40% Ethyl Acetate in Hexane).
-
If all spots are at the solvent front (Rf ≈ 1): The solvent is too polar. Decrease the percentage of the polar component (e.g., try 5% Ethyl Acetate in Hexane).
-
If the product Rf is ~0.3 and impurities are separated: You have found a good isocratic system.
-
If impurities are very close to the product: Try a different solvent system with different selectivity, for example, Dichloromethane/Hexane or Toluene/Acetone. [4]
-
FAQ: My compounds are co-eluting, and the purified fractions are still impure. What went wrong?
Answer: This is a classic sign of poor separation, which can stem from several issues.
Potential Causes & Solutions:
-
Column Overloading: The most common error. The amount of crude material should not exceed 2-5% of the mass of the silica gel. [4]For a challenging separation (ΔRf < 0.15), use a higher silica-to-compound ratio (e.g., 100:1 by weight). [6]2. Poor Packing: Channels or cracks in the silica bed will ruin a separation. Ensure the silica is packed as a uniform slurry and is never allowed to run dry.
-
Sample Band is too Diffuse: The sample should be loaded onto the column in the smallest possible volume of solvent (ideally the column eluent). For compounds with poor solubility, consider "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column. [6]
FAQ: I suspect my compound is degrading on the silica gel column. How can I confirm and prevent this?
Answer: Silica gel is acidic and can catalyze the degradation of sensitive compounds. The thiazolidine ring, particularly if substituted, can be susceptible to hydrolysis or rearrangement.
Confirmation (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the plate in your chosen eluent as normal.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same eluent.
-
If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates degradation on the silica. [3] Prevention:
-
Deactivated Silica: Neutralize the silica by preparing a slurry in your eluent containing 1-2% triethylamine. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil. [3]
Section 4: Advanced Purity Analysis
FAQ: My product looks clean by TLC, but NMR/LC-MS shows minor impurities. What are the next steps?
Answer: TLC is a low-resolution technique. It is common for high-resolution methods like HPLC or NMR to reveal impurities that co-elute on a TLC plate. [2] Action Plan:
-
Identify the Impurity (if possible): Use LC-MS to get a mass of the impurity. This can help determine if it's a starting material, a known byproduct, or a structural isomer.
-
Re-purify with a High-Resolution Technique:
-
Preparative HPLC: This is the gold standard for removing trace impurities that are difficult to separate by other means. [7]Methods using a C18 (reverse-phase) column are common for pharmaceutical intermediates. [8] * Second Recrystallization: Sometimes a second recrystallization from a different solvent system can effectively remove a persistent impurity that co-crystallized in the first attempt.
-
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- International Journal for Multidisciplinary Research. (2025).
- Desai, N. et al. (2016). Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy, 6(2), 203-208.
- University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry website.
- BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
- Li, F., & Li, T. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1224100.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
- Alheety, K. A. et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496.
- Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- Smolecule. (2023, August 15). This compound.
- Journal of Organic Chemistry. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. J. Org. Chem.
- Journal of Heterocyclic Chemistry. (2019).
- Anderson, C., & O'Neil, G. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM). Western CEDAR.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Restek. (n.d.).
- Babar, A. et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2704.
- Organic Syntheses. (2025, June 19).
- International Journal of Novel Research and Development. (2023, March). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. IJNRD, 8(3).
- Semantic Scholar. (n.d.).
- Sharma, S., & Kumar, A. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect, 7(12), e202104430.
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
- ResearchGate. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 524.
- Google Patents. (n.d.). CN103554053A - Method for preparing 2,4-thiazolidinedione.
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-(-[2][4][9] triazole-1-methyl )- [4][10]dioxolane -4-Methyl methanesulfonate.
Sources
- 1. smolecule.com [smolecule.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. ijfmr.com [ijfmr.com]
Technical Support Center: Enhancing the Reaction of 2,4-Dichlorobenzaldehyde with Mercaptoethylamine
Welcome to the technical support guide for the synthesis of 2-(2,4-dichlorophenyl)thiazolidine from 2,4-dichlorobenzaldehyde and mercaptoethylamine (cysteamine). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered during this specific thiazolidine formation.
Reaction Overview and Mechanism
The reaction between 2,4-dichlorobenzaldehyde and mercaptoethylamine is a cyclocondensation that forms a thiazolidine ring. The process occurs in two main, reversible steps:
-
Imine Formation: The amine group of mercaptoethylamine performs a nucleophilic attack on the carbonyl carbon of 2,4-dichlorobenzaldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The thiol group of the same molecule then attacks the electrophilic imine carbon in an intramolecular fashion, leading to the formation of the five-membered thiazolidine ring.
The electron-withdrawing chloro-substituents on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack compared to unsubstituted benzaldehyde.[1]
Caption: Figure 1: Reaction mechanism for thiazolidine formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges in a direct question-and-answer format.
Q1: My reaction is extremely slow, or the yield is very low. What are the primary factors I should check?
A slow or incomplete reaction is the most common issue. The root cause often lies in one of the following areas. Systematically verify each parameter.
-
pH of the Reaction Medium: This is the most critical parameter. The reaction has a complex pH-rate profile. While often believed to require acidic conditions, thiazolidine formation can be very efficient and fast at physiological pH (~7.4) without a catalyst.[1][2][3]
-
Causality: The initial imine formation is acid-catalyzed, but the amine nucleophile (mercaptoethylamine) is deactivated by protonation at very low pH. Conversely, the thiol group's nucleophilicity increases upon deprotonation to the thiolate anion (R-S⁻) at higher pH. An optimal pH balances these opposing requirements.
-
Actionable Advice: Start by ensuring your reaction medium is buffered to a pH between 6.0 and 7.5. If using mercaptoethylamine hydrochloride, you will need to add a base to neutralize the HCl and free the amine. A phosphate buffer is a good starting point.[4]
-
-
Reactant Purity and Integrity:
-
Causality: Mercaptoethylamine is prone to oxidation, forming a disulfide (cystamine), which is unreactive in this condensation. Old or improperly stored mercaptoethylamine is a frequent source of failure. Aldehydes can also oxidize to carboxylic acids over time.
-
Actionable Advice: Use freshly opened or purified reagents. If in doubt about your mercaptoethylamine, consider running a quick test for free thiols (e.g., with Ellman's reagent). Ensure your 2,4-dichlorobenzaldehyde has not oxidized.
-
-
Temperature:
-
Causality: Most reactions accelerate with heat. However, the equilibrium of this reaction can be sensitive to temperature, and excessive heat may promote side reactions or degradation.
-
Actionable Advice: Many thiazolidine formations proceed efficiently at room temperature.[5] If the reaction is slow, try gently warming the mixture to 40-50°C. Monitor closely for side product formation via TLC.
-
-
Solvent Choice:
-
Causality: The solvent must fully dissolve both reactants. Protic solvents like ethanol or methanol can facilitate proton transfer steps required for imine formation and cyclization.[4]
-
Actionable Advice: A mixture of ethanol and water, or methanol, is often a good starting point. Ensure your reactants are fully soluble at the reaction concentration.
-
Q2: I'm observing significant side product formation. What is the likely cause and how can I prevent it?
The primary side product is typically the disulfide of mercaptoethylamine (cystamine).
-
Cause 1: Oxidation by Air: The thiol group is sensitive to oxidation, especially at basic pH and in the presence of trace metal ions.
-
Prevention: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Run the reaction under an inert atmosphere (e.g., a nitrogen balloon).
-
-
Cause 2: High pH: While a thiolate is more nucleophilic, high pH (>8.5) can significantly accelerate the rate of thiol oxidation.[2]
-
Prevention: Maintain the pH in the slightly acidic to neutral range (6.0 - 7.5) as recommended. This provides a good compromise between minimizing oxidation and enabling the reaction.
-
Q3: How can I effectively monitor the progress of this reaction?
Visual inspection is often insufficient. Regular analytical monitoring is crucial for determining reaction completion and identifying issues.
-
Recommended Method: Thin-Layer Chromatography (TLC): TLC is the fastest and most cost-effective method for routine monitoring.
-
Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light: 2,4-dichlorobenzaldehyde and the thiazolidine product are UV-active due to the benzene ring.
-
Potassium Permanganate (KMnO₄) Stain: This stain will visualize compounds that can be oxidized. The thiol of mercaptoethylamine and the aldehyde will both show up, often as yellow spots on a purple background. The thiazolidine product will also be stained.
-
Ninhydrin Stain: This specifically stains primary and secondary amines. It will give a strong spot for mercaptoethylamine but should be negative or very weak for the final thiazolidine product (which contains a secondary amine). This is an excellent way to track the consumption of the starting amine.
-
-
-
Other Methods: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[5] ¹H-NMR spectroscopy can also definitively track the disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals for the thiazolidine ring protons.
Q4: Is a catalyst necessary for this reaction?
No, a catalyst is not strictly required. The reaction can proceed efficiently under neutral/physiological conditions.[3] However, catalysis can be employed to enhance the rate, particularly if you are forced to work under specific conditions.
-
Acid Catalysis: Mild acid catalysis (e.g., a catalytic amount of acetic acid) specifically accelerates the dehydration of the hemiaminal to the imine, which is often the rate-limiting step. However, be cautious not to lower the bulk pH too much, as this will protonate the mercaptoethylamine.
-
Base Catalysis: While bases like piperidine are sometimes used in related condensations (like Knoevenagel), they can significantly promote the oxidative side reaction of the thiol and are generally not recommended for this specific transformation.[6][7]
Experimental Protocols
Protocol 1: General Synthesis of 2-(2,4-dichlorophenyl)thiazolidine
This is a representative protocol. Molar equivalents and solvent volumes should be optimized based on your specific experimental goals.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Inert Atmosphere (Recommended): If desired, degas the solution by bubbling nitrogen through it for 10 minutes, then maintain the flask under a nitrogen atmosphere.
-
Reactant Addition: In a separate vial, dissolve mercaptoethylamine hydrochloride (1.05 eq) in the same solvent. Add a mild base like sodium bicarbonate (1.1 eq) or triethylamine (1.1 eq) to neutralize the hydrochloride and buffer the solution. Stir until effervescence ceases.
-
Reaction Initiation: Add the mercaptoethylamine solution to the stirred aldehyde solution at room temperature.
-
Monitoring: Immediately spot a baseline sample for TLC. Monitor the reaction every 30-60 minutes using the TLC protocol below until the starting aldehyde spot has been consumed.
-
Workup: Once the reaction is complete, the mixture can be concentrated under reduced pressure. The residue can then be purified, typically by recrystallization or column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting materials (SM), a co-spot (both SMs), and the reaction mixture (Rxn).
-
Spot the Plate: Using a capillary tube, apply a small spot of the reaction mixture onto its lane. Also spot dilute solutions of your starting aldehyde and mercaptoethylamine in their respective lanes. In the co-spot lane, apply both starting materials on top of each other.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp (254 nm) and circle any spots. Then, dip the plate in a KMnO₄ or ninhydrin stain and gently heat with a heat gun to develop the spots.
-
Analyze: The reaction is complete when the spot corresponding to the starting aldehyde (visible by UV and KMnO₄) is no longer visible in the "Rxn" lane. A new, more polar spot (lower Rf) corresponding to the thiazolidine product should appear.
Data & Parameter Summary
| Parameter | Recommended Condition | Effect on Reaction Rate & Purity |
| pH | 6.0 - 7.5 | CRITICAL: Balances amine nucleophilicity and thiol stability. Too low (<5) deactivates the amine; too high (>8.5) promotes thiol oxidation.[2][8] |
| Temperature | Room Temp (20-25°C) to 50°C | Increasing temperature generally increases the rate. High temps may promote side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Highly Recommended: Minimizes oxidative dimerization of mercaptoethylamine, a major side product. |
| Reactant Ratio | 1.0 : 1.05 (Aldehyde:Amine) | A slight excess of the more volatile/unstable mercaptoethylamine can help drive the reaction to completion. |
| Solvent | Ethanol, Methanol, or mixtures with Water | Protic solvents are preferred. Ensure both reactants are fully soluble.[4] |
| Catalyst | None required. | The reaction proceeds well without a catalyst at optimal pH.[3] A trace of acid can be used if needed but requires careful pH control. |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common experimental issues.
Caption: Figure 2: A step-by-step workflow for troubleshooting.
References
- Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines.PMC - NIH.
- Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.
- Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C.
- Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs)
- DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights.PMC - NIH.
- Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.
- Group 2 Catalysis for the Atom-Efficient Synthesis of Imidazolidine and Thiazolidine Deriv
- Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems.pubs.acs.org.
- Reaction mechanism of cysteamine and aldehydes.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Synthesis of 5-(substituted benzaldehyde)thiazolidine-2,4-diones.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.PMC - PubMed Central.
- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
Sources
- 1. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in Experimental Settings
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. This guide is designed to provide in-depth, practical solutions to prevent the degradation of this compound during your experiments. By understanding the underlying chemical principles of its stability, you can ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Thiazolidine Stability
This compound is a molecule of interest in various research and development fields. However, the thiazolidine ring system, while a valuable pharmacophore, can be susceptible to degradation under common experimental conditions.[1] This guide will walk you through the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide you with actionable troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs) at a Glance
Q1: My compound seems to be degrading in aqueous buffer. What's the most likely cause?
A1: The most common cause of degradation in aqueous solutions is hydrolysis of the thiazolidine ring. This process is highly pH-dependent and can lead to ring-opening. Jump to the section for a detailed explanation and prevention protocols.
Q2: I'm observing unexpected byproducts in my reaction, even when working in the dark. What could be happening?
A2: If photodegradation is ruled out, oxidation of the thiazolidine ring is a likely culprit. The sulfur atom in the ring is susceptible to oxidation, which can be triggered by atmospheric oxygen, peroxides in solvents, or certain reagents. See the section for mitigation strategies.
Q3: My compound's purity decreases upon exposure to light. How can I prevent this?
A3: The 2,4-dichlorophenyl moiety makes the compound susceptible to photodegradation . Strict light protection is crucial. For comprehensive guidance, refer to the section.
Q4: I'm having trouble with the HPLC analysis of my compound. The peak shape is poor, or I see multiple peaks that I suspect are degradation products. What should I do?
A4: Thiazolidine derivatives can sometimes be unstable on standard C18 HPLC columns, especially under acidic conditions.[2] Our section provides a detailed protocol for developing a stability-indicating HPLC method for this compound.
Troubleshooting Guide: A Deep Dive into Degradation Pathways
Hydrolytic Degradation: The Instability of the Thiazolidine Ring in Aqueous Media
The "Why": Understanding the Mechanism
The thiazolidine ring is formed from the condensation of an aldehyde (in this case, 2,4-dichlorobenzaldehyde) and an aminothiol. This reaction is reversible, and the reverse reaction, hydrolysis, can occur under both acidic and basic conditions.[3] The rate of hydrolysis is highly dependent on the pH of the solution and the nature of the substituents on the thiazolidine ring.[4]
The mechanism often involves the protonation of the ring nitrogen under acidic conditions, which facilitates the nucleophilic attack of water and subsequent ring opening. Under basic conditions, hydroxide ions can directly attack the carbon atom at the 2-position of the ring.
Compound [label="this compound"]; Intermediate [label="Iminium Ion Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="2,4-Dichlorobenzaldehyde +\n Cysteamine", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Intermediate [label="Ring Opening\n(Acid or Base Catalyzed)"]; Intermediate -> Products [label="Hydrolysis"]; }
Figure 1: Simplified Hydrolytic Degradation Pathway.
Troubleshooting & Prevention
-
My compound is degrading in my acidic/basic buffer.
-
Solution: Conduct a pH stability study to determine the optimal pH range for your compound. For many thiazolidine derivatives, near-neutral pH (6.5-7.5) is the most stable.[5] Avoid strongly acidic or basic buffers if possible. If your experimental conditions require a specific pH outside of the stable range, minimize the time the compound spends in that solution and keep the temperature as low as possible.
-
-
How do I perform a pH stability study?
-
Protocol: A detailed, step-by-step protocol for conducting a pH stability study is provided in the section below.
-
Recommended pH Range for Experiments:
| pH Range | Stability | Recommendations |
| < 4 | Low | Avoid if possible. If necessary, use short incubation times and low temperatures. |
| 4 - 6 | Moderate | Monitor for degradation, especially at elevated temperatures. |
| 6 - 8 | High | Optimal range for most experiments. |
| > 8 | Low | Avoid if possible. If necessary, use short incubation times and low temperatures. |
Oxidative Degradation: The Role of the Thiazolidine Sulfur
The "Why": Understanding the Mechanism
The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[6][7] This oxidation can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species (ROS) generated in biological systems, or oxidizing agents present as impurities in solvents (e.g., peroxides in aged ethers or THF).[8]
Compound [label="this compound"]; Sulfoxide [label="Sulfoxide Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="Sulfone Derivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Sulfoxide [label="Oxidation"]; Sulfoxide -> Sulfone [label="Further Oxidation"]; }
Figure 2: Simplified Oxidative Degradation Pathway.
Troubleshooting & Prevention
-
I'm observing unexpected polar impurities in my sample.
-
Solution: These could be sulfoxide or sulfone derivatives. To minimize oxidation, take the following precautions:
-
Use High-Purity Solvents: Use freshly opened, high-purity, or peroxide-free solvents.
-
Degas Solutions: For sensitive experiments, degas your solvents and buffers by sparging with an inert gas like nitrogen or argon.
-
Work Under Inert Atmosphere: If your compound is particularly sensitive to oxidation, perform your experiments in a glove box or under a blanket of inert gas.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but its compatibility with your downstream application must be verified.
-
-
Photodegradation: The Sensitivity of the Dichlorophenyl Moiety
The "Why": Understanding the Mechanism
The 2,4-dichlorophenyl group contains carbon-chlorine bonds that can be cleaved upon absorption of UV light. This can initiate a radical chain reaction, leading to a variety of degradation products.[9] While specific photodegradation studies on this compound are not widely published, the known photosensitivity of related chlorinated aromatic compounds strongly suggests that this is a significant degradation pathway.
Start [label="Prepare Sample Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect [label="Wrap in Aluminum Foil\n(Dark Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Expose [label="Expose to Light Source\n(ICH Q1B Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Both Samples by\nStability-Indicating HPLC"]; Compare [label="Compare Chromatograms", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Photodegradation\nConfirmed"]; NoDegradation [label="No Significant\nPhotodegradation"];
Start -> Protect; Start -> Expose; Protect -> Analyze; Expose -> Analyze; Analyze -> Compare; Compare -> Degradation [label="Significant Differences"]; Compare -> NoDegradation [label="No Significant\nDifferences"]; }
Figure 3: Workflow for a Photostability Study.
Troubleshooting & Prevention
-
My compound's purity decreases when I work on the benchtop.
-
Solution: This is a classic sign of photodegradation. Implement the following light-protection measures:
-
Use Amber Glassware: Store stock solutions and prepare samples in amber glass vials or flasks.
-
Wrap in Foil: For clear glass containers, wrap them completely in aluminum foil.
-
Minimize Light Exposure: Work in a dimly lit area or under yellow light. Avoid direct sunlight and prolonged exposure to fluorescent lighting.
-
Conduct Photostability Studies: If you suspect photodegradation, perform a formal photostability study as outlined in the ICH Q1B guidelines.[3] A simplified workflow is shown in Figure 3.
-
-
Analytical Considerations: Developing a Stability-Indicating HPLC Method
A common pitfall in working with thiazolidine derivatives is the use of an inadequate analytical method that either fails to separate the parent compound from its degradants or, in some cases, causes on-column degradation.[2] A robust, stability-indicating HPLC method is essential for accurately monitoring the purity and stability of your compound.
Key Considerations for Method Development:
-
Column Choice: While C18 columns are widely used, consider a phenyl-hexyl or a polar-embedded phase column, which may offer different selectivity for the parent compound and its more polar degradation products.
-
Mobile Phase pH: Given the pH-dependent stability of the thiazolidine ring, carefully evaluate the pH of your mobile phase. A mobile phase buffered around neutral pH (e.g., with a phosphate buffer) is often a good starting point. Avoid highly acidic mobile phases (e.g., with 0.1% TFA) if you observe peak tailing or the appearance of new peaks during method development, as this may indicate on-column hydrolysis.
-
Temperature: Run the column at a controlled, moderate temperature (e.g., 25-30 °C) to minimize thermally-induced degradation.
-
Forced Degradation: To validate that your method is stability-indicating, you must perform a forced degradation study.[10][11] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, and light) and demonstrating that the resulting degradation products are well-separated from the parent peak.[12]
A detailed protocol for developing a stability-indicating HPLC method is provided in the section.
Storage and Handling Recommendations
Proper storage is the first line of defense against degradation.
Recommended Storage Conditions:
| Form | Temperature | Atmosphere | Light |
| Solid | -20°C or below | Inert gas (Argon or Nitrogen) | Protect from light (amber vial) |
| Solution | -20°C or below (in anhydrous, peroxide-free solvent) | Inert gas (Argon or Nitrogen) | Protect from light (amber vial) |
Handling Best Practices:
-
Always handle the solid compound in a dry, inert atmosphere (e.g., in a glove box) if possible.
-
Prepare solutions fresh for each experiment.
-
If you must store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
-
Use high-purity, anhydrous solvents for preparing stock solutions.
Experimental Protocols
Protocol 1: pH Stability Study
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer pH.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Quench and Analyze: Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase (if it is at a stable pH) and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH value to determine the degradation rate.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a few hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a few hours.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a few hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for several hours.
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.[3]
-
-
Method Development:
-
Analyze the undergraded compound and each of the forced degradation samples by HPLC.
-
Optimize the mobile phase composition (organic solvent, buffer, pH), column type, and temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation:
References
- Antonyuk, V. O., et al. (2021). Enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products. Biotechnologia Acta, 14(3), 33-43.
- Bustillo Trueba, P., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 77(4), 245-253.
- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2022). Molecules, 27(19), 6614.
- Forced Degradation Study as per ICH Guidelines: Wh
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.
- How to Approach a Forced Degrad
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
- Kamble, S. P., et al. (2016). Development and validation of stability-indicating HPLC method for simultaneous estimation of cefixime and linezolid. Pharmaceutical Methods, 7(1), 44-50.
- Long, N., et al. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 13(16), 1717-1748.
- Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224-227.
- Momin, M. Y., et al. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry, 41(1).
- Patel, K., et al. (2014). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Prota, G., et al. (1992). 2-Aryl-1,3-thiazolidines as masked sulfhydryl agents for inhibition of melanogenesis. Pigment Cell Research, 5(4), 225-231.
- Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. (2008). Organic Letters, 10(18), 4045-4048.
- SOP for force degrad
- Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review, 3(10), 46-57.
- Stolarczyk, M., et al. (2021). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 11(1), 1-11.
- Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018).
- Thiazolidinediones: Recent Development in Analytical Methodologies. (2023).
- Thiazolidines and their oxidation products as flavouring compounds. (2002). Flavour and Fragrance Journal, 17(5), 329-335.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Voigt, M., et al. (2018). Elimination of macrolides in water bodies using photochemical oxidation.
- Wang, S., et al. (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
- Wani, T. A., et al. (2021). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistrySelect, 6(46), 12797-12815.
- Wen, R., et al. (2018).
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- Observed degradation products of macrolides together with their... (n.d.).
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- Some representative chemical transformations of thiazolidine. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to the Antimicrobial Validation of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Introduction
To researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the validation of the antimicrobial activity of the novel compound, 2-(2,4-Dichlorophenyl)-1,3-thiazolidine. The thiazolidine nucleus is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimicrobial effects.[1][2] Notably, the presence of halogenated phenyl rings on the thiazolidine scaffold has been correlated with significant antimicrobial and antibiofilm properties in related compounds.[3][4] This guide offers a detailed, step-by-step methodology for a robust in vitro evaluation of this compound, comparing its efficacy against established antimicrobial agents. The protocols outlined herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.
Experimental Design Rationale
The validation of a novel antimicrobial agent requires a multi-faceted approach. This guide proposes a series of experiments designed to quantify the antimicrobial spectrum and potency of this compound. The selection of comparator drugs and microbial strains is critical for a meaningful evaluation.
Comparator Antimicrobial Agents:
A panel of well-characterized antimicrobial agents with diverse mechanisms of action should be included to benchmark the activity of the test compound. The following are recommended:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, a type II topoisomerase.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis.
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Microbial Strain Selection:
A representative panel of pathogenic bacteria and fungi should be selected to determine the antimicrobial spectrum of the test compound. This panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-negative bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungal strains:
-
Candida albicans (ATCC 10231)
-
Aspergillus niger (ATCC 16404)
-
Experimental Workflow
The following workflow provides a systematic approach to the antimicrobial validation of this compound.
Detailed Experimental Protocols
1. Preparation of Stock Solutions
-
Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Comparator Drugs: Prepare stock solutions of ciprofloxacin, ampicillin, vancomycin, and fluconazole in their respective recommended solvents at a concentration of 1 mg/mL.
-
Sterilization: Sterilize all stock solutions by filtration through a 0.22 µm syringe filter.
2. Microbial Culture and Media Preparation
-
Bacterial Strains: Culture bacterial strains in Mueller-Hinton Broth (MHB) at 37°C.
-
Fungal Strains: Culture Candida albicans in Sabouraud Dextrose Broth (SDB) at 30°C and Aspergillus niger on Sabouraud Dextrose Agar (SDA) at 25°C for 5-7 days to obtain spore suspensions.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ cells/mL for yeast.
3. Primary Screening: Disk Diffusion Assay
This qualitative assay provides an initial assessment of antimicrobial activity.
-
Plate Preparation: Spread the prepared microbial inoculum evenly onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the agar surface.
-
Compound Application: Pipette 10 µL of the stock solution of the test compound and comparator drugs onto separate disks. A disk with 10 µL of DMSO serves as a negative control.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
4. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and comparator drugs in the appropriate broth (MHB for bacteria, SDB for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the adjusted microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10⁵ to 2.5 x 10⁵ cells/mL for yeast.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing: From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
MBC/MFC Reading: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Comparative Data Summary
The results of the antimicrobial susceptibility testing should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Antimicrobial Activity of this compound
| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus (ATCC 29213) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | N/A |
| MRSA (clinical isolate) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | N/A |
| B. subtilis (ATCC 6633) | Data to be generated | Data to be generated | Data to be generated | Data to be generated | N/A |
| E. coli (ATCC 25922) | Data to be generated | Data to be generated | Data to be generated | N/A | N/A |
| P. aeruginosa (ATCC 27853) | Data to be generated | Data to be generated | Data to be generated | N/A | N/A |
| C. albicans (ATCC 10231) | Data to be generated | N/A | N/A | N/A | Data to be generated |
| A. niger (ATCC 16404) | Data to be generated | N/A | N/A | N/A | Data to be generated |
N/A: Not Applicable
Potential Mechanism of Action: A Hypothesis
While the precise mechanism of action for this compound remains to be elucidated, related thiazolidine derivatives have been shown to exert their antimicrobial effects through various pathways. For instance, some thiazolidin-4-one derivatives are known to inhibit bacterial cell wall synthesis or interfere with biofilm formation.[4] Others, particularly thiazolidine-2,4-diones, can act as agonists of peroxisome proliferator-activated receptors (PPARs), which can modulate inflammatory responses to infection.[5] The dichlorophenyl moiety may enhance lipophilicity, facilitating passage through microbial cell membranes. Further studies, such as enzyme inhibition assays or transcriptomic analysis, would be necessary to pinpoint the specific molecular targets of this compound.
Conclusion
This guide provides a robust framework for the comprehensive validation of the antimicrobial activity of this compound. By adhering to standardized protocols and including a panel of relevant comparator drugs and microbial strains, researchers can generate high-quality, reproducible data. The insights gained from such a study will be invaluable for the drug development community and will help to determine the potential of this and similar thiazolidine derivatives as novel antimicrobial agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Analogs as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Thiazolidine Scaffold
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the thiazolidine nucleus, particularly the potential for substitution at various positions, allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet underexplored, class of these compounds: 2-(2,4-Dichlorophenyl)-1,3-thiazolidine analogs. The presence of the 2,4-dichlorophenyl moiety is of particular interest, as halogenated aromatic rings are known to contribute to the bioactivity of many therapeutic agents.
While comprehensive structure-activity relationship (SAR) studies specifically on this compound analogs are not extensively available in peer-reviewed literature, this guide will synthesize data from structurally related thiazolidinone and thiazolidinedione derivatives to extrapolate and predict the SAR for this promising class of compounds. We will delve into the synthetic rationale, propose a series of analogs for comparative analysis, and outline the experimental protocols necessary for their evaluation.
Synthetic Strategy: A Versatile Approach to Analog Synthesis
The synthesis of this compound analogs can be efficiently achieved through a well-established cyclocondensation reaction. The general synthetic pathway involves the reaction of 2,4-dichlorobenzaldehyde with a primary amine to form a Schiff base (imine), which then undergoes cyclization with a thiol-containing compound, typically thioglycolic acid or its esters, to yield the desired thiazolidine ring.
Experimental Protocol: General Synthesis of N-substituted this compound Analogs
-
Schiff Base Formation:
-
To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired primary amine (1.0 eq).
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or under reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
-
Cyclocondensation to form the Thiazolidine Ring:
-
Dissolve the synthesized Schiff base (1.0 eq) in a suitable solvent like dry toluene or benzene.
-
Add thioglycolic acid (1.1 eq) to the solution.
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
This versatile protocol allows for the introduction of a wide variety of substituents at the N-3 position of the thiazolidine ring by simply changing the primary amine used in the initial step.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Based on the analysis of related thiazolidinone and thiazolidinedione compounds, we can infer the following SAR trends for the antimicrobial activity of this compound analogs. The following table presents a hypothetical series of analogs and their predicted antimicrobial activity based on established principles from the literature.
| Compound ID | R-group (at N-3 position) | Predicted Antimicrobial Activity | Rationale for Predicted Activity (with citations) |
| 1 | -H | Moderate | The unsubstituted amine may provide a baseline level of activity. |
| 2 | -CH₃ | Moderate | A small alkyl group may not significantly alter the electronic properties of the ring. |
| 3 | -C₆H₅ (Phenyl) | Moderate to Good | An aromatic ring at N-3 can enhance activity through additional binding interactions. |
| 4 | -C₆H₄-Cl (4-Chlorophenyl) | Good to Excellent | The presence of an electron-withdrawing chloro group on the N-phenyl ring is often associated with increased antimicrobial activity.[3] |
| 5 | -C₆H₄-NO₂ (4-Nitrophenyl) | Excellent | The strongly electron-withdrawing nitro group is expected to significantly enhance antimicrobial potency.[4] |
| 6 | -C₆H₄-OCH₃ (4-Methoxyphenyl) | Moderate | Electron-donating groups on the N-phenyl ring may lead to a slight decrease in activity compared to electron-withdrawing groups.[4] |
| 7 | -CH₂C₆H₅ (Benzyl) | Moderate to Good | The benzyl group can provide favorable hydrophobic interactions with the target site. |
Key SAR Insights:
-
Substitution at the N-3 Position: The nature of the substituent at the N-3 position of the thiazolidine ring is critical for antimicrobial activity. Aromatic or heteroaromatic rings at this position are generally preferred over aliphatic substituents.
-
Electronic Effects of N-Aryl Substituents: The electronic properties of the substituents on the N-aryl ring play a significant role. Electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups (NO₂), tend to enhance antimicrobial activity.[3][4] This is likely due to the modulation of the electronic density of the thiazolidine ring system, which may be crucial for interaction with the biological target.
-
Steric Factors: While electronic effects are important, steric hindrance can also influence activity. Bulky substituents on the N-aryl ring may be detrimental if they prevent the molecule from adopting the optimal conformation for binding to its target.
Experimental Workflow for Biological Evaluation
To validate the predicted SAR, a systematic biological evaluation of the synthesized analogs is essential. The following is a standard workflow for assessing the antimicrobial and antifungal activity of the synthesized compounds.
Caption: A typical experimental workflow for the synthesis, biological evaluation, and SAR analysis of novel chemical entities.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial/Fungal Inoculum:
-
Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Logical Framework for SAR Interpretation
Caption: A logical framework for interpreting SAR data to guide the optimization of lead compounds.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential structure-activity relationships of this compound analogs as antimicrobial agents. Based on the analysis of structurally related compounds, it is hypothesized that N-aryl substitution with electron-withdrawing groups will be a key determinant of antimicrobial potency.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of these analogs to validate these predictions. Further studies could also explore modifications at other positions of the thiazolidine ring and the dichlorophenyl moiety to develop a more comprehensive SAR. The identification of potent lead compounds from this class could pave the way for the development of novel and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.
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Singh, U. P., & Bhat, H. R. (2021). Thiazolidin-4-ones as a promising scaffold in the development of antibiofilm agents—A review. Molecules, 26(24), 7586. [Link]
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). An overview of the structure–activity relationship in novel antimicrobial thiazoles clubbed with various heterocycles (2017–2023). Pharmaceuticals, 7(7), 786-818. [Link]
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Patil, A. M., Sayare, A. S., Chitlange, S. S., Khadke, A. P., & Pokharkar, D. V. (2012). Synthesis and Biological Evaluation of Novel 2,4-Thiazolidinedione Derivatives as Antibacterial Agent. Asian Journal of Chemistry, 24(11), 5305-5308. [Link]
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Haroun, M., & El-Hashash, M. A. (2016). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono)-3-arylthiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 6(05), 007-017. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Molecules, 19(10), 15998-16013. [Link]
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Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2015). Synthesis and antimicrobial activity of a new series of thiazolidine-2,4-diones carboxamide and amino acid derivatives. Molecules, 20(8), 13693-13709. [Link]
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Pattan, S. R., & Kekare, P. (2014). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Journal of Chemical and Pharmaceutical Research, 6(2), 831-834. [Link]
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Sharma, S., & Kumar, A. (2022). Thiazolidin-2,4-dione scaffold: An insight into recent advances as antimicrobial, antioxidant, and hypoglycemic agents. Molecules, 27(20), 6835. [Link]
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Reddy, T. S., & Kumar, M. S. (2025). Design, synthesis and biological evaluation of thiazolidine-2,4-dione-biphenyl derivatives as anticancer agents. Letters in Drug Design & Discovery, 22(1), 1-10. [Link]
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A Researcher's Guide to Characterizing Novel Thiazolidine Compounds: Cross-Reactivity Studies of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine in Cellular Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of novel compounds. Using 2-(2,4-Dichlorophenyl)-1,3-thiazolidine as a case study, we will explore a tiered, data-driven approach to elucidate its mechanism of action and off-target effects. The thiazolidine scaffold is a privileged structure in medicinal chemistry, found in a range of approved drugs.[1][2][3][4][5][6] This structural alert suggests a potential for biological activity, which necessitates a thorough investigation of its cellular targets and potential for cross-reactivity.
The Keap1-Nrf2 Signaling Pathway: A Primary Hypothesis
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[7][8][9] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex.[7][10] Electrophiles and reactive oxygen species modify cysteine residues on Keap1, disrupting this interaction and allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the expression of cytoprotective genes.[7][9]
Given that many small molecule activators of the Nrf2 pathway are electrophilic in nature, and considering the structural motifs within this compound, our primary hypothesis is that this compound may act as a modulator of the Keap1-Nrf2 pathway.
Caption: The Keap1-Nrf2 signaling pathway.
Comparative Analysis of Nrf2 Modulators
To establish a framework for our investigation, we will compare our test compound to well-characterized modulators of the Nrf2 pathway.
| Compound | Class | Mechanism of Action | Known Cross-Reactivities/Side Effects |
| Bardoxolone methyl | Nrf2 Activator | Covalent modification of Keap1 cysteine residues, leading to Nrf2 stabilization.[11][12] | Terminated in Phase 3 trials for chronic kidney disease due to increased heart-related adverse events, including heart failure.[11][12] Has shown detrimental effects on endothelial bioenergetics in vitro.[13][14] |
| Omaveloxolone (Skyclarys™) | Nrf2 Activator | Similar to Bardoxolone methyl, it activates Nrf2. It is the first FDA-approved treatment for Friedreich's ataxia.[15][16][17][18][19] | |
| Trigonelline | Nrf2 Modulator | Has been shown to down-regulate Nrf2-dependent antioxidant enzymes in some cancer cell lines,[20] while in other contexts, it can activate Nrf2 signaling to protect against oxidative stress.[21] Also reported to have anti-inflammatory effects.[22] | Generally considered safe, found in coffee and fenugreek. It has shown various other biological activities, including effects on cell migration and inhibition of calcium oxalate crystallization.[20][23] |
| This compound | Test Compound | Hypothesized Nrf2 Modulator | To be determined |
A Tiered Experimental Approach to Characterization
A systematic, tiered approach is essential for efficiently characterizing a new chemical entity. This workflow minimizes resource expenditure by progressing from broad, high-throughput assays to more focused, mechanistic studies.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Primary Screening
Objective: To determine the cytotoxic profile and primary activity on the Nrf2-ARE pathway.
1. Cytotoxicity Assay (MTS)
-
Rationale: It is crucial to first establish a non-toxic concentration range for the test compound to ensure that any observed activity in subsequent assays is not a result of cell death.
-
Protocol:
-
Seed HepG2 cells (or another suitable cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.
-
Replace the medium in the cell plate with the compound dilutions and incubate for 24-48 hours. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
-
2. Nrf2-ARE Luciferase Reporter Assay
-
Rationale: This assay provides a quantitative measure of the activation of the Nrf2 transcriptional response element.
-
Protocol:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an ARE promoter.
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with non-toxic concentrations of this compound, a known Nrf2 activator (e.g., Bardoxolone methyl) as a positive control, and a vehicle control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to cell viability (determined in a parallel assay) and calculate the fold induction relative to the vehicle control.
-
Tier 2: On-Target Validation
Objective: To confirm that the observed ARE activation is due to the canonical Nrf2 pathway.
1. Nrf2 Nuclear Translocation by High-Content Imaging
-
Rationale: This assay visually confirms the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
-
Protocol:
-
Seed cells in a 96-well, optically clear bottom plate.
-
Treat with the test compound, positive control, and vehicle control for a predetermined time course (e.g., 1, 4, and 8 hours).
-
Fix and permeabilize the cells.
-
Stain with a primary antibody against Nrf2 and a fluorescently labeled secondary antibody. Co-stain with a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.
-
2. qRT-PCR for Nrf2 Target Genes
-
Rationale: To confirm that Nrf2 activation leads to the transcription of its downstream target genes.
-
Protocol:
-
Treat cells with the test compound for an appropriate time (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
-
Tier 3: Cross-Reactivity Profiling
Objective: To identify potential off-target interactions.
Given the thiazolidine core, it is prudent to assess for activity at nuclear receptors, particularly PPARγ, as thiazolidinediones are a well-known class of PPARγ agonists.[24][25] A broad screening approach is recommended.
-
Broad Kinase and GPCR Panels: Utilize commercially available services that screen the compound against a large panel of kinases and G-protein coupled receptors. This can uncover unexpected interactions.
-
Nuclear Receptor Panel: Screen against a panel of nuclear receptors, with a particular focus on PPARγ. This can be done using cell-based reporter assays or binding assays.
-
Cell-Based Phenotypic Assays: Employ high-content screening in various cell lines to identify unexpected phenotypic changes, such as alterations in cell morphology, organelle health, or other cellular processes.[26][27]
Interpreting the Data: A Decision Framework
The data generated from this tiered approach will provide a comprehensive profile of this compound.
Caption: Decision tree for interpreting cross-reactivity data.
Conclusion
The investigation of novel chemical entities like this compound requires a rigorous and systematic approach. By hypothesizing a primary mechanism of action based on structural alerts and employing a tiered experimental workflow, researchers can efficiently characterize its on-target activity and uncover potential cross-reactivities. This comprehensive profiling is essential for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.
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- NeurologyLive. (2023).
- National Ataxia Foundation. (2023).
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- Peerapen, P., et al. (2022). Trigonelline prevents kidney stone formation processes by inhibiting calcium oxalate crystallization, growth and crystal-cell adhesion, and downregulating crystal receptors. Biomedicine & Pharmacotherapy, 149, 112876.
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- Harvey, C. J., et al. (2015). Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways. Biochemical Society Transactions, 43(4), 621-626.
- Jiang, C., et al. (2025). Trigonelline Shields Chondrocytes from Oxidative Damage in Osteoarthritis through Activation of the Keap1/Nrf2/ARE Signaling Pathway. Applied Biochemistry and Biotechnology.
- Journal of Microbiology and Biotechnology. (2017).
- Cuadrado, A., et al. (2019). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology, 10, 1379.
- Wikipedia. Bardoxolone methyl.
- Wikipedia. Thiazolidinedione.
- Zoja, C., et al. (2020). Bardoxolone methyl: drug development for diabetic kidney disease. Clinical and Experimental Nephrology, 24(1), 1-8.
- Kaminskyy, D., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(11), 2919.
- Nguyen, T., et al. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 284(20), 13291-13295.
- Szczesny-Malysiak, E., et al. (2020). Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium. Oxidative Medicine and Cellular Longevity, 2020, 4678252.
- Szczesny-Malysiak, E., et al. (2020). Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium. Oxidative Medicine and Cellular Longevity, 2020, 4678252.
- Al-Obaidi, A. M. J., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Research Journal of Pharmacy and Technology, 13(2), 735-739.
- Kumar, R., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(3), e202400147.
- Kumar, G. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1645-1655.
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In Vivo Validation of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Derivatives: A Comparative Guide to Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents derived from the 2-(2,4-dichlorophenyl)-1,3-thiazolidine scaffold. We will explore the therapeutic promise of a hypothetical lead candidate, designated Compound X , and objectively compare its preclinical performance against a well-established alternative, Pioglitazone. This guide is designed to be a practical resource, grounded in scientific integrity and replete with detailed experimental protocols and comparative data to inform your drug discovery pipeline.
Introduction: The Therapeutic Promise of the Thiazolidine Scaffold
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of various compounds with diverse biological activities.[1][2] Notably, the thiazolidinedione (TZD) class of drugs, such as Pioglitazone and Rosiglitazone, have been cornerstone therapies for type 2 diabetes mellitus (T2DM).[2] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[3][4] Beyond their anti-diabetic effects, TZDs and their derivatives have demonstrated potential as anti-inflammatory, antioxidant, antimicrobial, and even anti-cancer agents.[3][5][6]
Our focus here is on a novel derivative of this compound, Compound X . The rationale for its development is to leverage the therapeutic benefits of the thiazolidine core while mitigating known side effects of existing TZDs, such as weight gain and potential cardiovascular risks. This guide will delineate a rigorous in vivo validation pathway to assess the therapeutic potential of Compound X, with a direct comparison to Pioglitazone.
Mechanistic Hypothesis: Beyond PPAR-γ Activation
While the foundational mechanism of TZDs is PPAR-γ agonism, our preclinical in vitro data suggests that Compound X may possess a multi-faceted mechanism of action. We hypothesize that Compound X not only modulates PPAR-γ activity but also exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS).[5] This dual action could offer a synergistic therapeutic effect, particularly in metabolic diseases where oxidative stress is a key pathological driver.
Caption: Hypothesized dual mechanism of Compound X.
Comparative In Vivo Validation Workflow
A robust in vivo validation is critical to de-risk the progression of a lead candidate to clinical development.[7] The following workflow provides a comprehensive approach to evaluating the efficacy and safety of Compound X in a relevant animal model, using Pioglitazone as a benchmark.
Caption: In Vivo Validation Workflow.
Experimental Protocols
For this comparative study, the db/db mouse model is recommended. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of T2DM in humans.
-
Group 1: Vehicle Control (db/db mice)
-
Group 2: Pioglitazone (30 mg/kg, oral gavage, daily)
-
Group 3: Compound X (Low Dose - 10 mg/kg, oral gavage, daily)
-
Group 4: Compound X (High Dose - 50 mg/kg, oral gavage, daily)
-
Group 5: Non-diabetic Control (wild-type mice)
-
Glucose Homeostasis:
-
Procedure: Fasting blood glucose levels will be measured weekly from tail vein blood using a glucometer. An oral glucose tolerance test (OGTT) will be performed at the end of the study.
-
Rationale: To assess the primary anti-diabetic efficacy of the compounds.
-
-
Lipid Profile:
-
Procedure: Serum levels of triglycerides, total cholesterol, HDL, and LDL will be measured at the end of the study.
-
Rationale: To evaluate the impact on dyslipidemia, a common comorbidity of T2DM.
-
-
Oxidative Stress Markers:
-
Procedure: Levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) will be measured in liver tissue homogenates.
-
Rationale: To test the hypothesis that Compound X has antioxidant effects.
-
-
Body Weight and Food/Water Intake:
-
Procedure: Monitored daily.
-
Rationale: To assess for potential side effects such as weight gain, a known issue with some TZDs.[4]
-
-
Liver and Kidney Function Tests:
-
Procedure: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine will be measured.
-
Rationale: To monitor for potential hepatotoxicity and nephrotoxicity.[8]
-
-
Histopathology:
-
Procedure: Liver, kidney, and heart tissues will be collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) for microscopic examination.
-
Rationale: To identify any pathological changes in key organs.
-
Comparative Performance Data
The following tables present hypothetical but plausible data from our comparative in vivo study.
Table 1: Efficacy Parameters
| Parameter | Vehicle Control | Pioglitazone (30 mg/kg) | Compound X (10 mg/kg) | Compound X (50 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 150 ± 15 | 200 ± 20 | 140 ± 12 |
| Serum Triglycerides (mg/dL) | 250 ± 20 | 130 ± 10 | 180 ± 15 | 125 ± 10 |
| Liver MDA (nmol/mg protein) | 10.5 ± 1.2 | 7.8 ± 0.8 | 8.5 ± 0.9 | 6.5 ± 0.7 |
| Liver SOD (U/mg protein) | 25 ± 3 | 40 ± 4 | 35 ± 3 | 45 ± 5 |
*p < 0.05 compared to Vehicle Control
Table 2: Safety and Toxicology Parameters
| Parameter | Vehicle Control | Pioglitazone (30 mg/kg) | Compound X (10 mg/kg) | Compound X (50 mg/kg) |
| Body Weight Gain (%) | 15 ± 2 | 25 ± 3* | 12 ± 1.5 | 14 ± 1.8 |
| Serum ALT (U/L) | 80 ± 10 | 75 ± 8 | 85 ± 12 | 90 ± 11 |
| Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.85 ± 0.1 | 0.78 ± 0.09 | 0.82 ± 0.1 |
*p < 0.05 compared to Vehicle Control
Interpretation and Future Directions
The hypothetical data suggests that Compound X demonstrates dose-dependent efficacy in improving glycemic control and lipid profiles, comparable to Pioglitazone at the higher dose. Crucially, Compound X appears to have a superior safety profile, with no significant increase in body weight gain, a notable advantage over Pioglitazone. The significant reduction in MDA and increase in SOD activity support the hypothesis of an antioxidant mechanism of action.
These promising in vivo findings warrant further investigation. The next logical steps in the preclinical development of Compound X would include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic toxicology studies: To assess the long-term safety of Compound X.
-
Mechanism of action studies: To further elucidate the molecular targets and signaling pathways modulated by Compound X beyond PPAR-γ.
Conclusion
The in vivo validation of novel therapeutic candidates derived from the this compound scaffold holds significant promise for the development of next-generation metabolic disease therapies. As demonstrated with our hypothetical Compound X , a systematic and comparative approach is essential to not only establish efficacy but also to identify a superior safety profile compared to existing treatments. This guide provides a robust framework for researchers to confidently advance their lead compounds through the preclinical pipeline.
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health. [Link]
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Benchmarking 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Against a Panel of Bacterial Strains: A Comparative Guide
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse chemical scaffolds is paramount. Among these, thiazolidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2] This guide provides a comprehensive framework for benchmarking the antibacterial efficacy of a specific thiazolidine derivative, 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, against a panel of clinically relevant bacterial strains.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, complete with detailed experimental protocols and illustrative data, to guide the evaluation of this and similar compounds. The methodologies described herein are rooted in established standards, ensuring scientific rigor and reproducibility.
Introduction to this compound and the Rationale for Evaluation
The thiazolidine ring is a privileged structure in medicinal chemistry, known to be a core component of various bioactive molecules.[3][4] The subject of this guide, this compound, is a synthetic compound featuring this heterocyclic core. The presence of a dichlorophenyl moiety is significant, as halogenated aromatic substituents have been shown to enhance the antimicrobial activity of various compounds.[5][6]
The rationale for evaluating this specific compound stems from the urgent need for new antibacterial agents with novel mechanisms of action to overcome existing resistance patterns. Thiazolidinediones, a related class of compounds, are known to act by activating peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic pathways.[7][8][9] While the precise antibacterial mechanism of this compound is yet to be fully elucidated, its structural similarity to other bioactive thiazolidines warrants a thorough investigation of its potential as an antibacterial agent.
Selection of a Clinically Relevant Bacterial Panel
The choice of bacterial strains for antimicrobial susceptibility testing is critical for assessing the potential clinical utility of a novel compound. The panel should include representatives of Gram-positive and Gram-negative bacteria, as well as strains with known resistance profiles. The following panel is proposed for a comprehensive evaluation of this compound:
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin and soft tissue infections, as well as more severe invasive diseases. This strain is a standard quality control strain for susceptibility testing.[10]
-
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300): A multidrug-resistant strain that poses a significant therapeutic challenge.[11]
-
Enterococcus faecalis (ATCC 29212): A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance to multiple antibiotics.[10]
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis. This is a standard quality control strain.[10]
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen notorious for its intrinsic resistance to many antibiotics and its ability to form biofilms.[11][12]
-
Klebsiella pneumoniae (ATCC 700603): A significant cause of pneumonia, bloodstream infections, and meningitis, often exhibiting multidrug resistance.[10]
Comparative Benchmarking: Experimental Design and Protocols
To objectively assess the antibacterial performance of this compound, a direct comparison with established antibiotics is essential. For this purpose, Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a glycopeptide antibiotic primarily effective against Gram-positive bacteria) will be used as reference compounds.
The primary metrics for comparison will be the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[13][14][15]
Experimental Workflow: MIC and MBC Determination
The following diagram illustrates the workflow for determining the MIC and MBC values.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound, Ciprofloxacin, and Vancomycin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[19][20][21]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[22]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]
Detailed Protocol: MBC Determination
The MBC is determined as a subsequent step to the MIC assay.[13][23]
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), pipette a small aliquot (e.g., 10 µL) and spread it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[14][15]
Illustrative Comparative Performance Data
The following table summarizes hypothetical but plausible MIC and MBC data for this compound against the selected bacterial panel, in comparison to Ciprofloxacin and Vancomycin. This data is for illustrative purposes to demonstrate how the results of such a benchmarking study would be presented.
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus (ATCC 29213) | This compound | 8 | 16 | 2 |
| Ciprofloxacin | 0.5 | 1 | 2 | |
| Vancomycin | 1 | 2 | 2 | |
| MRSA (ATCC 43300) | This compound | 16 | 32 | 2 |
| Ciprofloxacin | >128 | >128 | - | |
| Vancomycin | 1 | 4 | 4 | |
| E. faecalis (ATCC 29212) | This compound | 32 | 64 | 2 |
| Ciprofloxacin | 1 | 4 | 4 | |
| Vancomycin | 2 | >128 | >64 | |
| E. coli (ATCC 25922) | This compound | 16 | 32 | 2 |
| Ciprofloxacin | 0.015 | 0.03 | 2 | |
| Vancomycin | >256 | >256 | - | |
| P. aeruginosa (ATCC 27853) | This compound | 64 | 128 | 2 |
| Ciprofloxacin | 0.25 | 0.5 | 2 | |
| Vancomycin | >256 | >256 | - | |
| K. pneumoniae (ATCC 700603) | This compound | 32 | 64 | 2 |
| Ciprofloxacin | 0.03 | 0.06 | 2 | |
| Vancomycin | >256 | >256 | - |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[14] Based on this illustrative data, this compound exhibits bactericidal activity against the tested strains.
Proposed Mechanism of Action
While the exact molecular target of this compound in bacteria is yet to be definitively identified, the antibacterial activity of related thiazolidinone derivatives has been linked to the inhibition of essential bacterial enzymes. For instance, some studies suggest that these compounds may interfere with bacterial cell wall synthesis by inhibiting enzymes like MurB, which is involved in peptidoglycan biosynthesis.[2] Another potential mechanism could involve the disruption of bacterial biofilm formation, as has been observed with other thiazolidinone derivatives.[3][24]
The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound.
Caption: Proposed mechanism of antibacterial action.
Further studies, such as enzyme inhibition assays and transcriptomic analyses, are required to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the antibacterial activity of this compound. By employing standardized methodologies and comparing its performance against clinically relevant bacterial strains and established antibiotics, researchers can gain valuable insights into its potential as a novel therapeutic agent.
The illustrative data presented suggests that this compound may possess broad-spectrum bactericidal activity. Future research should focus on:
-
Validating the antibacterial activity through rigorous experimental testing as outlined in this guide.
-
Elucidating the precise mechanism of action to understand its molecular targets and potential for resistance development.
-
Evaluating its efficacy in more complex models , such as biofilm assays and in vivo infection models.
-
Assessing its safety and toxicological profile to determine its therapeutic index.
The systematic evaluation of novel compounds like this compound is a critical step in the ongoing battle against antimicrobial resistance. This guide provides a robust framework to support these vital research and development efforts.
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A Head-to-Head Comparison of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine and Structurally Related Scaffolds in Drug Discovery
Abstract
The thiazolidine ring system is a cornerstone scaffold in medicinal chemistry, celebrated for its structural versatility and broad spectrum of biological activities.[1] This guide provides a detailed comparative analysis of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine and its structurally similar, yet functionally distinct, oxidized counterparts: thiazolidin-4-ones and thiazolidine-2,4-diones. We delve into the nuanced structure-activity relationships (SAR), compare their performance across key biological assays—specifically antimicrobial and cytotoxic evaluations—and provide detailed, field-proven experimental protocols for their synthesis and screening. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical molecular modifications that dictate the therapeutic potential and liability of this privileged heterocyclic family.
Introduction: The Thiazolidine Core and Its Significance
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the thiazolidine motif, a five-membered ring containing both sulfur and nitrogen, is a particularly prominent member.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic activities.[3][4][5] The power of this scaffold lies in its susceptibility to chemical modification at multiple positions (typically C2, N3, and C5), allowing for the fine-tuning of its physicochemical and biological properties.
This guide focuses on a specific derivative, This compound , and compares it against two closely related and widely studied scaffolds:
-
Thiazolidin-4-ones (Thiazolidinones): Featuring a carbonyl group at the C4 position.
-
Thiazolidine-2,4-diones (TZDs): Containing carbonyl groups at both C2 and C4 positions.
The introduction of the 2,4-dichlorophenyl group is a common strategy in medicinal chemistry to enhance lipophilicity and introduce specific electronic and steric properties that can improve target engagement.[6] Understanding how the oxidation state of the core thiazolidine ring, in combination with this substitution, impacts biological outcomes is critical for rational drug design.
Part 1: Physicochemical Properties and Structure-Activity Relationships (SAR)
The fundamental difference between the three scaffolds lies in the oxidation state of the thiazolidine ring. These structural changes have profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn govern its interaction with biological targets.
-
2-Aryl-1,3-Thiazolidine: This is the most reduced form. The nitrogen atom is a secondary amine, acting as a hydrogen bond donor, while the sulfur is a thioether. Its relative flexibility and basic nitrogen center define its interaction profile.
-
2-Aryl-1,3-Thiazolidin-4-one: The introduction of a carbonyl group at C4 creates an amide-like structure. This addition increases polarity, introduces a hydrogen bond acceptor (the carbonyl oxygen), and slightly alters the ring conformation. The N3 proton becomes more acidic compared to the simple thiazolidine. A wide array of substitutions at the N3 position are possible, significantly impacting the molecule's properties and biological activity.[6]
-
5-Arylidene-Thiazolidine-2,4-dione (TZD): With two carbonyl groups, this scaffold is part of an imide functional group. The N-H proton is significantly more acidic, and the molecule possesses two strong hydrogen bond acceptors. TZDs, such as the antidiabetic drug Pioglitazone, are well-known for this scaffold.[7] However, the TZD ring itself has been implicated in hepatotoxicity in some cases, making a comparative assessment of its cytotoxicity essential.[8][9]
The 2,4-dichlorophenyl moiety at the C2 position is a key driver of activity. Halogen atoms, particularly chlorine, can participate in halogen bonding and increase the compound's lipophilicity, enhancing membrane permeability and potentially strengthening binding to hydrophobic pockets in target proteins.[10]
Part 2: Comparative Biological Activity
To provide a clear head-to-head comparison, we have synthesized data from multiple studies on the antimicrobial and cytotoxic profiles of these scaffolds.
Antimicrobial & Antifungal Activity
Thiazolidine derivatives are widely recognized for their potent antimicrobial and antifungal activities.[3][4] The mechanism often involves the inhibition of essential bacterial enzymes.[3][11] The data below summarizes the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates higher potency.
Table 1: Comparative Antimicrobial/Antifungal Activity (MIC in µg/mL)
| Compound Scaffold | Representative Derivative | Gram-Positive (e.g., S. aureus) | Gram-Negative (e.g., E. coli) | Fungal (e.g., C. albicans) | Reference(s) |
|---|---|---|---|---|---|
| Thiazolidin-4-one | 2,3-diaryl-thiazolidin-4-ones | 8 - 60 | 8 - 60 | > Ketoconazole/Bifonazole | [3] |
| Thiazolidin-4-one | 2-(adamantan-1-yl)-3-(thiazol-2-yl) | 1.56 - 6.25 | 3.12 - 12.5 | 0.78 - 3.12 | [11] |
| Thiazolidine-2,4-dione | 5-Arylidene derivatives | 2 - 16 | > 128 | 64 - 128 | [4] |
| Thiazolidine-2,4-dione | 5-(3,4-dichlorobenzylidene) | 1 - 32 | - | - | [12] |
| Thiazolidine-2,4-dione | N-substituted derivatives | 6.25 - 25 | 12.5 - 50 | 6.25 |[13] |
Expertise & Experience: The data consistently shows that thiazolidin-4-one derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds surpassing the efficacy of reference drugs like ampicillin.[3][11] Thiazolidine-2,4-diones, while potent, can show a more limited spectrum, often demonstrating stronger activity against Gram-positive bacteria.[4] The substitution at the N3 and C5 positions is critical for tuning this activity. For instance, incorporating another bioactive moiety like adamantane can significantly boost potency.[11]
Cytotoxicity and Anticancer Potential
While biological activity is desired, selectivity is paramount. A compound that kills microbes but is also highly toxic to human cells has limited therapeutic value. The cytotoxicity of these scaffolds is a critical differentiator.
Table 2: Comparative In Vitro Cytotoxicity Data
| Compound Scaffold | Representative Derivative | Cell Line | Assay | Endpoint (IC50 / LC50) | Reference(s) |
|---|---|---|---|---|---|
| Thiazolidin-4-one | 2,3-diaryl-thiazolidin-4-ones | MRC-5 (Normal) | - | Not Toxic | [3] |
| Thiazolidin-4-one | 2-(hydrazono)thiazolidin-4-ones | MCF-7 (Cancer) | - | >200 µM (Low Toxicity) | [14] |
| Thiazolidine-2,4-dione | 3-(3,5-dichlorophenyl)-TZD | HepG2 (Cancer) | MTS | ~233 µM | [8][9] |
| Thiazolidine-2,4-dione | Troglitazone (Drug) | HepG2 (Cancer) | MTS | Highly Cytotoxic | [8][9] |
| Oxazolidinedione (Comparator) | 3-(3,5-dichlorophenyl)-oxazolidinedione | HepG2 (Cancer) | MTS | Not Cytotoxic | [8][9] |
| Thiazolidinone Hybrid | TZD-7 | HFF-1 (Normal) | MTS | Minimal Effect | [15] |
| Thiazolidinone Hybrid | TZD-7 | HepG2 & A549 (Cancer) | MTS | Strong, Selective Cytotoxicity |[15] |
Trustworthiness & Causality: The data strongly suggests that the thiazolidine-2,4-dione (TZD) ring itself may be a key determinant of cytotoxicity .[8][9] Studies comparing TZD derivatives to their oxazolidinedione or succinimide analogues (where the sulfur is replaced by oxygen or carbon) showed a marked decrease in cytotoxicity for the non-sulfur compounds, implicating the TZD moiety in off-target effects.[8][9] In contrast, several thiazolidin-4-one series have been identified that show potent antimicrobial or anticancer activity with low toxicity against normal human cell lines, indicating a more favorable therapeutic window.[3][14][15] This is a critical insight for drug development professionals: while TZDs can be highly active, the risk of inherent cytotoxicity must be carefully managed, whereas thiazolidin-4-ones may offer a more selective starting point.
Part 3: Experimental Protocols for Evaluation
To ensure reproducibility and provide a practical framework for researchers, we outline the standard, self-validating protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones
This protocol describes a common one-pot cyclocondensation reaction, a robust and efficient method for generating a library of thiazolidin-4-one derivatives for screening.[16]
Step-by-Step Methodology:
-
Schiff Base Formation: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of the substituted aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde) and a primary aromatic amine in a suitable solvent (e.g., 50 mL of toluene).
-
Cyclization: To this solution, add thioglycolic acid (10 mmol) and a catalytic amount of anhydrous zinc chloride.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the contents slowly into a beaker of crushed ice with stirring. The solid product will precipitate out.
-
Purification: Filter the crude solid, wash with cold water, and dry. Purify the product by recrystallization from an appropriate solvent like ethanol to yield the pure 2,3-disubstituted 1,3-thiazolidin-4-one.[16]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[17][18][19] The protocol is designed to be high-throughput and quantitative.
Step-by-Step Methodology:
-
Prepare Inoculum: From a fresh agar plate (18-24 hours culture), suspend 3-5 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[19] This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.[20]
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate. Discard the final 100 µL from the last column.
-
Inoculation: Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[18]
Protocol 3: In Vitro Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cells (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a 100% viability control.
-
Incubation: Incubate the cells with the compounds for a desired time period (e.g., 24 or 48 hours).[15]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
Conclusion
The head-to-head comparison of this compound and its oxidized analogues reveals a clear divergence in their biological profiles.
-
Thiazolidin-4-ones emerge as a highly versatile and promising scaffold, often demonstrating broad-spectrum antimicrobial activity with a favorable cytotoxicity profile, making them attractive candidates for further development as anti-infective or anticancer agents.[3][14]
-
Thiazolidine-2,4-diones (TZDs) , while possessing potent biological activity, carry a higher intrinsic risk of cytotoxicity, likely linked to the reactivity of the TZD ring itself.[8][9] This necessitates careful counter-screening and structural modification to mitigate off-target toxicity if they are to be pursued.
-
The parent 1,3-thiazolidine scaffold, being more flexible and basic, offers a different set of physicochemical properties that may be advantageous for targeting specific enzyme classes not effectively inhibited by the more rigid, oxidized analogues.
Ultimately, the choice of scaffold is not arbitrary; it is a critical design decision. The causality is clear: the oxidation state of the thiazolidine ring directly influences its electronic properties, hydrogen bonding potential, and metabolic stability, which collectively dictate its biological activity and safety profile. This guide provides the foundational data and protocols to empower researchers to make informed decisions in the rational design of next-generation therapeutics based on this privileged heterocyclic system.
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Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Retrieved January 17, 2026, from [Link]
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Confirming the Mechanism of Action of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored, thiazolidine derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties. This guide provides a comprehensive framework for elucidating the mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine derivatives, comparing their potential antifungal and antibacterial activities with established agents, and offering detailed experimental protocols to facilitate further research.
Introduction to this compound Derivatives
The 1,3-thiazolidine scaffold is a versatile pharmacophore present in various biologically active compounds. The 2-(2,4-Dichlorophenyl) substitution, in particular, has been explored for its potential to confer potent antimicrobial properties. While the broader class of thiazolidinones has been investigated for diverse therapeutic applications, the specific mechanism by which 2-aryl-1,3-thiazolidines exert their antimicrobial effects remains an active area of investigation. This guide will focus on the potential antifungal and antibacterial mechanisms, drawing parallels from related thiazolidine structures and outlining the necessary experimental workflows for confirmation.
Postulated Mechanisms of Antimicrobial Action
Based on studies of structurally related thiazolidine and thiazolidinone derivatives, several key cellular pathways are potential targets for this compound derivatives.
Antifungal Mechanisms
The fungal cell wall and cell membrane are primary targets for many antifungal drugs. The unique composition of these structures, particularly the presence of chitin, β-glucan, and ergosterol, offers selective targets not present in mammalian cells.
-
Inhibition of Cell Wall Synthesis: The fungal cell wall is a dynamic structure essential for maintaining cell integrity and viability. Key enzymes involved in its synthesis, such as chitin synthase and β-(1,3)-glucan synthase, are attractive targets for antifungal agents. Some thiazolidine derivatives have been suggested to interfere with cell wall integrity[1].
-
Disruption of Cell Membrane Function: The fungal cell membrane's fluidity and function are critically dependent on ergosterol. Inhibition of the ergosterol biosynthesis pathway is a well-established mechanism for azole antifungals[2]. Thiazolidine derivatives may also disrupt membrane integrity by interfering with this pathway or by other means.
-
Interference with Essential Cellular Processes: Other potential mechanisms include the inhibition of crucial enzymes involved in metabolic pathways or interference with nutrient uptake, such as glucose transport[1][3].
Antibacterial Mechanisms
Bacterial cell wall synthesis is a common target for antibiotics. For instance, penicillin, which contains a thiazolidine ring, inhibits peptidoglycan synthesis[4]. Other potential bacterial targets for thiazolidine derivatives include essential enzymes like DNA gyrase or dihydrofolate reductase.
Comparative Analysis of Antimicrobial Performance
To contextualize the potential efficacy of this compound derivatives, it is essential to compare their activity with established antimicrobial agents. The following tables provide a comparative framework using minimum inhibitory concentration (MIC) data for related thiazolidinone compounds and standard antifungal/antibacterial drugs. It is crucial to note that the data for thiazolidinone derivatives are illustrative and may not be directly representative of this compound derivatives, for which specific data is not yet widely available.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Putative Mechanism of Action | Reference |
| Thiazolidinone Derivative 1 | 4–8 | 16 | Fungal Carbonic Anhydrase Inhibition | [4] |
| Thiazolidinone Derivative 2 | 8 | 32 | Fungal Carbonic Anhydrase Inhibition | [4] |
| Fluconazole | 0.25–2 | >64 | Ergosterol Biosynthesis Inhibition | [5] |
| Amphotericin B | 0.25–1 | 0.5–2 | Binds to Ergosterol, Disrupts Membrane | [2] |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Putative Mechanism of Action | Reference |
| Halogenated Thiazolidinone 1 | 8 | >64 | Unknown | [6] |
| Halogenated Thiazolidinone 2 | 16 | 16 | Unknown | [6] |
| Ciprofloxacin | 0.25–1 | 0.015–0.125 | DNA Gyrase Inhibition | [7] |
| Penicillin-G | 0.015–0.125 | >128 | Peptidoglycan Synthesis Inhibition | [8] |
Experimental Workflows for Mechanism of Action Confirmation
To definitively determine the mechanism of action of this compound derivatives, a series of targeted experiments are required. The following protocols provide a step-by-step guide for key assays.
Antifungal Mechanism of Action Workflow
The following diagram illustrates a logical workflow to investigate the potential antifungal mechanism of action.
Caption: Workflow for Antifungal Mechanism of Action Studies.
Experimental Protocols
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against fungal strains.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum (e.g., Candida albicans), adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Test compound stock solution in DMSO.
-
Positive control (e.g., Fluconazole).
-
Negative control (medium with DMSO).
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, which can be assessed visually or by reading the absorbance at 600 nm.[9]
This assay determines if the test compound inhibits ergosterol biosynthesis in fungal cells.
Materials:
-
Fungal culture (Candida albicans).
-
Test compound.
-
25% Alcoholic potassium hydroxide (KOH).
-
n-Heptane.
-
Sterile distilled water.
-
UV-Vis spectrophotometer.
Procedure:
-
Grow fungal cultures in the presence of sub-MIC concentrations of the test compound for 16-24 hours.
-
Harvest the cells by centrifugation and wash with sterile distilled water.
-
To the cell pellet, add 25% alcoholic KOH and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
After cooling, add sterile distilled water and n-heptane to extract the non-saponifiable lipids (sterols).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper n-heptane layer to a new tube.
-
Scan the absorbance of the heptane layer from 240 to 300 nm.
-
The presence of ergosterol and its precursor 24(28)-dehydroergosterol will result in a characteristic four-peaked curve. A reduction in the height of these peaks in treated cells compared to untreated controls indicates inhibition of ergosterol biosynthesis[6].
This assay measures the in vitro activity of chitin synthase and its inhibition by the test compound.
Materials:
-
Fungal cell lysate containing chitin synthase.
-
UDP-N-acetylglucosamine (substrate).
-
Test compound.
-
Microtiter plates coated with wheat germ agglutinin (WGA).
-
WGA conjugated to horseradish peroxidase (WGA-HRP).
-
Peroxidase substrate (e.g., TMB).
Procedure:
-
In WGA-coated microtiter plate wells, add the fungal cell lysate, the test compound at various concentrations, and the reaction mixture containing the substrate.
-
Incubate the plate to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated wells.
-
Wash the wells to remove unbound reagents.
-
Add WGA-HRP and incubate. The WGA-HRP will bind to the captured chitin.
-
Wash the wells and add the peroxidase substrate.
-
Measure the absorbance to quantify the amount of chitin produced.
-
Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value[10][11].
This assay assesses the inhibition of β-(1,3)-glucan synthase activity.
Materials:
-
Fungal membrane preparation containing β-(1,3)-glucan synthase.
-
UDP-D-[14C]glucose (radiolabeled substrate).
-
Test compound.
-
Trichloroacetic acid (TCA).
-
Glass microfiber filters.
-
Scintillation counter.
Procedure:
-
Combine the fungal membrane preparation, test compound, and reaction buffer in a microfuge tube.
-
Initiate the reaction by adding the radiolabeled substrate, UDP-D-[14C]glucose.
-
Incubate the reaction mixture to allow for the synthesis of β-(1,3)-glucan.
-
Stop the reaction by adding cold TCA.
-
Filter the mixture through glass microfiber filters to capture the insoluble radiolabeled glucan.
-
Wash the filters to remove unincorporated substrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
A decrease in radioactivity in the presence of the test compound indicates inhibition of β-(1,3)-glucan synthase[12][13].
Conclusion
The this compound scaffold holds promise for the development of novel antimicrobial agents. While definitive mechanistic data for this specific class of compounds is still emerging, the broader family of thiazolidine derivatives suggests that the fungal cell wall and cell membrane are plausible targets. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically investigate and confirm the mechanism of action of these promising derivatives. By comparing their performance against established antimicrobial agents, a clearer understanding of their therapeutic potential can be achieved, paving the way for the development of new strategies to combat infectious diseases.
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A Comparative Guide to Evaluating the Microbial Selectivity of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine
Introduction: The Imperative for Selectivity in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Specifically, the compound 2-(2,4-Dichlorophenyl)-1,3-thiazolidine (herein referred to as Cpd-TZD) is a subject of increasing interest due to its structural motifs, which are often associated with potent biological activity.[3][4]
However, raw potency is a double-edged sword. An effective antimicrobial agent must not only eliminate pathogenic microbes but also exhibit high selectivity, minimizing off-target effects on host cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the microbial selectivity of Cpd-TZD. We will compare its performance against representative Gram-positive and Gram-negative bacteria and assess its cytotoxicity against a standard mammalian cell line. The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Principle of Selectivity Evaluation
The core of this evaluation lies in determining the Selectivity Index (SI) . The SI is a critical quantitative measure that compares the cytotoxicity of a compound against mammalian cells to its antimicrobial activity against target pathogens.[5][6] It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the Minimum Inhibitory Concentration (MIC).[5]
SI = CC50 / MIC
A higher SI value indicates greater selectivity, signifying that the compound is more toxic to the microbial target than to the host cells, which is a primary goal in developing a safe and effective therapeutic agent.[7][8] An SI greater than 10 is often considered a favorable benchmark for further preclinical development.[5] This guide will detail the experimental workflows required to derive the MIC and CC50 values for Cpd-TZD.
Caption: Figure 1: High-level experimental workflow.
Part 1: Determination of Antimicrobial Activity
To establish the antimicrobial profile of Cpd-TZD, we will determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[9][10]
Target Organisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin, respiratory, and bloodstream infections.
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) - A versatile pathogen responsible for gastrointestinal and urinary tract infections.
-
Comparative Control: Ciprofloxacin - A well-characterized broad-spectrum antibiotic.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12] The broth microdilution method is a cost-effective and high-throughput technique for determining MIC values.[13]
Principle of the Assay: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] Following incubation, bacterial growth is assessed visually or spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Cpd-TZD Stock: Prepare a 10 mg/mL stock solution of Cpd-TZD in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced toxicity.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Plate Preparation (96-well, U-bottom):
-
Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of Cpd-TZD at twice the highest desired starting concentration (e.g., 256 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Cpd-TZD at which there is no visible growth (i.e., no turbidity) in the well.[14] This can be confirmed by adding an indicator dye like resazurin or by reading the optical density at 600 nm.
Part 2: Determination of Host Cell Cytotoxicity
Evaluating the effect of Cpd-TZD on mammalian cells is crucial for determining its selectivity. We will use a standard human cell line and a colorimetric assay to measure cell viability.
Cell Line:
-
Human Embryonic Kidney 293 (HEK293) cells: A robust and widely used cell line for general cytotoxicity screening.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for assessing metabolic activity, which serves as an indicator of cell viability.[15][16] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of Cpd-TZD in culture medium, similar to the MIC assay, at concentrations ranging from, for example, 500 µg/mL down to ~1 µg/mL.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Cpd-TZD.
-
Include wells with medium only (no cells, background control) and cells with medium containing 1% DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Calculating CC50:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Caption: Figure 2: Conceptual diagram of selectivity.
Part 3: Data Interpretation and Comparative Analysis
The data generated from the MIC and MTT assays allow for a direct comparison of Cpd-TZD's efficacy and safety profile against a known standard.
Hypothetical Experimental Data
The following table presents a hypothetical but realistic dataset for Cpd-TZD compared to Ciprofloxacin.
| Compound | Target Organism/Cell Line | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (CC50/MIC) |
| Cpd-TZD | S. aureus (Gram-positive) | 8 | >200 | >25 |
| E. coli (Gram-negative) | 128 | >200 | >1.56 | |
| HEK293 Cells | - | >200 | - | |
| Ciprofloxacin | S. aureus (Gram-positive) | 1 | >100 | >100 |
| E. coli (Gram-negative) | 0.125 | >100 | >800 | |
| HEK293 Cells | - | >100 | - |
Analysis and Interpretation
-
Cpd-TZD Performance: Based on this hypothetical data, Cpd-TZD exhibits promising selective activity against the Gram-positive bacterium S. aureus, with an MIC of 8 µg/mL and a selectivity index greater than 25.[17] This suggests that concentrations effective against S. aureus are well below those that cause significant toxicity to mammalian cells. However, its activity against the Gram-negative E. coli is significantly weaker (MIC = 128 µg/mL), resulting in a poor selectivity index. This profile suggests Cpd-TZD may be a candidate for development as a narrow-spectrum agent targeting Gram-positive pathogens.
-
Comparative Benchmark (Ciprofloxacin): As expected, Ciprofloxacin shows potent, broad-spectrum activity with very low MIC values for both bacterial types and an excellent selectivity index. This highlights the high bar that new antimicrobial candidates must clear.
Advanced Characterization: Time-Kill Kinetic Assay
For promising candidates like Cpd-TZD against S. aureus, a time-kill assay can provide deeper insights into its pharmacodynamics, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[18]
Principle of the Assay: A standardized bacterial inoculum is exposed to the compound at various multiples of its MIC over a 24-hour period.[19][20] At specific time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).[19][21]
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18] This data is invaluable for predicting in vivo efficacy and optimizing dosing regimens.
Conclusion and Future Directions
This guide outlines a robust, multi-step process for evaluating the microbial selectivity of this compound. The systematic determination of MIC and CC50 values, followed by the calculation of the Selectivity Index, provides a clear, quantitative measure of a compound's therapeutic potential.
Our hypothetical analysis suggests that Cpd-TZD demonstrates promising selectivity for Gram-positive bacteria. This warrants further investigation, including:
-
Time-kill assays to confirm bactericidal vs. bacteriostatic mechanisms.[22]
-
Screening against a broader panel of Gram-positive species, including resistant strains like MRSA.
-
Mechanism of action studies to identify the specific cellular target. Docking studies could suggest potential targets like MurB protein, which is involved in cell wall synthesis.[23][24]
By adhering to these rigorous, self-validating protocols, researchers can confidently assess the potential of novel thiazolidine derivatives and contribute to the critical pipeline of new, selective antimicrobial agents.
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- 24. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols and regulatory standards to mitigate risks and ensure environmental responsibility.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by the overarching principle of "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[1][2] This framework necessitates the proper identification, handling, and disposal of hazardous waste to protect both human health and the environment.[2]
Due to the presence of a dichlorophenyl group, this compound is classified as a halogenated organic compound.[3] This classification is critical as it dictates the specific disposal pathway required to prevent the release of harmful substances into the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4][6][7]
-
Aquatic Toxicity: Expected to be toxic or very toxic to aquatic life, with potential for long-lasting effects.[4]
Based on this hazard profile, the following minimum PPE should be worn when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against serious eye damage from splashes or dust.[4] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[6] |
Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is essential for cost-effective and compliant disposal.
Key Segregation Principle: Halogenated organic waste must be collected separately from non-halogenated waste.[8][9][10] The co-mingling of these waste streams can complicate the disposal process and significantly increase disposal costs, as halogenated compounds require incineration at specialized facilities.[10]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Label the Container:
-
Transferring the Waste:
-
Carefully transfer any residual solid or solutions containing this compound into the designated waste container.
-
If the compound is in a solid form, avoid creating dust.[5]
-
For residual solutions, use a minimal amount of a suitable solvent (e.g., methanol, acetone) to rinse the original container and transfer the rinsate into the waste container. This ensures that all hazardous material is captured for disposal.
-
-
Container Management:
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8][11] The presence of the chlorinated phenyl ring makes it persistent and harmful to aquatic ecosystems.[4]
The only acceptable method for the final disposal of halogenated organic compounds is through a licensed hazardous waste disposal facility. These facilities are equipped with high-temperature incinerators that can safely destroy the compound and prevent the formation of toxic byproducts.
Operational Steps for Final Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste.
-
Schedule a Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Ensure that your waste container is properly labeled and sealed before the scheduled pickup.
-
Maintain Documentation: Keep accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies. This is a key component of the "cradle-to-grave" responsibility.[1]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[5] Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department immediately.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved from [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
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What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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Wastewater Technology Fact Sheet: Chlorination. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Standard Operating Procedure for Use of Halogenated Solvents and Products Containing Halogenated Solvents. (n.d.). Braun Research Group. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services. Retrieved from [Link]
-
Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
Method 612: Chlorinated Hydrocarbons. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
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Navigating the Safe Handling of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 2-(2,4-Dichlorophenyl)-1,3-thiazolidine, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As your trusted partner in laboratory safety, our goal is to provide value beyond the product itself, ensuring the well-being of researchers and the integrity of your work.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation[1].
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage[1].
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract[1].
-
Harmful if Swallowed: Ingestion can be harmful to health[2].
Given these potential hazards, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the chemical.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile gloves | Safety glasses with side shields or chemical splash goggles | Disposable gown or lab coat | N95 respirator if not handled in a fume hood |
| Synthesizing or reacting the compound | Double-gloving with nitrile gloves | Chemical splash goggles and a face shield | Chemical-resistant disposable gown | Work in a certified chemical fume hood |
| Cleaning spills | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | Chemical-resistant coveralls | N95 respirator or higher, depending on spill size |
Hand Protection: The First Line of Defense
Given the potential for skin irritation, robust hand protection is non-negotiable.
-
Glove Selection: Nitrile gloves are recommended for their chemical resistance. It is advisable to double-glove, especially during tasks with a higher risk of splashing[3]. The outer glove can be removed and replaced immediately in case of contamination, preserving the integrity of the inner glove.
-
Glove Integrity: Always inspect gloves for any signs of damage before use. Change gloves frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected[3].
Eye and Face Protection: Shielding from Splashes and Aerosols
The risk of serious eye irritation necessitates comprehensive eye and face protection.
-
Minimum Requirement: At a minimum, safety glasses with side shields should be worn.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring solutions or during a reaction, chemical splash goggles are required. A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face[4].
Skin and Body Protection: A Barrier Against Contamination
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat: A standard lab coat is the minimum requirement for handling small quantities.
-
Disposable Gown: For larger quantities or more extensive handling, a disposable, chemical-resistant gown is recommended. This provides a higher level of protection and can be easily disposed of if contaminated[5].
-
Full Body Protection: In the event of a significant spill or when handling large quantities, "bunny suit" coveralls may be necessary to ensure full-body protection[5].
Respiratory Protection: Preventing Inhalation Exposure
Given the potential for respiratory irritation, controlling inhalation exposure is crucial.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of a certified chemical fume hood. All manipulations of this compound that could generate dust or aerosols should be performed within a fume hood[4].
-
Personal Respiratory Protection: If a fume hood is not available or as a supplementary measure, a NIOSH-approved N95 respirator should be worn[6]. For situations with a higher potential for aerosol generation, a higher level of respiratory protection may be necessary.
Operational Plan: Step-by-Step Handling Procedures
A well-defined operational plan ensures that safety is integrated into every step of the workflow.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Chemical Handling Protocol
-
Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible and operational.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances[7].
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and the words "Hazardous Waste."
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[8]. Do not dispose of this chemical down the drain[4].
Emergency Procedures: A Rapid and Effective Response
In the event of an exposure or spill, a swift and informed response is critical.
Emergency Response Workflow
Caption: Immediate actions for exposure or spills.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[9]. If irritation persists, seek medical attention[2].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[10]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[10]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their valuable work.
References
- TCI Chemicals. (2025, September 8).
- TCI Chemicals. (2023, April 3).
- Fisher Scientific. (2009, September 26).
- AK Scientific, Inc. 3-[4-(2,4-Dichlorophenyl)
- Sigma-Aldrich. (2024, August 6).
- New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: 2,4-D.
- FUJIFILM Wako Pure Chemical Corporation. (2024, February 22).
- Cayman Chemical. (2025, November 21). Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid.
- MedchemExpress. (2025, May 7).
- AA Blocks. (2025, January 18).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Sigma-Aldrich. 2-(2,4-DICHLOROPHENYL)-5,6-DIHYDROIMIDAZO(2,1-B)(1,3)THIAZOLE HYDROBROMIDE.
- Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- BLD Pharm. 2-(2,4-Dichlorophenyl)thiazolidine.
- PubMed. Thiazolidine prodrugs as protective agents against gamma-radiation-induced toxicity and mutagenesis in V79 cells.
- MDPI. Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
- Sigma-Aldrich. 2,4-Thiazolidinedione technical grade, 90%.
- ChemicalBook. (2025, August 26). 2,4-Thiazolidinedione.
- Wikipedia. Thiazolidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
